tert-Butyl 6-fluoronicotinate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 6-fluoropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-10(2,3)14-9(13)7-4-5-8(11)12-6-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWMKWGTXCIWLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735708 | |
| Record name | tert-Butyl 6-fluoropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676560-01-3 | |
| Record name | tert-Butyl 6-fluoropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to tert-Butyl 6-fluoronicotinate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 6-fluoronicotinate is a fluorinated pyridine derivative that has emerged as a valuable building block in medicinal chemistry. Its unique structural features, particularly the presence of a fluorine atom and a bulky tert-butyl ester group, impart desirable physicochemical properties to molecules, making it a sought-after intermediate in the synthesis of complex pharmaceutical agents. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a drug candidate, while the tert-butyl ester serves as a protecting group that can be selectively removed under specific conditions. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of tert-butyl 6-fluoronicotinate, with a focus on its role in the development of novel therapeutics.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 676560-01-3 | [1] |
| Molecular Formula | C₁₀H₁₂FNO₂ | [1] |
| Molecular Weight | 197.21 g/mol | [1] |
| Appearance | White to off-white solid or colorless oil | General observation for similar compounds |
| Boiling Point (predicted) | 269.9 ± 35.0 °C at 760 mmHg | [2] |
| Density (predicted) | 1.108 ± 0.06 g/cm³ | [2] |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. | Inferred from synthetic procedures of related compounds |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of tert-Butyl 6-fluoronicotinate. Below are the expected spectroscopic features based on its structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine protons of the tert-butyl group at approximately 1.6 ppm. The aromatic protons on the pyridine ring will appear as multiplets in the range of 7.0-8.5 ppm. The exact chemical shifts and coupling constants will be influenced by the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will display a signal for the quaternary carbon of the tert-butyl group around 82 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the ester will be observed in the range of 163-165 ppm. The aromatic carbons will appear between 110 and 160 ppm, with their chemical shifts influenced by the fluorine substituent.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the single fluorine atom on the pyridine ring. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.
Infrared (IR) Spectroscopy
The IR spectrum of tert-Butyl 6-fluoronicotinate will exhibit characteristic absorption bands. A strong band around 1720-1740 cm⁻¹ corresponds to the C=O stretching of the ester group. The C-F bond will show a strong absorption in the region of 1200-1300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-H stretching of the tert-butyl group will be observed just below 3000 cm⁻¹.
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M+) at m/z 197 is expected. A prominent fragment ion at m/z 141, corresponding to the loss of a tert-butyl group (56 Da), is also anticipated. Further fragmentation of the pyridine ring may also be observed.
Synthesis of tert-Butyl 6-fluoronicotinate
The synthesis of tert-Butyl 6-fluoronicotinate can be achieved through several routes. One common and efficient method involves a halogen exchange reaction from its bromo- or chloro-analogue.
Synthetic Workflow
Caption: Synthetic workflow for tert-Butyl 6-fluoronicotinate.
Experimental Protocol: Halogen Exchange from tert-Butyl 6-bromonicotinate
This protocol is based on a general procedure for nucleophilic aromatic substitution on halopyridines.
Materials:
-
tert-Butyl 6-bromonicotinate
-
Anhydrous potassium fluoride (spray-dried)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phase-transfer catalyst (e.g., 18-crown-6), optional
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butyl 6-bromonicotinate (1.0 eq) and anhydrous potassium fluoride (2.0-3.0 eq).
-
Add anhydrous DMF to the flask to dissolve the starting material.
-
If desired, add a catalytic amount of a phase-transfer catalyst (e.g., 18-crown-6, 0.1 eq) to enhance the reaction rate.
-
Heat the reaction mixture to 120-150 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure tert-Butyl 6-fluoronicotinate.
Causality behind Experimental Choices: The use of a polar aprotic solvent like DMF is crucial as it solubilizes the reactants and facilitates the nucleophilic substitution by solvating the potassium cation, leaving the fluoride anion more reactive. Anhydrous conditions are necessary to prevent the hydrolysis of the ester and to avoid deactivation of the fluoride source. Elevated temperatures are required to overcome the activation energy of the aromatic nucleophilic substitution. A phase-transfer catalyst can be employed to further increase the solubility and reactivity of the fluoride salt.
Chemical Reactivity and Applications in Drug Discovery
The chemical reactivity of tert-Butyl 6-fluoronicotinate is centered around the ester functionality and the fluorinated pyridine ring. The tert-butyl ester can be readily cleaved under acidic conditions to yield the corresponding carboxylic acid, 6-fluoronicotinic acid, which is a versatile intermediate for amide bond formation. The fluorinated pyridine ring can participate in various cross-coupling reactions, allowing for the introduction of diverse substituents at different positions.
Role as a Key Building Block in Kinase Inhibitor Synthesis
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer.[3] The 6-fluoronicotinamide scaffold, derived from tert-Butyl 6-fluoronicotinate, is a common feature in many kinase inhibitors.
Caption: General synthetic route to kinase inhibitors.
Expert Insight: The fluorine atom at the 6-position of the nicotinic acid moiety can form crucial hydrogen bonds with the hinge region of the kinase active site, a key interaction for potent inhibition. Furthermore, the electronic properties of the fluorine atom can modulate the pKa of the pyridine nitrogen, influencing its binding characteristics. The tert-butyl ester provides a convenient protecting group strategy, allowing for the late-stage introduction of the amide functionality, which is often essential for biological activity.
Application in the Development of GPCR Modulators
G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are important drug targets. Fluorinated aromatic compounds are frequently incorporated into the structures of GPCR modulators to enhance their pharmacological properties. While direct examples of tert-Butyl 6-fluoronicotinate in publicly disclosed GPCR modulator synthesis are less common, its utility as a precursor to 6-fluoronicotinic acid derivatives makes it a highly relevant building block in this area as well. The 6-fluoropyridine motif can serve as a bioisosteric replacement for other aromatic rings, offering improved metabolic stability and potentially altered receptor subtype selectivity.
Safety and Handling
As a laboratory chemical, tert-Butyl 6-fluoronicotinate should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not universally available, information from related compounds suggests that it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4]
General Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
In case of contact, immediately flush the affected area with plenty of water.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
tert-Butyl 6-fluoronicotinate is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of a reactive fluorinated pyridine core and a stable, yet readily cleavable, tert-butyl ester protecting group makes it an attractive starting material for the preparation of a wide range of pharmaceutical intermediates. The insights provided in this technical guide regarding its physicochemical properties, spectroscopic characteristics, synthesis, and reactivity are intended to empower researchers and scientists in their efforts to develop novel and effective therapeutic agents.
References
-
Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 2016, 51(1), 28-32. [Link]
-
SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 1997, 62(21), 7512-7515. [Link]
-
Calculated and experimental 13 C NMR chemical shifts. ResearchGate. [Link]
-
Hide Peak Labels Chemical Shift [ppm] 30 42.5 55 67.5 80 60.49 44.19. [Link]
-
Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. The Royal Society of Chemistry. [Link]
- Preparation method of 6-fluoronicotinic acid - Google Patents.
-
Preparation of 2-, 4-, 5-, and 6-Aminonicotinic Acid tert-Butyl Esters. | Semantic Scholar. Semantic Scholar. [Link]
-
Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. [Link]
- US9012461B2 - FAK inhibitors - Google Patents.
-
Chemical shifts. [Link]
-
NMR Chemical Shifts. [Link]
-
19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. UCSB Chemistry and Biochemistry. [Link]
-
Mass Spectrometry: Fragmentation. [Link]
-
19F NMR Reference Standards. [Link]
-
tert-Butyl 6-fluoronicotinate, 95.0%, 1g - SciSupplies. SciSupplies. [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem. PubChem. [Link]
-
(PDF) Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. ResearchGate. [Link]
-
The mass spectrum of tert-butylamine follows shows an intense bas... - Pearson. Pearson. [Link]
-
Zn-Catalyzed tert -Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity. ResearchGate. [Link]
-
Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. MDPI. [Link]
-
A SN1 Reaction: Synthesis of tert-Butyl Chloride. The Royal Society of Chemistry. [Link]
-
tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. MDPI. [Link]
- WO2017103611A1 - Compounds useful as kinase inhibitors - Google Patents.
-
(12) United States Patent - Googleapis.com. Googleapis.com. [Link]
-
Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. MDPI. [Link]
-
FTIR SPECTRA OF TERT-BUTYLHYDROQUINONE | Download Scientific Diagram. ResearchGate. [Link]
-
FT-IR spectrum of synthesized t-butyl esters of higher fatty acids... ResearchGate. [Link]
-
FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. ResearchGate. [Link]
-
nicotinic acid, butyl ester - Optional[FTIR] - Spectrum - SpectraBase. SpectraBase. [Link]
Sources
An In-Depth Technical Guide to tert-Butyl 6-fluoronicotinate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 6-fluoronicotinate, a fluorinated heterocyclic building block of significant interest in medicinal chemistry. The document details its molecular structure, IUPAC nomenclature, and physicochemical properties. A thorough examination of its synthesis is presented, including a detailed experimental protocol and a discussion of the underlying chemical principles. Furthermore, this guide explores the critical role of tert-butyl 6-fluoronicotinate in drug discovery, highlighting its application in the synthesis of bioactive molecules, particularly as a key intermediate for kinase inhibitors and GPCR modulators. The content is supported by in-text citations to authoritative scientific literature and concludes with a comprehensive list of references.
Introduction: The Strategic Importance of Fluorinated Nicotinates in Medicinal Chemistry
The introduction of fluorine into organic molecules is a widely employed strategy in modern drug design. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. These modifications can lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.
Among the various classes of fluorinated compounds, 6-fluoronicotinic acid derivatives, including tert-butyl 6-fluoronicotinate, have emerged as valuable building blocks. The pyridine core is a common motif in numerous pharmaceuticals, and the presence of a fluorine atom at the 6-position can significantly alter the electronic properties of the ring, influencing its interactions with biological targets. The tert-butyl ester group serves as a versatile protecting group, which can be readily removed under acidic conditions, allowing for further synthetic transformations. This guide will delve into the specifics of tert-butyl 6-fluoronicotinate, providing a detailed resource for its synthesis and application.
Molecular Structure and Nomenclature
IUPAC Name: tert-butyl 6-fluoropyridine-3-carboxylate
Molecular Formula: C₁₀H₁₂FNO₂[1]
Molecular Weight: 197.21 g/mol [2]
The molecular structure of tert-butyl 6-fluoronicotinate consists of a pyridine ring substituted with a fluorine atom at the 6-position and a tert-butoxycarbonyl group at the 3-position.

Physicochemical Properties
A summary of the key physicochemical properties of tert-butyl 6-fluoronicotinate is provided in the table below. These properties are essential for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Reference |
| Appearance | White to off-white solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | |
| pKa (of conjugate acid) | Not available |
Synthesis of tert-Butyl 6-fluoronicotinate
The synthesis of tert-butyl 6-fluoronicotinate can be achieved through several synthetic routes. A common and effective method involves a two-step process starting from 2,5-dibromopyridine. This approach leverages a regioselective Grignard reaction followed by a nucleophilic aromatic substitution (halogen exchange) reaction.
Synthetic Strategy Overview
The overall synthetic strategy is depicted in the following workflow diagram:
Detailed Experimental Protocol
Step 1: Synthesis of tert-Butyl 6-bromonicotinate
This step involves the regioselective formation of a Grignard reagent from 2,5-dibromopyridine, followed by quenching with di-tert-butyl dicarbonate (Boc₂O). The Grignard reagent is selectively formed at the more reactive 5-position of the pyridine ring.
-
Materials:
-
2,5-Dibromopyridine
-
Isopropylmagnesium chloride solution
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of 2,5-dibromopyridine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a solution of isopropylmagnesium chloride dropwise at a low temperature (e.g., -15 to -20 °C).
-
Stir the reaction mixture at this temperature for 1-2 hours to ensure the complete formation of the Grignard reagent.
-
In a separate flask, prepare a solution of di-tert-butyl dicarbonate in anhydrous THF.
-
Slowly add the Grignard reagent solution to the di-tert-butyl dicarbonate solution at low temperature.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 6-bromonicotinate.[3]
-
Step 2: Synthesis of tert-Butyl 6-fluoronicotinate
This step involves a nucleophilic aromatic substitution reaction where the bromine atom of tert-butyl 6-bromonicotinate is displaced by a fluoride ion. Anhydrous tetramethylammonium fluoride is a suitable fluorinating agent for this transformation.
-
Materials:
-
tert-Butyl 6-bromonicotinate
-
Anhydrous tetramethylammonium fluoride
-
Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a reaction vessel, add tert-butyl 6-bromonicotinate and anhydrous tetramethylammonium fluoride.
-
Add anhydrous DMF or DMSO as the solvent.
-
Heat the reaction mixture to a temperature between 40-50 °C and stir for several hours (e.g., 16 hours), monitoring the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[3]
-
After completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl 6-fluoronicotinate.
-
Rationale Behind Experimental Choices
-
Regioselective Grignard Formation: The use of isopropylmagnesium chloride allows for a more controlled and selective metal-halogen exchange at the 5-position of 2,5-dibromopyridine due to the higher reactivity of the C-Br bond at this position.
-
Choice of Fluorinating Agent: Anhydrous tetramethylammonium fluoride is an effective source of nucleophilic fluoride for the halogen exchange reaction. The use of an anhydrous salt is crucial to prevent side reactions.
-
Solvent Selection: Aprotic polar solvents like DMF or DMSO are used to facilitate the nucleophilic aromatic substitution by solvating the cation of the fluoride salt, thereby increasing the nucleophilicity of the fluoride anion.
Characterization
The structure and purity of the synthesized tert-butyl 6-fluoronicotinate should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and a singlet for the nine equivalent protons of the tert-butyl group. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyridine ring, the carbonyl carbon of the ester, and the carbons of the tert-butyl group. The carbon attached to the fluorine atom will exhibit a characteristic large one-bond C-F coupling constant.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹) and C-F stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.
Applications in Drug Discovery
tert-Butyl 6-fluoronicotinate is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the presence of multiple reactive sites that allow for diverse chemical transformations.
Role as a Versatile Intermediate
The fluorine atom can participate in nucleophilic aromatic substitution reactions, while the pyridine ring can undergo various coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, at the bromine position of its precursor, tert-butyl 6-bromonicotinate. The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.
Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. Many kinase inhibitors incorporate a substituted pyridine or pyrimidine core. tert-Butyl 6-fluoronicotinate can serve as a key starting material for the synthesis of such inhibitors. For example, the 6-fluoro-3-carboxypyridine scaffold can be elaborated through amide bond formation and cross-coupling reactions to generate potent and selective kinase inhibitors.
Development of GPCR Modulators
G-protein coupled receptors (GPCRs) are another important class of drug targets. Modulators of GPCR activity often contain heterocyclic scaffolds. The structural and electronic properties of the 6-fluoronicotinate moiety can be exploited to design ligands with high affinity and selectivity for specific GPCRs.
The following diagram illustrates the central role of tert-butyl 6-fluoronicotinate as a precursor to various classes of bioactive molecules.
Conclusion
tert-Butyl 6-fluoronicotinate is a strategically important building block in medicinal chemistry and drug discovery. Its synthesis, while requiring careful control of reaction conditions, is achievable through established synthetic methodologies. The presence of a fluorinated pyridine core and a versatile tert-butyl ester protecting group makes it an ideal starting material for the construction of complex molecular architectures with potential therapeutic applications. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to be a valuable resource for researchers and scientists in the field of drug development.
References
- Google Patents.
-
MySkinRecipes. tert-Butyl 6-bromonicotinate. [Link]
-
PubChem. tert-Butyl 6-fluoronicotinate. [Link]
Sources
A Comprehensive Technical Guide to the Spectroscopic Characterization of tert-Butyl 6-fluoronicotinate
An In-depth Technical Guide
This guide provides a detailed exploration of the essential spectroscopic techniques required for the structural elucidation and purity assessment of tert-Butyl 6-fluoronicotinate, a key building block in modern synthetic and medicinal chemistry. As researchers and drug development professionals, the unambiguous confirmation of a molecule's identity and purity is paramount for the integrity of subsequent research and development efforts. This document moves beyond simple data reporting, offering insights into the causality behind experimental choices and establishing self-validating analytical systems.
The guide is structured to walk the user through a logical analytical workflow, beginning with structural confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy, followed by purity determination using High-Performance Liquid Chromatography (HPLC), and concluding with molecular weight verification via Liquid Chromatography-Mass Spectrometry (LC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry.[1] It provides precise information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁹F, allowing for the comprehensive mapping of the atomic framework of a molecule.[2][3] For tert-Butyl 6-fluoronicotinate, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unequivocal structural confirmation.
Expertise in Action: The "Why" Behind the NMR Experiment
The choice of experiment and parameters is critical for acquiring high-quality, interpretable data.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for this analysis. Its ability to dissolve a wide range of organic compounds, coupled with its single, well-defined residual solvent peak in both ¹H (δ ≈ 7.26 ppm) and ¹³C (δ ≈ 77.16 ppm) spectra, provides a clean background for analysis.
-
Reference Standard: Tetramethylsilane (TMS) is used as the internal standard (δ 0.00 ppm). Its chemical inertness and single, sharp resonance peak, which appears upfield of most organic proton and carbon signals, make it an ideal reference point.[4]
-
Multi-Nuclear Approach:
-
¹H NMR: Provides information on the number, environment, and connectivity of protons.[3][4] For this molecule, it will confirm the presence of the pyridine ring protons and the tert-butyl group.
-
¹³C NMR: Reveals the carbon skeleton of the molecule, with each unique carbon atom producing a distinct signal.[2] Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH, CH₂, and CH₃ groups.[2]
-
¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and specific technique. It provides a clear signal for the fluorine atom, and its coupling to adjacent ¹H and ¹³C nuclei offers definitive proof of its position on the pyridine ring.
-
Experimental Protocol: Acquiring High-Fidelity NMR Data
This protocol describes a self-validating system for acquiring robust NMR data.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of tert-Butyl 6-fluoronicotinate and dissolve it in ~0.6 mL of CDCl₃ containing 0.03% (v/v) TMS.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity, resulting in sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 90° pulse angle.
-
Set a relaxation delay of at least 5 seconds to ensure full relaxation of all protons for accurate integration.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C{¹H} NMR Acquisition:
-
Acquire a proton-decoupled spectrum to produce singlets for all carbon atoms, simplifying the spectrum.
-
Employ a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
-
¹⁹F NMR Acquisition:
Data Interpretation: Expected Spectroscopic Signature
The following table summarizes the anticipated NMR data for tert-Butyl 6-fluoronicotinate, based on established chemical shift principles and data from similar pyridine derivatives.[7][8][9]
| Parameter | ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) | ¹⁹F NMR (376 MHz, CDCl₃) |
| Structure | Pyridine Ring Protons & tert-Butyl Group | Pyridine Ring Carbons & Ester Group Carbons | Single Fluorine Atom |
| Chemical Shift (δ, ppm) | H-2: ~8.8 (dd) H-4: ~8.2 (ddd) H-5: ~7.0 (dd) t-Bu: ~1.6 (s) | C-6: ~163 (d) C-5: ~109 (d) C-4: ~141 (d) C-3: ~125 (s) C-2: ~150 (d) C=O: ~164 (s) C(CH₃)₃: ~82 (s) C(CH₃)₃: ~28 (s) | F-6: ~ -70 to -75 (s) |
| Multiplicity | dd = doublet of doublets ddd = doublet of doublet of doublets s = singlet | d = doublet (due to C-F coupling) s = singlet | s = singlet |
| Coupling Constant (J, Hz) | J(H4-H5) ≈ 8 Hz J(H2-H4) ≈ 2.5 Hz J(F6-H5) ≈ 6 Hz | J(C6-F) ≈ 240 Hz J(C5-F) ≈ 40 Hz J(C4-F) ≈ 15 Hz J(C2-F) ≈ 4 Hz | N/A |
Note: The exact chemical shifts and coupling constants can vary slightly based on concentration and instrument calibration. The C-F coupling constants are particularly diagnostic for confirming the fluorine's position.
High-Performance Liquid Chromatography (HPLC): Quantifying Purity
HPLC is the gold standard for determining the purity of pharmaceutical compounds and intermediates.[10][11] It separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase, allowing for the quantification of the main component relative to any impurities.[10]
Expertise in Action: Designing a Robust HPLC Method
-
Technique: Reverse-phase HPLC (RP-HPLC) is the most suitable method. The C18 (octadecylsilyl) stationary phase provides excellent hydrophobic retention for moderately polar organic molecules like tert-Butyl 6-fluoronicotinate.
-
Mobile Phase: A gradient elution using water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile is employed. The gradient allows for the effective elution of both polar and non-polar impurities within a reasonable timeframe.
-
Detection: UV detection is ideal. The pyridine ring contains a chromophore that absorbs UV light, typically monitored at a wavelength around 254 nm or 265 nm, providing a strong signal for detection.
Experimental Protocol: Purity Determination by RP-HPLC
-
Mobile Phase Preparation:
-
Mobile Phase A: Deionized water with 0.1% (v/v) formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.
-
Filter and degas both mobile phases prior to use.
-
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of approximately 1 mg/mL. Dilute this solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.1 mg/mL.
-
Chromatographic Conditions: The following table outlines a standard set of conditions.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 265 nm |
| Gradient Program | 10% B to 95% B over 15 min; hold at 95% B for 3 min; return to 10% B over 1 min; re-equilibrate for 5 min. |
Data Analysis: Interpreting the Chromatogram
The primary output is a chromatogram. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks. For a high-purity sample (>98%), the chromatogram should show one major peak at a specific retention time (t_R_) and only minor peaks for impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS): Absolute Mass Confirmation
LC-MS is a powerful hybrid technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry.[12][13] It provides definitive confirmation of a compound's molecular weight, serving as a final, crucial piece of evidence for its identity.[12][14]
Expertise in Action: Optimizing the LC-MS Experiment
-
Ionization Source: Electrospray Ionization (ESI) is the preferred method for a molecule like tert-Butyl 6-fluoronicotinate. ESI is a soft ionization technique that typically generates protonated molecular ions ([M+H]⁺) with minimal fragmentation, making it ideal for molecular weight determination.[13]
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer provides sufficient resolution to accurately determine the mass-to-charge ratio (m/z) of the molecular ion.
-
LC Method: A rapid LC gradient can be used, as the primary goal is to introduce a relatively pure sample into the mass spectrometer, not to resolve complex impurities.
Experimental Protocol: Molecular Weight Verification
-
System Setup: Use an HPLC system coupled directly to a mass spectrometer equipped with an ESI source.
-
LC Conditions: A fast gradient (e.g., 5% to 95% Acetonitrile/Water with 0.1% formic acid over 5 minutes) on a shorter C18 column (e.g., 4.6 x 50 mm) is typically sufficient.
-
MS Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Drying Gas (N₂) Flow | 8 - 12 L/min |
| Drying Gas Temperature | 300 - 350 °C |
| Scan Range | m/z 50 - 500 |
Data Interpretation: Confirming the Molecular Ion
The molecular formula for tert-Butyl 6-fluoronicotinate is C₁₀H₁₂FNO₂.
-
Calculated Monoisotopic Mass: 197.0852 g/mol .
-
Expected Ion: In positive ESI mode, the expected protonated molecular ion is [M+H]⁺.
-
Expected m/z: 198.0930.
The mass spectrum should show a prominent peak at m/z ≈ 198.1. The presence of this ion, corresponding to the calculated mass of the protonated molecule, provides unequivocal confirmation of the compound's identity.
Conclusion
The comprehensive characterization of tert-Butyl 6-fluoronicotinate requires an integrated approach utilizing orthogonal analytical techniques. NMR spectroscopy provides the detailed structural framework, HPLC quantifies purity with high precision, and LC-MS offers definitive confirmation of the molecular weight. By employing these self-validating protocols, researchers and drug development professionals can ensure the identity, purity, and quality of their materials, establishing a foundation of scientific integrity for their work.
References
-
Chemistry LibreTexts. (2024). Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]
-
Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). [Link]
-
AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. [Link]
-
Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]
-
Aragen Bioscience. (n.d.). Molecular weight Determination. [Link]
-
International Journal of Research in Engineering and Science (IJRES). (2022). Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. [Link]
-
Drug Target Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
-
ResearchGate. (n.d.). Fast LC/MS in the analysis of small molecules. [Link]
-
Taylor & Francis Online. (n.d.). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. [Link]
-
ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]
-
Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
-
ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Link]
-
University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]r.chem.ucsb.edu/19f-chemical-shifts-and-coupling-constants)
Sources
- 1. azolifesciences.com [azolifesciences.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jchps.com [jchps.com]
- 4. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 5. colorado.edu [colorado.edu]
- 6. 19F [nmr.chem.ucsb.edu]
- 7. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijres.org [ijres.org]
- 9. researchgate.net [researchgate.net]
- 10. moravek.com [moravek.com]
- 11. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 12. Molecular weight Determination - Aragen Bioscience [aragenbio.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. zefsci.com [zefsci.com]
CAS number 676560-01-3 characterization.
An In-Depth Technical Guide to the Characterization of Epoxomicin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epoxomicin, a natural product originating from an Actinomycetes strain, is a highly potent and selective irreversible inhibitor of the proteasome.[1][2] This technical guide provides a comprehensive overview of its characterization, detailing its mechanism of action, protocols for its analysis, and its significant therapeutic potential. With its unique α',β'-epoxyketone structure, epoxomicin has demonstrated substantial anti-tumor and anti-inflammatory activities, making it a valuable tool in biomedical research and a lead compound in drug development.[3][4] This document will serve as an in-depth resource for researchers aiming to leverage the unique properties of epoxomicin in their scientific endeavors.
Introduction: The Significance of Epoxomicin
The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, playing a pivotal role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis.[1] The 26S proteasome, a multi-catalytic protease complex, is the central enzyme in this pathway. Its dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, the proteasome has emerged as a key therapeutic target.
Epoxomicin was first identified in a screen for compounds with in vivo antitumor activity against murine B16 melanoma.[1] Subsequent research revealed that its potent biological effects stem from its highly specific and irreversible inhibition of the proteasome.[1][5] Unlike other proteasome inhibitors, epoxomicin exhibits minimal cross-reactivity with other proteases, rendering it a superior tool for studying proteasome function and a promising candidate for therapeutic development.[1][6]
Physicochemical Properties and Structure
Chemical Identity
| Property | Value |
| CAS Number | 134381-21-8[2] |
| Molecular Formula | C28H50N4O7[2] |
| Molecular Weight | 554.72 g/mol [2] |
| Synonyms | BU-4061T[2] |
| Appearance | White to off-white solid[2] |
| Solubility | Soluble in DMSO (10 mg/ml), insoluble in water[6] |
Chemical Structure
Epoxomicin is a linear peptide containing an α',β'-epoxyketone pharmacophore, which is crucial for its mechanism of action.[7]
Mechanism of Action: Targeting the Proteasome
Epoxomicin exerts its biological effects through the potent and irreversible inhibition of the 20S proteasome.[1][5] Its unique mechanism of action provides a high degree of selectivity.
Covalent Binding to Catalytic Subunits
Epoxomicin covalently binds to the N-terminal threonine residue of the catalytic β-subunits of the proteasome.[8] Specifically, it has been shown to bind to the LMP7, X, Z, and MECL1 subunits.[1][2] This covalent modification is what leads to the irreversible inhibition of the proteasome's proteolytic activities.
Formation of a Morpholino Ring
Structural studies of the yeast 20S proteasome complexed with epoxomicin have revealed the formation of an unusual six-membered morpholino ring.[7] This structure is formed between the α',β'-epoxyketone pharmacophore of epoxomicin and the catalytic threonine residue of the proteasome, contributing to the inhibitor's high specificity and potency.[7]
Differential Inhibition of Proteasomal Activities
The 20S proteasome possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and peptidyl-glutamyl peptide hydrolyzing (PGPH) or caspase-like activity. Epoxomicin primarily inhibits the chymotrypsin-like activity with high potency.[1][5] The trypsin-like and PGPH activities are inhibited at significantly slower rates, approximately 100- and 1,000-fold slower, respectively.[1][5]
Workflow for Determining Proteasome Inhibition
Caption: Workflow for assessing proteasome inhibition by epoxomicin.
Biological Effects and Therapeutic Potential
The inhibition of the proteasome by epoxomicin leads to a cascade of downstream cellular effects, highlighting its therapeutic potential in various diseases.
Anti-Tumor Activity
By inhibiting the proteasome, epoxomicin disrupts the degradation of key regulatory proteins involved in cell cycle progression and apoptosis, such as cyclins and p53.[9] This leads to cell cycle arrest and induction of apoptosis in cancer cells.[1] Epoxomicin has demonstrated potent cytotoxic effects against various cancer cell lines, including B16-F10 melanoma, HCT116 colon cancer, and K562 leukemia, with IC50 values in the nanomolar range.[2] In vivo studies have shown significant anti-tumor effects in mouse models.[2]
Anti-Inflammatory Activity
Epoxomicin effectively inhibits the activation of NF-κB, a key transcription factor in the inflammatory response.[1][5] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like TNF-α, IκBα is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. By preventing IκBα degradation, epoxomicin blocks NF-κB activation.[5] This mechanism underlies its potent in vivo anti-inflammatory activity, as demonstrated in the murine ear edema assay.[1]
Signaling Pathway of NF-κB Inhibition by Epoxomicin
Caption: Epoxomicin blocks NF-κB activation by inhibiting proteasomal degradation of IκBα.
Modulation of Antigen Presentation
The proteasome is responsible for generating the peptide antigens that are presented by MHC class I molecules. By selectively inhibiting proteasomal activities, epoxomicin can modulate the repertoire of presented antigens.[8] This has potential applications in the treatment of autoimmune diseases and the prevention of transplant rejection.[8]
Synthesis and Analytical Characterization
The total synthesis of epoxomicin has been achieved, enabling the production of the natural product and its analogs for research purposes.[3][7]
Synthesis
The synthesis of epoxomicin is a multi-step process that can be achieved through various routes, often involving the coupling of a peptide fragment with the α',β'-epoxyketone moiety.[10][11] Solid-phase peptide synthesis is commonly employed to construct the peptide backbone, followed by in-solution coupling with the epoxyketone fragment.[10]
Analytical Characterization
The purity and identity of synthesized epoxomicin must be rigorously confirmed using a combination of analytical techniques.
Reverse-phase HPLC is a standard method for the purification and purity assessment of epoxomicin.[7][10]
Typical HPLC Protocol:
-
Column: C18 reverse-phase column (e.g., YMC-Pack ODS-AM)[7]
-
Mobile Phase A: Water
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to elute the compound.[7]
-
Detection: UV absorbance at 210 nm[10]
-
Expected Retention Time: Varies depending on the specific column and gradient conditions, but a single major peak indicates high purity.[7]
Mass spectrometry is used to confirm the molecular weight of epoxomicin.[7][10]
Expected Mass Spectrometry Results:
-
Observed m/z: [M+H]+ at approximately 555.2 and [M+Na]+ at approximately 577.6[7]
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of epoxomicin.[7] The spectra should be compared with published data to verify the correct stereochemistry and connectivity of all atoms.
In Vitro and In Vivo Experimental Protocols
Cell Viability Assay
To assess the cytotoxic effects of epoxomicin, a standard cell viability assay such as the MTT or CellTiter-Glo assay can be performed.
Step-by-Step Protocol:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of epoxomicin for a specified duration (e.g., 48 or 72 hours).
-
Add the viability reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the IC50 value by plotting the percentage of viable cells against the log of the epoxomicin concentration.
Western Blot Analysis for IκBα Degradation
This protocol is used to demonstrate the inhibition of IκBα degradation by epoxomicin.[1]
Step-by-Step Protocol:
-
Pre-treat cells with epoxomicin (e.g., 10 µM) for 2 hours.
-
Stimulate the cells with a pro-inflammatory agent such as TNF-α (e.g., 10 ng/ml) for 15 minutes.
-
Lyse the cells and collect the protein lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against IκBα, followed by a secondary antibody conjugated to HRP.
-
Detect the signal using a chemiluminescence substrate.
In Vivo Anti-Inflammatory Murine Ear Edema Assay
This assay evaluates the in vivo anti-inflammatory efficacy of epoxomicin.[1]
Step-by-Step Protocol:
-
Sensitize mice by topical application of a hapten (e.g., picryl chloride).
-
After a set period (e.g., 6 days), challenge the mice by applying the hapten to their ears.
-
Administer epoxomicin (e.g., intraperitoneally) at various doses prior to or at the time of challenge.
-
Measure the ear thickness at 0 and 24 hours post-challenge.
-
The reduction in ear swelling in the epoxomicin-treated group compared to the vehicle control group indicates anti-inflammatory activity.
Conclusion
Epoxomicin is a powerful and highly selective tool for studying the ubiquitin-proteasome system. Its unique mechanism of action and potent biological activities have established it as a valuable compound in cancer and inflammation research. This guide provides a comprehensive framework for the characterization and application of epoxomicin, empowering researchers to effectively utilize this remarkable natural product in their studies. The continued investigation of epoxomicin and its analogs holds great promise for the development of novel therapeutics for a range of human diseases.
References
-
Meng, L., Mohan, R., Kwok, B. H., Elofsson, M., Sin, N., & Crews, C. M. (1999). Epoxomicin, a potent and selective proteasome inhibitor, exhibits in vivo antiinflammatory activity. Proceedings of the National Academy of Sciences, 96(18), 10403–10408. [Link]
-
Schwarz, K., de Giuli, R., Schmidtke, G., Kostka, S., van den Broek, M., Kim, K. B., ... & Groettrup, M. (2000). The selective proteasome inhibitors lactacystin and epoxomicin can be used to either up-or down-regulate antigen presentation at nontoxic doses. The Journal of Immunology, 164(12), 6147-6157. [Link]
-
Myung, J., Kim, K. B., & Crews, C. M. (2001). The ubiquitin-proteasome pathway and proteasome inhibitors. Medicinal research reviews, 21(4), 245-273. [Link]
-
Kim, K. B., Myung, J., Sin, N., & Crews, C. M. (2004). Development and characterization of proteasome inhibitors. In Methods in enzymology (Vol. 378, pp. 214-231). Academic Press. [Link]
-
Meng, L., Mohan, R., Kwok, B. H., Elofsson, M., Sin, N., & Crews, C. M. (1999). Epoxomicin, a potent and selective proteasome inhibitor, exhibits in vivo antiinflammatory activity. Proceedings of the National Academy of Sciences of the United States of America, 96(18), 10403–10408. [Link]
-
de Bruin, G., Xin, B. T., Kraus, M., van der Stelt, M., van der Marel, G. A., Kisselev, A. F., & Overkleeft, H. S. (2022). Synthesis and Application of a Clickable Epoxomicin-Based Probe for Proteasome Activity Analysis. Current Protocols, 2(7), e490. [Link]
-
Teirilä, L., He, S., Holopainen, M., Laaksonen, A., Leppänen, J., Kaivola, J., ... & Salminen, A. (2021). Epoxomicin, a Selective Proteasome Inhibitor, Activates AIM2 Inflammasome in Human Retinal Pigment Epithelium Cells. Cells, 10(11), 3195. [Link]
-
Wikipedia. (2023, November 28). Epoxomicin. In Wikipedia. [Link]
-
Sin, N., Kim, K. B., Elofsson, M., Meng, L., & Crews, C. M. (1999). Total synthesis of the potent proteasome inhibitor epoxomicin: a useful tool for understanding proteasome biology. Bioorganic & medicinal chemistry letters, 9(15), 2283–2288. [Link]
-
Evans, D. A., & Carter, P. H. (2001). Spirodiepoxides in Total Synthesis: Epoxomicin. Journal of the American Chemical Society, 123(49), 12093–12094. [Link]
-
Sin, N., Kim, K. B., Elofsson, M., Meng, L., & Crews, C. M. (1999). ChemInform Abstract: Total Synthesis of the Potent Proteasome Inhibitor Epoxomicin: A Useful Tool for Understanding Proteasome Biology. ChemInform, 30(42). [Link]
-
de Bruin, G., Xin, B. T., Kraus, M., van der Stelt, M., van der Marel, G. A., Kisselev, A. F., & Overkleeft, H. S. (2022). Synthesis and Application of a Clickable Epoxomicin-Based Probe for Proteasome Activity Analysis. Current protocols, 2(7), e490. [Link]
-
Newomics Inc. (n.d.). LC-MS Applications. Retrieved from [Link]
Sources
- 1. Epoxomicin, a potent and selective proteasome inhibitor, exhibits in vivo antiinflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Total synthesis of the potent proteasome inhibitor epoxomicin: a useful tool for understanding proteasome biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Development and Characterization of Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Selective Proteasome Inhibitors Lactacystin and Epoxomicin Can Be Used to Either Up- or Down-Regulate Antigen Presentation at Nontoxic Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Application of a Clickable Epoxomicin‐Based Probe for Proteasome Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
The Strategic Incorporation of Fluorine in Nicotinate Medicinal Chemistry: A Technical Guide for Drug Development Professionals
Executive Summary
The pyridine-3-carboxylic acid scaffold, commonly known as nicotinic acid or niacin, is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents and endogenous molecules. The strategic introduction of fluorine into this scaffold has emerged as a powerful tool for modulating its physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of the role of fluorine in the medicinal chemistry of nicotinates, offering insights for researchers, scientists, and drug development professionals. We will explore how this small but highly electronegative atom can be leveraged to optimize drug candidates by influencing acidity, lipophilicity, metabolic stability, and target engagement. This document delves into the underlying principles of fluorination, provides detailed synthetic protocols, analyzes structure-activity relationships at nicotinic acetylcholine receptors (nAChRs), and examines the pharmacokinetic implications, culminating in a case study that illustrates these principles in action.
The Unique Influence of Fluorine in Medicinal Chemistry
Fluorine has become an indispensable element in modern drug discovery, with approximately 30% of all small-molecule new molecular entities approved by the FDA between 2018 and 2022 containing at least one fluorine atom[1]. Its unique combination of properties allows for the fine-tuning of a drug candidate's profile in ways that are often beneficial for potency, selectivity, and pharmacokinetics[2][3].
-
Size and Steric Profile: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å), allowing it to act as a bioisostere for hydrogen without introducing significant steric bulk[4].
-
Electronegativity and Inductive Effects: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I effect). This can significantly lower the pKa of nearby basic groups, such as the pyridine nitrogen in nicotinates, altering the ionization state at physiological pH and thereby influencing solubility, membrane permeability, and receptor interactions[2][4].
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol), making it highly resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes. This property is frequently exploited to block sites of oxidative metabolism, thereby increasing a drug's half-life and oral bioavailability[4][5].
-
Conformational Control: Fluorine can influence molecular conformation through stereoelectronic effects, such as the gauche effect, which can pre-organize a molecule into its bioactive conformation for enhanced target binding[2].
-
Modulation of Lipophilicity: The effect of fluorine on lipophilicity (logP) is context-dependent. While a single fluorine atom on an aliphatic chain can increase lipophilicity, the highly polarized C-F bond can also engage in favorable interactions with polar environments. The introduction of fluorine can thus be used to strategically modulate a compound's position in the chemical space between hydrophilicity and lipophilicity[2][6].
Impact of Fluorination on the Physicochemical Properties of Nicotinates
The introduction of fluorine onto the nicotinate ring system directly impacts its fundamental physicochemical properties, which are critical determinants of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Acidity (pKa)
The strong electron-withdrawing nature of fluorine significantly influences the basicity of the pyridine nitrogen. Placing a fluorine atom on the pyridine ring lowers the pKa of the conjugate acid, making the nitrogen less basic. This effect is most pronounced when fluorine is at the 2- or 6-position due to the proximity to the nitrogen atom.
| Compound | Structure | pKa (Carboxylic Acid) | pKa (Pyridine Nitrogen) | logP |
| Nicotinic Acid | O) | 4.85[7] | 2.0[7] |
| 2-Fluoronicotinic Acid | %3DC1C(%3DO)O) | ~3.88 (predicted)[8] | < 2 (inferred) |
| 5-Fluoronicotinic Acid | %3DCN%3DC1C(%3DO)O) | 3.13 (predicted)[9] | ~2 (inferred) |
| 6-Fluoronicotinic Acid | %3DC1C(%3DO)O) | 3.41 (predicted)[10] | < 2 (inferred) |
Table 1: Comparison of Physicochemical Properties of Nicotinic Acid and its Fluoro Isomers.
This modulation of pKa can have profound effects on drug behavior. A lower pKa for the pyridine nitrogen means the compound will be less protonated in the physiological pH range, potentially increasing its ability to cross biological membranes.
Lipophilicity (logP)
Fluorination generally increases the lipophilicity of aromatic systems. As seen in Table 1, the calculated logP values for fluorinated nicotinic acids are higher than that of the parent compound. This increased lipophilicity can enhance membrane permeability and oral absorption, but excessive lipophilicity can also lead to issues with solubility and increased metabolic clearance[6]. The strategic placement of fluorine allows for a nuanced adjustment of this critical parameter.
Synthetic Strategies for Fluorinated Nicotinates
The regioselective introduction of fluorine onto the pyridine ring is a key challenge in synthesizing these valuable building blocks. Various methods have been developed, ranging from classical approaches to modern late-stage functionalization techniques.
Synthesis of 6-Fluoronicotinic Acid
A common route to 6-fluoronicotinic acid involves the oxidation of a corresponding methylpyridine.
Caption: Oxidation of 2-fluoro-5-methylpyridine to 6-fluoronicotinic acid.
Experimental Protocol: Oxidation of 2-Fluoro-5-methylpyridine[11][12][13]
-
To a solution of potassium permanganate (KMnO₄, 1.8 mmol) in water (50 mL), add 2-fluoro-5-methylpyridine (0.9 mmol) at room temperature.
-
Heat the reaction mixture to 100°C and maintain for 4 hours.
-
Filter the resulting precipitate (manganese dioxide) and discard.
-
Wash the aqueous solution with a mixture of hexane and ethyl acetate (3:2, 2x20 mL).
-
Acidify the aqueous layer with 2N HCl.
-
Extract the product with ethyl acetate (3x20 mL).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Evaporate the solvent under reduced pressure to yield 6-fluoronicotinic acid as a white solid.
An alternative, more industrially scalable method avoids the use of permanganate and starts from 2,5-dibromopyridine[14][15].
Caption: Multi-step synthesis of 6-fluoronicotinic acid from 2,5-dibromopyridine.
Synthesis of 5-Fluoronicotinic Acid
The synthesis of 5-fluoronicotinic acid can be achieved through a multi-step sequence starting from 2-amino-3-methylpyridine, involving a modified Schiemann reaction.
Experimental Protocol: Synthesis via Schiemann Reaction[1]
-
Nitration: Convert 2-amino-3-methylpyridine to 2-amino-3-methyl-5-nitropyridine.
-
Hydroxylation: Convert the nitro-amino compound to 2-hydroxy-3-methyl-5-nitropyridine.
-
Chlorination: Treat with phosphorus oxychloride (POCl₃) to yield 2-chloro-3-methyl-5-nitropyridine.
-
Reduction/Dechlorination: Simultaneously reduce the nitro group and remove the chlorine by catalytic hydrogenation (e.g., Pd/C) to give 3-methyl-5-aminopyridine.
-
Schiemann Reaction: Convert the amino group to a fluorine atom via diazotization in the presence of fluoboric acid (HBF₄) followed by thermal decomposition to yield 3-methyl-5-fluoropyridine.
-
Oxidation: Oxidize the methyl group of 3-methyl-5-fluoropyridine with potassium permanganate to afford 5-fluoronicotinic acid.
Another patented method involves the oxidation of 3-fluoroquinoline[16].
Structure-Activity Relationships at Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinates, particularly nicotine and its analogues, are well-known ligands for nAChRs, a family of ligand-gated ion channels involved in numerous physiological and pathological processes. Fluorination of nicotinate-like scaffolds can significantly alter their binding affinity and functional activity at these receptors.
Caption: Simplified signaling pathway of a nicotinic acetylcholine receptor (nAChR).
A study on a series of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues provides valuable insights into the role of fluorine in nAChR binding. Epibatidine is a potent nicotinic agonist, and these fluorinated analogues demonstrate how modifications impact affinity and selectivity for different nAChR subtypes[17].
| Compound | R-Group (at 4-position of phenyl ring) | α4β2* Ki (nM) | α3β4* Ki (nM) | α7* Ki (nM) | Selectivity (α4β2 vs α3β4) |
| 5a | -NO₂ | 0.009 | 0.023 | 0.091 | 2.5 |
| 5c | -CN | 0.024 | 0.022 | 0.21 | 0.9 |
| 5d | -Br | 0.012 | 0.048 | 0.12 | 4.0 |
| 5g | -CONH₂ | 0.016 | 0.36 | 0.36 | 22.5 |
| Varenicline | N/A | 0.12 | 2.6 | 3.2 | 21.7 |
| Epibatidine | N/A | 0.026 | 0.017 | 2.2 | 0.65 |
Table 2: nAChR Binding Affinities of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues. Data adapted from Carroll et al.[17]
Analysis of SAR:
-
High Affinity: All the 2'-fluorinated analogues displayed very high affinity (low nanomolar to picomolar Ki values) for the α4β2* nAChR subtype, which is centrally involved in nicotine addiction[17]. This suggests that the 2'-fluoro-pyridine core is well-tolerated and contributes favorably to binding.
-
Antagonist Activity: Despite the high binding affinity, these fluorinated compounds acted as antagonists, blocking nicotine-induced effects. The combination of the 2'-fluoro group with bulky 3'-substituents appears to interfere with the conformational change required for receptor activation[17].
-
Selectivity: The nature of the substituent on the 3'-phenyl ring significantly influenced selectivity. The 4-carbamoylphenyl analogue (5g ) showed a 22.5-fold selectivity for α4β2* over α3β4* and α7* nAChRs, a profile comparable to the smoking cessation drug varenicline[17][18][19]. This demonstrates how fluorine, as part of a larger scaffold, can contribute to achieving a desired selectivity profile, which is crucial for minimizing off-target side effects.
These findings underscore a key principle: fluorination can be used not just to block metabolism or tune pKa, but also to modulate functional activity, converting a scaffold that typically produces agonists (like epibatidine) into potent and selective antagonists.
Pharmacokinetic and Metabolic Considerations
The introduction of fluorine is a well-established strategy to enhance metabolic stability. The strong C-F bond is resistant to CYP-mediated oxidation, a primary route of metabolism for many drugs.
Blocking Metabolic "Hot Spots"
In a typical nicotinate structure, the pyridine ring can be susceptible to hydroxylation. Placing a fluorine atom at a metabolically labile position can effectively block this pathway, prolonging the drug's half-life. For instance, studies on fluorophenyl pyridine carboxylic acids using the fungal model Cunninghamella elegans (a model for mammalian drug metabolism) showed that hydroxylation occurred on the phenyl ring, but was blocked if a fluorine atom was present at the site of oxidation[5][20]. This principle is widely applied in drug design to improve pharmacokinetic profiles[21].
Impact on ADME
-
Absorption: By increasing lipophilicity and reducing the basicity of the pyridine nitrogen, fluorination can improve passive diffusion across the gastrointestinal tract, potentially leading to better oral bioavailability[4][22].
-
Distribution: Increased lipophilicity can also affect tissue distribution, including penetration of the blood-brain barrier (BBB). This can be advantageous for drugs targeting CNS disorders but must be carefully balanced to avoid non-specific tissue accumulation.
-
Metabolism: As discussed, fluorination is a key strategy to inhibit oxidative metabolism. However, it's important to note that while the C-F bond itself is stable, the presence of fluorine can sometimes direct metabolism to other parts of the molecule or, in rare cases, lead to the formation of reactive metabolites[12].
-
Excretion: The overall changes in polarity and metabolism will influence the route and rate of excretion, which is typically renal for more polar compounds and hepatic for more lipophilic ones.
While specific pharmacokinetic data for simple fluorinated nicotinates in mammalian systems is sparse in the public domain, the principles derived from studies on nicotinamide[3][4][23][24][25] and other fluorinated pyridines provide a strong predictive framework[20][22].
Case Study: Enzastaurin - A Fluorinated Pyridine in Oncology
While not a direct nicotinate or a nAChR modulator, the clinical candidate Enzastaurin serves as an excellent case study for the application of a fluorinated pyridine moiety in a complex drug molecule.
Enzastaurin (DB04886) is an orally active serine/threonine kinase inhibitor that was investigated for the treatment of various cancers, including diffuse large B-cell lymphoma (DLBCL) and glioblastoma[11][14][26]. Its primary mechanism of action is the selective inhibition of Protein Kinase C beta (PKCβ), an enzyme involved in tumor cell proliferation and angiogenesis[11][15].
The structure of Enzastaurin features a bisindolylmaleimide core, with one of the indole nitrogen atoms linked to a piperidinyl-pyridin-2-yl-amine fragment. A key feature is the 5-fluoro-2-aminopyridine unit.
Caption: Structure of Enzastaurin highlighting the fluorinated pyridine moiety.
Rationale for the Fluorinated Pyridine Moiety:
While the exact design rationale is proprietary, we can infer the likely benefits of the 5-fluoropyridine group based on established medicinal chemistry principles:
-
Modulation of Basicity and Solubility: The fluorine atom at the 5-position will have a moderate electron-withdrawing effect, reducing the basicity of the pyridine nitrogen compared to an unsubstituted pyridine. This fine-tuning of pKa can optimize the compound's solubility and permeability profile, contributing to its good oral bioavailability[11].
-
Metabolic Stability: The pyridine ring could be a potential site for oxidative metabolism. The presence of the fluorine atom may serve to block or slow down metabolism at that position, contributing to a more favorable pharmacokinetic profile.
-
Target Engagement: The electronic perturbation caused by the fluorine atom can influence the binding interactions of the pyridine moiety within the ATP-binding pocket of PKCβ. The C-F bond can participate in specific, non-covalent interactions (e.g., orthogonal multipolar interactions with carbonyl groups) that can enhance binding affinity and selectivity.
Enzastaurin illustrates how a strategically placed fluorinated pyridine, a close relative of fluorinated nicotinates, can be a critical component in the design of a complex, orally bioavailable drug candidate, contributing to an optimized balance of potency, selectivity, and pharmacokinetic properties.
Future Perspectives and Conclusion
The application of fluorine in the medicinal chemistry of nicotinates and related pyridine scaffolds continues to be a vibrant area of research. The ability to predictably modulate key drug-like properties through fluorination provides a powerful strategic advantage in the design of novel therapeutics.
Future directions include:
-
Novel Fluorinated Motifs: Moving beyond simple fluoro- and trifluoromethyl- substitutions to incorporate more complex fluorinated groups (e.g., -OCF₃, -SCF₃, fluoroalkyl chains) to explore new chemical space and pharmacological profiles.
-
Late-Stage Fluorination: The development of new synthetic methods that allow for the introduction of fluorine at a late stage in a synthetic sequence enables the rapid generation of diverse analogues for SAR studies, accelerating the drug discovery process.
-
Positron Emission Tomography (PET): The use of the fluorine-18 isotope ([¹⁸F]) is central to PET imaging. [¹⁸F]-labeled fluoronicotinates are valuable tools for in vivo imaging of nAChRs and other targets, aiding in drug development and clinical diagnostics[22][27][28].
References
-
Enzastaurin Hydrochloride. (2025). Massive Bio. [Link]
-
Enzastaurin. Wikipedia. [Link]
-
Graff, J. R., et al. (2005). The protein kinase Cbeta-selective inhibitor, Enzastaurin (LY317615.HCl), suppresses signaling through the AKT pathway, induces apoptosis, and suppresses growth of human colon cancer and glioblastoma xenografts. Cancer Research, 65(16), 7462-9. [Link]
- Process for preparing 5-fluoronicotinic acid.
-
Enzastaurin. PubMed. [Link]
-
Wuest, F., et al. (2010). One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. Journal of Medicinal Chemistry, 53(4), 1732-40. [Link]
-
Nicotinic Acid. PubChem. [Link]
- Preparation method of 4-trifluoromethyl nicotinic acid.
-
Carroll, F. I., et al. (2012). Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues. Journal of Medicinal Chemistry, 55(15), 6844-57. [Link]
-
Biotransformation of fluorophenyl pyridine carboxylic acids by the model fungus Cunninghamella elegans. PubMed. [Link]
-
Jeschke, P. (2018). The role of fluorine in the design of nicotinic acetylcholine receptor (nAChR) competitive modulators. DOI. [Link]
-
Hussain, A., et al. (2024). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]
-
Varenicline. Wikipedia. [Link]
-
Biotransformation of fluorophenyl pyridine carboxylic acids by the model fungus Cunninghamella elegans. ResearchGate. [Link]
-
Nicotinamide pharmacokinetics in patients. PubMed. [Link]
-
Hawkins, G. F., & Roe, A. (1949). THE PREPARATION OF 5-FLUORONICOTINIC ACID AND 5-FLUORONICOTINAMIDE. Journal of Organic Chemistry, 14(2), 328-32. [Link]
-
Nicotinic acid. Wikipedia. [Link]
-
Kumar, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(4), 100931. [Link]
-
Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207. [Link]
-
Iqbal, N., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]
-
One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. PubMed. [Link]
-
PHARMACOKINETICS AND TOLERANCE OF NICOTINAMIDE COMBINED WITH RADIATION THERAPY IN PATIENTS WITH GLIOBLASTOMA MULTIFORME. Acta Oncologica. [Link]
-
The pharmacokinetics of nicotinamide in humans and rodents. PubMed. [Link]
-
Synthesis and preliminary evaluations of [18F]fluorinated pyridine-2-carboxamide derivatives for targeting PD-L1 in cancer. PubMed. [Link]
-
Collected experimental data from logP and IC 50 measurements. ResearchGate. [Link]
-
6-Fluoronicotinic Acid. PubChem. [Link]
-
pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. [Link]
-
5-Fluoronicotinic Acid. PubChem. [Link]
-
Binding properties of agonists and antagonists to distinct allosteric states of the nicotinic acetylcholine receptor are incompatible with a concerted model. PubMed. [Link]
-
2-Fluoronicotinic acid. PubChem. [Link]
-
Smoking Cessation: Other Medications for Smoking Cessation. CAMH. [Link]
-
Experimental lipophilicity for beyond Rule of 5 compounds. ResearchGate. [Link]
-
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]
-
Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function. Physiological Reviews. [Link]
-
Varenicline: a selective alpha4beta2 nicotinic acetylcholine receptor partial agonist approved for smoking cessation. PubMed. [Link]
-
Nicotinic Receptors. NCBI Bookshelf. [Link]
-
5-Fluoronicotinic acid. LookChem. [Link]
-
Can medications like varenicline and cytisine (nicotine receptor partial agonists) help people to stop smoking and do they cause unwanted effects?. Cochrane. [Link]
-
Chantix (varenicline): Uses, Interactions & Side Effects. Cleveland Clinic. [Link]
-
Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships. Journal of General Physiology. [Link]
-
Neuronal nicotinic acetylcholine receptor binding affinities of boron-containing nicotine analogues. PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Could APO-varenicline and cytisine be solutions for the shortage of varenicline in Brazil? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of nicotinamide and its effect on blood pressure, pulse and body temperature in normal human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicaljournalssweden.se [medicaljournalssweden.se]
- 5. researchgate.net [researchgate.net]
- 6. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 7. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 8. 2-Amino-5-fluoronicotinic acid | 1196154-03-6 [amp.chemicalbook.com]
- 9. lookchem.com [lookchem.com]
- 10. 6-Fluoronicotinic acid | 403-45-2 [chemicalbook.com]
- 11. massivebio.com [massivebio.com]
- 12. Synthesis routes of 6-Fluoronicotinic acid [benchchem.com]
- 13. 6-Fluoronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 14. Enzastaurin - Wikipedia [en.wikipedia.org]
- 15. The protein kinase Cbeta-selective inhibitor, Enzastaurin (LY317615.HCl), suppresses signaling through the AKT pathway, induces apoptosis, and suppresses growth of human colon cancer and glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Varenicline - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Biotransformation of fluorophenyl pyridine carboxylic acids by the model fungus Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. High-affinity nicotinic acetylcholine receptor expression and trafficking abnormalities in psychiatric illness - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Nicotinamide pharmacokinetics in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. medicaljournalssweden.se [medicaljournalssweden.se]
- 25. The pharmacokinetics of nicotinamide in humans and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Enzastaurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Synthesis and Preliminary Evaluations of [18F]fluorinated Pyridine-2- carboxamide Derivatives for Targeting PD-L1 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Reactivity of tert-Butyl 6-fluoronicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Strategic Importance
Tert-Butyl 6-fluoronicotinate is a substituted pyridine derivative that has garnered significant attention in the pharmaceutical industry. Its unique combination of a sterically hindered tert-butyl ester, an electron-withdrawing fluorine atom, and a pyridine core makes it a versatile intermediate for the synthesis of complex molecular architectures. The strategic placement of the fluorine atom at the 6-position significantly influences the reactivity of the pyridine ring, making it amenable to a variety of synthetic transformations. Understanding the interplay of these functional groups is paramount for its effective utilization in drug discovery and development.
Physicochemical Properties and Handling
A foundational understanding of the physical and chemical properties of tert-Butyl 6-fluoronicotinate is essential for its safe and effective use in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C10H12FNO2 | [1][2] |
| Molecular Weight | 197.21 g/mol | [2][3] |
| Appearance | Yellow Solid | [4] |
| CAS Number | 676560-01-3 | [1][2] |
Storage and Handling: Tert-Butyl 6-fluoronicotinate should be stored in a dry, cool, and well-ventilated place in a tightly closed container.[4] It is incompatible with strong oxidizing agents, strong bases, and amines.[4] Standard personal protective equipment, including gloves, eye protection, and a lab coat, should be worn when handling this compound.[4] In case of inhalation, the individual should be moved to fresh air.[4][5] If the compound comes into contact with skin or eyes, the affected area should be rinsed immediately with plenty of water.[4][5]
Core Stability Profile
The stability of tert-Butyl 6-fluoronicotinate is largely dictated by the lability of the tert-butyl ester and the inherent stability of the fluorinated pyridine ring.
The Tert-Butyl Ester: A Thermally and Acid-Labile Protecting Group
The tert-butyl ester group is a well-established protecting group for carboxylic acids in organic synthesis.[6] Its defining characteristic is its susceptibility to cleavage under acidic conditions, a property that stems from the stability of the resulting tert-butyl cation.[7] This controlled lability is a significant advantage in multi-step syntheses, allowing for selective deprotection without affecting other sensitive functional groups.[7]
-
Acid-Mediated Hydrolysis: Treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), readily cleaves the tert-butyl ester to afford the corresponding 6-fluoronicotinic acid.[8][9] The reaction proceeds through a mechanism involving protonation of the ester oxygen, followed by the elimination of isobutylene.[7]
-
Thermal Stability: While generally stable at moderate temperatures, prolonged heating can lead to the elimination of isobutylene, particularly in the presence of trace acids. This thermal decomposition pathway should be a consideration during reaction workups and purification steps, such as distillation.
The 6-Fluoro-Pyridine Core: Robustness and Potential Degradation Pathways
The fluorinated pyridine ring is generally a robust aromatic system. However, under forcing conditions, it can undergo degradation.
-
Strong Basic Conditions: While the ester is susceptible to base-catalyzed hydrolysis, the pyridine ring itself can be sensitive to very strong bases at elevated temperatures, potentially leading to ring-opening or other undesired side reactions.
-
Reductive Conditions: Catalytic hydrogenation may lead to the reduction of the pyridine ring, depending on the catalyst and reaction conditions employed.
-
Oxidative Conditions: Strong oxidizing agents can lead to the formation of N-oxides or oxidative cleavage of the pyridine ring.
Reactivity Landscape: A Tale of Two Sites
The reactivity of tert-Butyl 6-fluoronicotinate is dominated by two primary sites: the electrophilic carbon at the 6-position of the pyridine ring and the carbonyl carbon of the tert-butyl ester.
Nucleophilic Aromatic Substitution (SNA): The Cornerstone of its Utility
The presence of the electron-withdrawing fluorine atom at the 6-position, coupled with the electron-withdrawing nature of the pyridine nitrogen and the ester group, renders the C6 position highly susceptible to nucleophilic aromatic substitution (SNAr).[10][11][12] This is the most synthetically valuable reaction of this molecule.
Mechanism of SNAr: The reaction proceeds via an addition-elimination mechanism.[10][13] A nucleophile attacks the electron-deficient C6 carbon, forming a negatively charged intermediate known as a Meisenheimer complex.[11][12] This intermediate is stabilized by resonance, with the negative charge delocalized onto the electron-withdrawing groups.[11][12] In the subsequent step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[10]
Sources
- 1. tert-Butyl 6-fluoronicotinate, 95.0%, 1g [scisupplies.eu]
- 2. bio-fount.com [bio-fount.com]
- 3. 6-(tert-Butyl)-2-fluoronicotinic acid | CAS#:2135573-51-0 | Chemsrc [m.chemsrc.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 7. youtube.com [youtube.com]
- 8. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]
- 9. tert-Butyl Esters [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 13. m.youtube.com [m.youtube.com]
A Technical Guide to tert-Butyl 6-fluoronicotinate: Commercial Availability, Purity Assessment, and Implications for Drug Discovery
Introduction: The Strategic Importance of tert-Butyl 6-fluoronicotinate in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1] Within the diverse class of fluorinated building blocks, fluoropyridines have emerged as privileged structures in medicinal chemistry, forming the core of numerous approved therapeutics. tert-Butyl 6-fluoronicotinate (CAS No. 676560-01-3) is a key intermediate in this class, offering a versatile platform for the synthesis of complex molecular architectures. Its utility is underscored by the presence of a fluorine atom, which can enhance biological activity, and a tert-butyl ester, which serves as a protecting group for the carboxylic acid functionality, allowing for selective transformations at other positions of the pyridine ring. This guide provides an in-depth analysis of the commercial landscape, purity considerations, and analytical methodologies for tert-Butyl 6-fluoronicotinate, tailored for researchers, scientists, and drug development professionals.
Commercial Availability and Purity Grades
tert-Butyl 6-fluoronicotinate is readily available from a range of chemical suppliers, catering to both research and development needs. The typical purity offered by commercial vendors is generally high, often exceeding 95%, with higher purity grades also available. It is crucial for researchers to select a grade of material appropriate for their specific application, as the nature and level of impurities can significantly impact the outcome of sensitive downstream reactions.
| Supplier | Representative Purity Grade(s) | Analytical Data Provided |
| Sigma-Aldrich | ≥97% | Varies by batch, CoA available |
| Fluorochem | 95%, 98% | CoA available |
| Ambeed | >95% | NMR, HPLC, LC-MS data available |
| BLD Pharm | ≥97% | NMR, HPLC, LC-MS, UPLC data available |
| ChemScene | 97% | CoA available |
This table is a representative summary and not exhaustive. Researchers should always consult the supplier's specific documentation for the most accurate and up-to-date information.
Synthesis and Potential Impurities
A robust understanding of the synthetic route to tert-Butyl 6-fluoronicotinate is paramount for predicting its potential impurity profile. A common synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction, where a halogen at the 6-position of a tert-butyl nicotinate precursor is displaced by a fluoride ion. A frequently employed starting material for this transformation is tert-butyl 6-bromonicotinate or tert-butyl 6-chloronicotinate.[2][3]
The following diagram illustrates a plausible synthetic pathway:
Based on this synthetic methodology, several potential impurities can be anticipated:
-
Unreacted Starting Material: Residual tert-butyl 6-bromonicotinate or tert-butyl 6-chloronicotinate is a common process-related impurity.
-
Hydroxylated By-product: In the presence of trace amounts of water in the reaction mixture, a competing hydrolysis reaction can lead to the formation of tert-butyl 6-hydroxynicotinate. A Chinese patent for the synthesis of the parent acid mentions the formation of 6-sodium hydroxynicotinate as a by-product.[2]
-
Solvent Residues: High-boiling point solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which are often used to facilitate the SNAr reaction, may be present in the final product if not effectively removed during workup and purification.
-
Other Halogenated Pyridines: If the initial halogen exchange is incomplete or if there are other reactive sites on the starting material, a mixture of halogenated pyridines could be present.
Analytical Methodologies for Purity Assessment
A multi-pronged analytical approach is essential for the comprehensive characterization of tert-Butyl 6-fluoronicotinate and the quantification of its impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the workhorse technique for assessing the purity of tert-Butyl 6-fluoronicotinate. A reversed-phase method is typically employed.
Experimental Protocol: HPLC-UV Method
-
Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
-
Reagents and Standards:
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized or HPLC grade.
-
Formic Acid (HCOOH) or Trifluoroacetic Acid (TFA): Analytical grade, for mobile phase modification.
-
tert-Butyl 6-fluoronicotinate: Reference standard of known purity.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient would start with a higher percentage of Mobile Phase A and ramp up to a higher percentage of Mobile Phase B to elute the compound and any less polar impurities. A starting point could be 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The UV maximum for the pyridine ring, typically around 260-270 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of tert-Butyl 6-fluoronicotinate in a suitable solvent, such as a mixture of acetonitrile and water, at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to create calibration standards.
-
Filter all samples through a 0.45 µm syringe filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities, including residual solvents. Given the ester functionality, derivatization is generally not required for tert-Butyl 6-fluoronicotinate itself.
Experimental Protocol: GC-MS Method
-
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A mid-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Injection Mode: Split (e.g., 50:1) to avoid detector saturation.
-
-
MS Conditions (if applicable):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
-
Sample Preparation:
-
Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for structural confirmation and the identification of structurally related impurities.
Expected NMR Spectral Data (in CDCl₃):
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic protons will appear in the range of δ 7.0-8.5 ppm, with coupling patterns characteristic of a 2,5-disubstituted pyridine ring. The fluorine atom at the 6-position will introduce additional splitting to the adjacent proton.
-
The tert-butyl group will exhibit a singlet at approximately δ 1.6 ppm, integrating to 9 protons.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
The carbonyl carbon of the ester will appear around δ 164-168 ppm.
-
The quaternary carbon of the tert-butyl group will be observed around δ 82 ppm, with the methyl carbons around δ 28 ppm.
-
The aromatic carbons will resonate between δ 110-165 ppm, with the carbon bearing the fluorine showing a large one-bond C-F coupling constant.
-
The following diagram illustrates a typical analytical workflow for purity determination:
Sources
An In-depth Technical Guide to the Synthesis of tert-Butyl 6-fluoronicotinate
Abstract
Tert-butyl 6-fluoronicotinate is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its structural motifs—a fluorinated pyridine ring and a sterically demanding tert-butyl ester—offer unique properties for modulating the physicochemical and pharmacological profiles of drug candidates. This guide provides an in-depth analysis of the prevalent synthetic strategies for its preparation, focusing on the critical evaluation of starting materials, reaction mechanisms, and process optimization. We will explore two primary retrosynthetic pathways: the late-stage fluorination of a pre-formed ester and the esterification of a pre-synthesized fluorinated acid. By dissecting the causality behind experimental choices and presenting detailed, field-proven protocols, this document serves as a comprehensive resource for chemists engaged in pharmaceutical research and development.
Introduction: Strategic Importance in Drug Discovery
The 6-fluoronicotinate scaffold is a privileged structure in modern drug design. The introduction of a fluorine atom at the 6-position of the pyridine ring can profoundly influence a molecule's properties, including:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the half-life of a drug.
-
Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, potentially leading to enhanced binding interactions with target proteins through hydrogen bonds or dipole interactions.
-
Lipophilicity and Permeability: Strategic fluorination can increase lipophilicity, which may improve cell membrane permeability and oral bioavailability.
The tert-butyl ester group serves as a robust protecting group for the carboxylic acid. Its steric bulk prevents unwanted side reactions and it can be selectively cleaved under specific acidic conditions, providing a versatile handle for subsequent synthetic transformations. This combination makes tert-butyl 6-fluoronicotinate an invaluable intermediate for constructing complex active pharmaceutical ingredients (APIs).
Retrosynthetic Analysis and Core Synthetic Strategies
The synthesis of tert-butyl 6-fluoronicotinate can be approached from two principal strategic directions, primarily differing in the sequence of the two key bond formations: the C-F bond and the ester linkage.
Caption: Core retrosynthetic strategies for tert-Butyl 6-fluoronicotinate.
-
Strategy A (Esterify Last): This approach focuses on first synthesizing the key intermediate, 6-fluoronicotinic acid, from various starting materials. The acid is then subjected to tert-butylation in the final step. This route is versatile, as 6-fluoronicotinic acid is itself a valuable and commercially available intermediate.
-
Strategy B (Fluorinate Last): This strategy involves the initial synthesis of a tert-butyl 6-halonicotinate (where the halogen is typically bromine or chlorine). The crucial C-F bond is then formed in the final step via a halogen exchange (Halex) reaction. This pathway can be more efficient for large-scale production as it may avoid handling the potentially more polar and less soluble 6-fluoronicotinic acid.[1]
Synthesis of Key Starting Materials and Intermediates
The success of any synthetic campaign hinges on the efficient preparation of its key intermediates. Here, we detail the synthesis of 6-fluoronicotinic acid and its halogenated precursors.
Route 1: Synthesis of 6-Fluoronicotinic Acid via Oxidation
One of the earliest reported methods involves the oxidation of 2-fluoro-5-methylpyridine.[2]
Caption: Oxidation route to 6-Fluoronicotinic Acid.
Causality and Field Insights: This method is conceptually simple but presents significant challenges for industrial-scale production. The use of potassium permanganate (KMnO₄) as the oxidant results in the formation of large quantities of manganese dioxide (MnO₂) waste, which is difficult to handle and dispose of.[2] Furthermore, the reaction requires high temperatures and often results in moderate yields (around 45%), making it less economically viable than alternative routes.[2]
Route 2: Synthesis of 6-Halonicotinates and Subsequent Fluorination
A more modern and scalable approach begins with halogenated pyridines. A particularly effective strategy starts from 2,5-dibromopyridine.[1][2] This method leverages a selective Grignard exchange followed by reaction with a chloroformate to install the ester, and finally, a nucleophilic aromatic substitution (SNAr) to introduce the fluorine.
Caption: Scalable synthesis via the Grignard/Halex pathway (Strategy B).
Mechanism and Rationale:
-
Selective Grignard Exchange: The reaction of 2,5-dibromopyridine with a Grignard reagent like isopropyl magnesium chloride selectively occurs at the 5-position. This is due to the higher reactivity of the C-Br bond at this position compared to the C-Br bond at the 2-position, which is adjacent to the electron-withdrawing nitrogen atom.
-
Ester Formation: The resulting pyridine Grignard reagent is then trapped with an electrophile. To obtain the tert-butyl ester directly, di-tert-butyl dicarbonate (Boc₂O) can be used.[1] This forms the intermediate, tert-butyl 6-bromonicotinate.[3]
-
Halogen Exchange (SNAr): The final step is a nucleophilic aromatic substitution. The electron-withdrawing nature of both the adjacent ring nitrogen and the ester group activates the 6-position towards nucleophilic attack. A fluoride source, such as anhydrous tetramethylammonium fluoride, in a polar aprotic solvent like DMF or DMSO, displaces the bromide to yield the final product.[1] High temperatures (40-50°C) are typically required to overcome the activation energy of this step.[1]
Final Step: Esterification of 6-Fluoronicotinic Acid (Strategy A)
For researchers who begin with or purchase 6-fluoronicotinic acid, the final challenge is the installation of the tert-butyl ester. Direct Fischer esterification with tert-butanol is generally ineffective due to the alcohol's steric hindrance and propensity to eliminate to isobutylene under strongly acidic conditions. Therefore, more sophisticated methods are required.
Method A: Activation with Di-tert-butyl Dicarbonate (Boc₂O)
A common and reliable lab-scale method involves activating the carboxylic acid with Boc₂O in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).
Mechanism: The carboxylic acid attacks the Boc anhydride, which is activated by DMAP. This forms a mixed anhydride intermediate that is highly reactive. A tert-butoxide anion, generated in situ, then attacks this intermediate to form the desired ester, releasing CO₂ and tert-butanol as byproducts.
Method B: Tf₂NH-Catalyzed tert-Butylation
A highly efficient modern approach utilizes bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst with tert-butyl acetate serving as both the solvent and the tert-butylating agent.[4]
Rationale: This method avoids harsh reagents and proceeds under mild conditions. The superacid catalyst (Tf₂NH) protonates the tert-butyl acetate, generating a reactive tert-butyl cation equivalent that readily esterifies the carboxylic acid. This reaction offers high yields and significantly reduced reaction times compared to other methods.[4]
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on factors like scale, cost, available equipment, and safety considerations.
| Parameter | Route 1 (Oxidation) | Route 2 (Grignard/Halex) |
| Starting Material Cost | Moderate | 2,5-dibromopyridine can be costly. |
| Scalability | Poor | Excellent |
| Yield | Low to Moderate (~45%)[2] | High (Overall yields >80% reported)[1] |
| Waste Generation | High (MnO₂ waste)[2] | Moderate (salt byproducts) |
| Safety Concerns | Use of strong oxidant (KMnO₄). | Use of pyrophoric Grignard reagents. |
| Overall Efficiency | Low | High |
Detailed Experimental Protocols
The following protocols are adapted from authoritative sources and represent robust methodologies for the synthesis.
Protocol 1: Synthesis of tert-Butyl 6-Bromonicotinate (Adapted from CN115433122A[1])
-
To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add 2,5-dibromopyridine (1.0 eq) and anhydrous tetrahydrofuran (THF, ~5 mL/g).
-
Cool the mixture to -10 °C.
-
Slowly add a solution of isopropyl magnesium chloride in THF (2.0 M, 1.2 eq) dropwise, maintaining the internal temperature below -5 °C. Stir for 1 hour.
-
Add cuprous iodide (CuI, 0.03 eq) to the reaction mixture.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC or HPLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield tert-butyl 6-bromonicotinate.
Protocol 2: Fluorination of tert-Butyl 6-Bromonicotinate (Adapted from CN115433122A[1])
-
To a dry reaction vessel, add anhydrous tetramethylammonium fluoride (2.0 eq) and toluene. Heat to reflux with a Dean-Stark trap to remove any residual water until the water content is <300 ppm. Cool and concentrate under reduced pressure to obtain the anhydrous fluoride salt.
-
Add tert-butyl 6-bromonicotinate (1.0 eq) and anhydrous dimethylformamide (DMF, ~7 mL/g).
-
Heat the mixture to 40-50 °C and stir for 16-20 hours. Monitor the reaction by HPLC for the disappearance of the starting material.
-
After completion, cool the reaction to room temperature and remove the DMF under high vacuum.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to afford tert-butyl 6-fluoronicotinate.
Conclusion
The synthesis of tert-butyl 6-fluoronicotinate is best accomplished via a multi-step sequence starting from 2,5-dibromopyridine. This "Fluorinate Last" strategy (Strategy B), involving a selective Grignard exchange, esterification with Boc₂O, and a final halogen exchange reaction, offers superior yields, scalability, and process control compared to older oxidation-based methods.[1][2] For researchers starting from 6-fluoronicotinic acid, modern catalytic tert-butylation methods provide an efficient and high-yielding alternative to classical esterification. The protocols and strategic insights provided in this guide are intended to empower scientists to make informed decisions and execute the synthesis of this critical building block with confidence and efficiency.
References
-
Olberg, D. E., Arukwe, J., & Hjelstuen, O. K. (2010). One Step Radiosynthesis of 6-[18F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([18F]F-Py-TFP): A New Prosthetic Group for Efficient Labeling of Biomolecules with Fluorine-18. Journal of Medicinal Chemistry. [Link]
- CN115433122A - Preparation method of 6-fluoronicotinic acid.
-
6-fluoronicotinic acid. ChemBK. [Link]
-
Synthesis of 6-chloronicotinic acid. PrepChem.com. [Link]
-
Synthesis and crystal structure of a 6-chloronicotinate salt of a one-dimensional cationic nickel(II) coordination polymer with 4,4′-bipyridine. International Union of Crystallography. [Link]
- CN103570612A - Preparation method of 6-chloronicotinic acid.
-
6-hydroxynicotinic acid. Organic Syntheses Procedure. [Link]
-
A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett. [Link]
-
tert-Butyl 6-bromonicotinate. MySkinRecipes. [Link]
Sources
Methodological & Application
The Strategic Deployment of tert-Butyl 6-fluoronicotinate in Modern Medicinal Chemistry
Introduction: The Fluorinated Pyridine Motif - A Privileged Scaffold in Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of molecular design.[1][2] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—collectively empower medicinal chemists to fine-tune the metabolic stability, lipophilicity, binding affinity, and pKa of bioactive molecules.[3][4][5] Among the various fluorinated heterocyclic scaffolds, fluorinated pyridines have garnered significant attention due to the prevalence of the pyridine ring in numerous approved therapeutic agents.[1][2]
This application note delves into the multifaceted utility of a key building block, tert-Butyl 6-fluoronicotinate , in the synthesis of complex pharmaceutical intermediates. We will explore its role as a versatile synthon, providing detailed, field-proven protocols for its application in pivotal synthetic transformations, and contextualize its use within drug discovery programs targeting a range of therapeutic areas, including oncology and neurology.[6][7][8][9]
Why tert-Butyl 6-fluoronicotinate? A Molecular Design Perspective
The utility of tert-Butyl 6-fluoronicotinate stems from a confluence of strategic molecular features:
-
The 6-Fluoro Substituent: The fluorine atom at the 6-position of the pyridine ring serves multiple purposes. It enhances metabolic stability by blocking potential sites of oxidative metabolism.[3] Furthermore, its strong electron-withdrawing nature can modulate the basicity of the pyridine nitrogen, which can be critical for optimizing drug-receptor interactions and improving pharmacokinetic profiles.[3][5]
-
The Tert-Butyl Ester: The tert-butyl ester acts as a robust protecting group for the carboxylic acid functionality.[10] It is stable to a wide range of reaction conditions, yet can be selectively cleaved under acidic conditions to unmask the carboxylic acid for subsequent derivatization, such as amidation.[11] This orthogonality is crucial in multi-step synthetic sequences.
-
Orthogonal Reactivity: The molecule possesses two distinct reactive handles: the C-F bond, which can be displaced via nucleophilic aromatic substitution (SNAr), and the C-Br or C-Cl bond (if introduced at another position), which is amenable to palladium-catalyzed cross-coupling reactions. This allows for the sequential and controlled introduction of molecular complexity.
Core Applications & Synthetic Protocols
Herein, we detail robust and reproducible protocols for two of the most common and critical transformations involving tert-Butyl 6-fluoronicotinate: Suzuki-Miyaura cross-coupling and a deprotection/amidation sequence.
Application 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful tool for constructing biaryl and heteroaryl-aryl linkages, which are common motifs in kinase inhibitors and other targeted therapies.[7][12][13] In this protocol, we describe the coupling of a halogenated tert-Butyl 6-fluoronicotinate derivative with a boronic acid.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of tert-Butyl 6-fluoro-5-bromonicotinate with Phenylboronic Acid
Materials:
| Reagent/Material | Amount | Moles (mmol) | Eq. |
| tert-Butyl 6-fluoro-5-bromonicotinate | 305 mg | 1.0 | 1.0 |
| Phenylboronic acid | 146 mg | 1.2 | 1.2 |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | 41 mg | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 276 mg | 2.0 | 2.0 |
| 1,4-Dioxane | 8 mL | - | - |
| Water | 2 mL | - | - |
Procedure:
-
To a dry Schlenk flask, add tert-butyl 6-fluoro-5-bromonicotinate, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Seal the flask with a septum and purge with argon for 15 minutes.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.[14]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product, tert-butyl 6-fluoro-5-phenylnicotinate.
Causality Behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings, often effective for heteroaromatic halides.[7]
-
Base: Potassium carbonate is a moderately strong base, sufficient to facilitate the transmetalation step without promoting significant side reactions.[12]
-
Solvent System: The dioxane/water mixture is a common choice, as it effectively dissolves both the organic and inorganic reagents.[7] Degassing is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.[15]
Application 2: Deprotection and Amidation for Bioactive Amide Synthesis
The conversion of the tert-butyl ester to an amide is a frequent final step in the synthesis of drug candidates. This two-step sequence involves the acidic removal of the Boc group followed by coupling of the resulting carboxylic acid with a desired amine.
Workflow Diagram: Deprotection and Amidation
Caption: A two-step workflow for the synthesis of 6-fluoronicotinamides.
Detailed Protocol: Synthesis of N-benzyl-6-fluoronicotinamide
Step A: Deprotection of tert-Butyl 6-fluoronicotinate
Materials:
| Reagent/Material | Amount |
| tert-Butyl 6-fluoronicotinate | 197 mg |
| Dichloromethane (DCM) | 5 mL |
| Trifluoroacetic acid (TFA) | 1 mL |
Procedure:
-
Dissolve tert-butyl 6-fluoronicotinate in dichloromethane in a round-bottom flask.
-
Add trifluoroacetic acid dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting crude 6-fluoronicotinic acid is typically used in the next step without further purification.
Step B: Amidation with Benzylamine
Materials:
| Reagent/Material | Amount | Moles (mmol) | Eq. |
| Crude 6-fluoronicotinic acid (from Step A) | (Assumed 1.0 mmol) | 1.0 | 1.0 |
| Benzylamine | 107 mg | 1.0 | 1.0 |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | 418 mg | 1.1 | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 387 mg (0.5 mL) | 3.0 | 3.0 |
| N,N-Dimethylformamide (DMF) | 5 mL | - | - |
Procedure:
-
Dissolve the crude 6-fluoronicotinic acid in DMF.
-
Add benzylamine, followed by DIPEA.
-
Add HATU portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture for 4-6 hours or until completion as indicated by LC-MS.
-
Pour the reaction mixture into water (25 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous LiCl solution, then brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain N-benzyl-6-fluoronicotinamide.
Causality Behind Experimental Choices:
-
Deprotection: TFA in DCM is a standard and highly effective method for cleaving tert-butyl esters. The reaction is typically clean and proceeds at room temperature.
-
Amidation: HATU is a highly efficient peptide coupling reagent that minimizes racemization and often provides high yields of amides, even with less nucleophilic amines.[16][17] DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid.
Conclusion: An Indispensable Tool for the Medicinal Chemist
tert-Butyl 6-fluoronicotinate has proven to be an exceptionally valuable and versatile building block in medicinal chemistry. Its strategic combination of a metabolically robust fluoropyridine core and an orthogonally protected carboxylic acid function allows for the efficient and controlled synthesis of complex molecular architectures. The protocols detailed herein provide a reliable foundation for researchers and drug development professionals to leverage the full potential of this important synthon in the quest for novel and improved therapeutics. The ability to fine-tune molecular properties through the judicious use of building blocks like tert-Butyl 6-fluoronicotinate is a testament to the power of modern synthetic chemistry in addressing pressing medical needs.[6][18]
References
- Vertex Search. (2025). Exploring the Role of 6-Fluoronicotinic Acid in Advanced Medicinal Chemistry.
- Vertex Search. (2025).
- Vertex Search. (2025).
- Vertex Search. (2025).
- Vertex Search. (2025). Fluorine in drug discovery: Role, design and case studies.
- Vertex Search. (2025). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- MDPI. (2023).
- RSC Publishing. (2019).
- PubChem. (n.d.).
- ResearchGate. (2019).
- Benchchem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde.
- Sigma-Aldrich. (n.d.). Applications of Fluorine in Medicinal Chemistry.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- NIH. (2023). β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives.
- MDPI. (2020). Reactive Oxygen Species (ROS)-Sensitive Prodrugs of the Tyrosine Kinase Inhibitor Crizotinib.
- RSC Publishing. (n.d.). Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling.
- PubMed. (2025). Utilization of fluorinated α-amino acids in small molecule drug design.
- NIH. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.
- The Royal Society of Chemistry. (n.d.). Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling.
- SciELO México. (2022). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)
- Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action.
- MDPI. (n.d.).
- Benchchem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides.
- NIH. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity.
- Semantic Scholar. (2012). Preparation of 2-, 4-, 5-, and 6-Aminonicotinic Acid tert-Butyl Esters.
- PubMed. (2021). Discovery of potent and selective reversible Bruton's tyrosine kinase inhibitors.
- ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
- MDPI. (2025). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)
- MDPI. (2022). A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy.
- Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r)
- ResearchGate. (2025). (PDF)
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of potent and selective reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aryl (β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate [mdpi.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. innospk.com [innospk.com]
Application Notes and Protocols: The Strategic Use of tert-Butyl 6-fluoronicotinate in Modern Cross-Coupling Reactions
Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and materials science, fluorinated heterocycles are indispensable structural motifs.[1] Their integration into molecular scaffolds can profoundly influence physicochemical properties such as metabolic stability, binding affinity, and bioavailability.[2] Among the array of available building blocks, tert-Butyl 6-fluoronicotinate has emerged as a particularly valuable reagent. Its unique architecture, featuring a pyridine ring activated by a C6-fluoro substituent and modulated by a C3-tert-butyl ester, offers a versatile platform for constructing complex molecular architectures through transition-metal-catalyzed cross-coupling reactions.
The strategic placement of the fluorine atom is central to this reagent's utility. Fluorine's high electronegativity renders the C-F bond a viable, albeit challenging, site for cross-coupling.[3][4] This C-F bond activation, typically mediated by palladium or nickel catalysts, allows for the selective formation of new carbon-carbon and carbon-heteroatom bonds.[5][6] Concurrently, the tert-butyl ester group serves as a robust protecting group, stable under many reaction conditions, yet readily removable to unmask a carboxylic acid for further derivatization.[7][8]
This guide provides an in-depth exploration of the application of tert-Butyl 6-fluoronicotinate in key cross-coupling reactions. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale to empower effective and innovative synthesis.
The General Mechanism: A Unifying Catalytic Cycle
At the heart of the reactions discussed herein lies the palladium-catalyzed cross-coupling cycle. Understanding this fundamental pathway is critical for troubleshooting and optimizing reaction conditions. The cycle universally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is arguably the most widely utilized cross-coupling method for C-C bond formation due to the stability and low toxicity of the boron reagents.[9][10] When applied to tert-Butyl 6-fluoronicotinate, it provides a powerful route to 6-aryl or 6-vinyl nicotinic acid derivatives.
Expert Insights & Causality
The success of a Suzuki coupling hinges on several factors. The choice of base is critical; it activates the boronic acid partner by forming a more nucleophilic boronate complex, which facilitates transmetalation.[11] Phosphine ligands stabilize the active Pd(0) catalyst and modulate its reactivity. For C-F activation, ligands that are both electron-rich and sterically bulky often prove superior, as they promote the challenging oxidative addition step. A common side reaction to be aware of is protodeboronation of the boronic acid, which can be mitigated by using anhydrous solvents and appropriate bases.[9]
Protocol: Suzuki-Miyaura Coupling of tert-Butyl 6-fluoronicotinate
-
Vessel Preparation : To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add tert-Butyl 6-fluoronicotinate (1.0 equiv.), the desired aryl or vinyl boronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if not using a pre-catalyst).
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas such as argon or nitrogen.[12] Repeat this cycle three times.
-
Solvent Addition : Add degassed solvent (e.g., 1,4-dioxane, toluene, or DMF) via syringe.
-
Reaction : Heat the mixture to the specified temperature (typically 80-120 °C) and stir vigorously for 2-24 hours.[12]
-
Monitoring : Track the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up : Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by silica gel column chromatography.
Data Summary: Representative Suzuki-Miyaura Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic Acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (2.5) | Dioxane | 100 | ~85-95 |
| 4-Methoxyphenylboronic Acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O | 110 | ~90 |
| Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2.0) | DMF | 90 | ~75-85 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[13][14] This reaction enables the coupling of amines with aryl halides, providing direct access to 6-amino-nicotinic acid derivatives from tert-Butyl 6-fluoronicotinate.
Expert Insights & Causality
This reaction is highly sensitive to the choice of ligand and base. Sterically hindered, electron-rich phosphine ligands (e.g., tri-tert-butylphosphine, XPhos, RuPhos) are essential. They accelerate the rate-limiting reductive elimination step that forms the C-N bond and prevents catalyst decomposition. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine coupling partner, making it sufficiently nucleophilic to engage in the catalytic cycle.[13] Incomplete reactions or catalyst deactivation can occur if the reagents or solvent are not rigorously deoxygenated.
Protocol: Buchwald-Hartwig Amination of tert-Butyl 6-fluoronicotinate
-
Vessel Preparation : In a glovebox or under a strong flow of inert gas, charge a reaction vessel with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Reagent Addition : Add tert-Butyl 6-fluoronicotinate (1.0 equiv.) and the amine coupling partner (1.1-1.3 equiv.).
-
Solvent Addition : Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction : Seal the vessel tightly and heat to the required temperature (typically 80-110 °C) with vigorous stirring.[12]
-
Monitoring & Work-up : Monitor the reaction by LC-MS. Upon completion, cool to room temperature and quench carefully by adding saturated aqueous ammonium chloride.
-
Extraction & Purification : Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.
Data Summary: Representative Buchwald-Hartwig Conditions
| Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1.5) | tBu₃P·HBF₄ (3) | NaOtBu (1.4) | Toluene | 100 | ~90-98 |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2.0) | t-AmylOH | 110 | ~80-90 |
| Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | LHMDS (1.5) | Dioxane | 100 | ~85-95 |
Stille Coupling: A Versatile but Cautious Approach
The Stille reaction couples organotin reagents with organic electrophiles.[15][16] It offers immense versatility as organostannanes are stable and tolerant of many functional groups.[16] However, the high toxicity of tin compounds necessitates careful handling and thorough purification of the final products.
Expert Insights & Causality
The transmetalation step in the Stille cycle is often the rate-determining step. Its rate can be significantly accelerated by the addition of copper(I) salts as co-catalysts or by using polar aprotic solvents like DMF or NMP.[15] The choice of phosphine ligand is also important; ligands like triphenylarsine or tri(2-furyl)phosphine have been shown to accelerate the reaction compared to standard triphenylphosphine.
Protocol: Stille Coupling of tert-Butyl 6-fluoronicotinate
-
Vessel Preparation : To a Schlenk flask, add tert-Butyl 6-fluoronicotinate (1.0 equiv.) and the organostannane reagent (1.1-1.2 equiv.).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additives like CuI (10-20 mol%).
-
Inert Atmosphere & Solvent : Establish an inert atmosphere and add anhydrous, degassed solvent (e.g., THF, DMF, or NMP).
-
Reaction & Monitoring : Heat the mixture (typically 60-100 °C) and monitor by TLC or LC-MS.
-
Work-up : After completion, cool the reaction and quench with an aqueous solution of KF. The fluoride ions react with the tin byproducts, forming insoluble fluorostannates that can be removed by filtration through celite.
-
Extraction & Purification : Extract the filtrate with an organic solvent, wash, dry, and concentrate. Purify the product via column chromatography.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds by reacting aryl halides with terminal alkynes.[17] This reaction provides a direct route to 6-alkynylnicotinate esters, which are valuable intermediates for synthesizing heterocycles and complex natural products.
Expert Insights & Causality
The Sonogashira reaction famously employs a dual-catalyst system. A palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) salt (typically CuI) acts as a co-catalyst. The copper reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive and readily undergoes transmetalation to the palladium center. The reaction requires a base, often an amine like triethylamine or diisopropylethylamine, which serves both to deprotonate the alkyne and as the solvent.[18]
Caption: Workflow for optimizing a Sonogashira coupling reaction.
Protocol: Sonogashira Coupling of tert-Butyl 6-fluoronicotinate
-
Vessel Preparation : To a Schlenk flask, add tert-Butyl 6-fluoronicotinate (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas.
-
Reagent Addition : Add degassed solvent (e.g., THF) and a degassed amine base (e.g., triethylamine, 2-3 equiv.). Finally, add the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Reaction : Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Work-up : Concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent and wash with water or saturated ammonium chloride to remove amine salts.
-
Purification : Dry the organic layer, concentrate, and purify by column chromatography to isolate the desired alkynylated product.
Conclusion
tert-Butyl 6-fluoronicotinate is a powerful and versatile building block for the synthesis of substituted pyridine derivatives. Its utility is maximized through a deep understanding of the mechanisms and practical nuances of modern cross-coupling reactions. By carefully selecting catalysts, ligands, bases, and reaction conditions, researchers can effectively leverage this reagent to construct a diverse array of complex molecules for applications in drug discovery, agrochemicals, and materials science. The protocols and insights provided in this guide serve as a foundation for both routine synthesis and the development of novel chemical entities.
References
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-60. [Link]
-
Orbach, M., et al. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Organometallics, 31(4), 1271-1274. [Link]
-
Jaschinski, B., et al. (2009). Catalytic C−C Coupling Reactions at Nickel by C−F Activation of a Pyrimidine in the Presence of a C−Cl Bond: The Crucial Role of Highly Reactive Fluoro Complexes. Organometallics. [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. PubMed. [Link]
-
Li, B., et al. (2021). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. [Link]
-
Orbach, M., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ResearchGate. [Link]
-
Unknown Author. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM. [Link]
-
Braun, T., & Perutz, R. N. (2002). Catalytic C-F activation of polyfluorinated pyridines by nickel-mediated cross-coupling reactions. ResearchGate. [Link]
-
Maust, M. (2019). Optimization and Investigation of a Novel Palladium-Catalyzed Olefin Difunctionalization. Honors Program Distinction Projects. [Link]
-
National Center for Biotechnology Information. (2025). Tert-butyl 2-fluoro-6-methylnicotinate. PubChem Compound Summary. [Link]
-
Various Authors. (2019). How does fluorinated boronic acids influences the Suzuki coupling reactions? ResearchGate. [Link]
-
Senn, R., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC - NIH. [Link]
-
Novaes, L. F. T., et al. (2020). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Unknown Author. (2024). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. PMC - PubMed Central. [Link]
-
Unknown Author. (n.d.). Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery. Thieme. [Link]
-
Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois. [Link]
-
MySkinRecipes. (n.d.). tert-Butyl 6-bromonicotinate. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
Organic Chemistry Portal. (2013). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. [Link]
-
Wikipedia. (n.d.). Stille reaction. [Link]
-
MDPI. (2025). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. [Link]
-
Maleczka, R. E., et al. (n.d.). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. MSU Chemistry. [Link]
-
Supporting Information. (n.d.). A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. AWS. [Link]
-
Thomas, A. A., et al. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH. [Link]
-
Pearson+. (2024). Predict the product of the following Stille coupling reactions. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (2018). Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. [Link]
-
Tang, T., et al. (2013). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Unknown Author. (n.d.). Medicinal Chemistry - III B. Pharm VI - PRACTICAL LAB MANUAL. [Link]
-
Keshipeddy, S., et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. NIH. [Link]
Sources
- 1. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tert-Butyl 6-bromonicotinate [myskinrecipes.com]
- 8. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. atlanchimpharma.com [atlanchimpharma.com]
- 15. Stille Coupling [organic-chemistry.org]
- 16. Stille reaction - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion [organic-chemistry.org]
Application Notes & Protocols: Leveraging tert-Butyl 6-fluoronicotinate for the Synthesis of Advanced Kinase Inhibitors
Introduction: The Strategic Imperative for Advanced Building Blocks in Kinase Inhibitor Discovery
The landscape of oncology and inflammatory disease treatment has been reshaped by the advent of kinase inhibitors. These small molecules target the ATP-binding site of specific kinases, interrupting signaling cascades that drive pathological cell proliferation and survival. However, the development of resistance, often through mutations in the kinase domain, necessitates the continuous innovation of next-generation inhibitors. The success of these endeavors hinges on the strategic use of "privileged" chemical scaffolds and building blocks—molecular fragments that are pre-validated to interact favorably with the kinase fold.
Among these, fluorinated heterocyclic compounds have emerged as exceptionally valuable. The incorporation of fluorine can profoundly enhance drug-like properties, including metabolic stability, binding affinity, and bioavailability.[1][2][3] tert-Butyl 6-fluoronicotinate is a prime example of such a high-value building block. Its pyridine core is a well-established hinge-binding motif, while the 6-fluoro substituent serves as a versatile synthetic handle for constructing complex molecular architectures. The tert-butyl ester provides a robust, yet readily cleavable, protecting group for the carboxylic acid functionality.
This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals. It details the properties of tert-butyl 6-fluoronicotinate and provides field-proven protocols for its application in the synthesis of potent kinase inhibitors, with a specific focus on next-generation Epidermal Growth Factor Receptor (EGFR) inhibitors.
Physicochemical Profile and Strategic Value
The utility of tert-butyl 6-fluoronicotinate stems from the specific roles of its constituent parts. Understanding these properties is crucial for its effective deployment in a synthetic campaign.
| Property | Value | Source |
| CAS Number | 676560-01-3 | [4][5] |
| Molecular Formula | C₁₀H₁₂FNO₂ | [5][6] |
| Molecular Weight | 197.21 g/mol | [4][5] |
| Boiling Point | ~269.9 °C (predicted) | [7] |
| Density | ~1.108 g/cm³ (predicted) | [7] |
Dissecting the Molecular Architecture:
-
6-Fluoro Substituent: This is the molecule's primary reactive site for building complexity. The strong electron-withdrawing nature of fluorine activates the C6 position of the pyridine ring for nucleophilic aromatic substitution (SₙAr). This allows for the direct introduction of amine-containing fragments, a cornerstone of many kinase inhibitor syntheses. Alternatively, it serves as an excellent coupling partner in palladium-catalyzed cross-coupling reactions.
-
Pyridine Core: The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor. This feature is critical for anchoring the inhibitor to the "hinge region" of the kinase ATP-binding pocket, a common interaction motif for Type I and Type II inhibitors.
-
tert-Butyl Ester: This group serves as a sterically bulky protecting group for the nicotinic acid. Its value lies in its stability to many reaction conditions (e.g., cross-coupling) and its clean, traceless removal under acidic conditions (e.g., with trifluoroacetic acid) to unmask the carboxylic acid for subsequent amide coupling reactions.
The strategic incorporation of fluorine imparts several key advantages that are highly sought after in medicinal chemistry:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[3] Replacing a metabolically liable C-H bond with C-F can significantly prolong a compound's half-life.[8]
-
Modulated Basicity (pKa): The electronegativity of fluorine lowers the pKa of the pyridine nitrogen, reducing its basicity.[1] This can be advantageous for improving cell membrane permeability and avoiding off-target interactions associated with highly basic centers.
-
Improved Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, potentially increasing binding affinity and selectivity.[9][10]
Application Case Study: Synthesis of a Rociletinib-Inspired EGFR T790M Inhibitor
A compelling application of tert-butyl 6-fluoronicotinate is in the synthesis of third-generation EGFR inhibitors. These drugs are designed to overcome the T790M "gatekeeper" mutation, which confers resistance to earlier inhibitors like gefitinib in non-small-cell lung cancer (NSCLC).[11] Rociletinib is one such inhibitor, and its core can be constructed using the 6-fluoronicotinate scaffold.[12]
The overall synthetic workflow leverages the reactivity of the 6-fluoro position for a key C-N bond-forming reaction.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. tert-Butyl 6-fluoronicotinate - [sigmaaldrich.com]
- 5. 676560-01-3|tert-Butyl 6-fluoronicotinate|BLD Pharm [bldpharm.com]
- 6. tert-Butyl 6-fluoronicotinate, 95.0%, 1g [scisupplies.eu]
- 7. tert-butyl 6-fluoro-4-methylnicotinate CAS#: 2918834-24-7 [m.chemicalbook.com]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. benchchem.com [benchchem.com]
- 10. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. “Designer Drug” Rociletinib Shows Encouraging Results in Patients with NSCLC and T790M Mutation | Value-Based Cancer Care [valuebasedcancer.com]
- 12. Design, preparation and biological evaluation of new Rociletinib-inspired analogs as irreversible EGFR inhibitors to treat non-small-cell-lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nucleophilic Aromatic Substitution on tert-Butyl 6-Fluoronicotinate
Introduction: The Strategic Value of Substituted Pyridines
Substituted pyridine scaffolds are ubiquitous in modern pharmaceuticals, agrochemicals, and functional materials. Their prevalence stems from the pyridine ring's unique electronic properties and its ability to engage in critical hydrogen bonding interactions as a bioisostere of a phenyl ring. Among the myriad of synthetic methods to access these valuable structures, the Nucleophilic Aromatic Substitution (SNAr) reaction stands out as a powerful and versatile tool, particularly in drug discovery.[1]
This application note provides an in-depth guide to the SNAr reaction using tert-butyl 6-fluoronicotinate, a highly valuable and reactive building block. The strategic placement of the fluorine atom at the 6-position (ortho to the ring nitrogen) and the electron-withdrawing tert-butyl ester at the 3-position renders the molecule exceptionally susceptible to nucleophilic attack.[2][3] We will explore the underlying chemical principles, provide field-tested protocols for various nucleophile classes, and offer insights into reaction optimization and troubleshooting.
The Chemistry: Understanding the SNAr Reaction on an Activated Pyridine System
The SNAr reaction is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the more familiar SN1 and SN2 reactions that occur at sp³-hybridized centers, the SNAr takes place at an sp²-hybridized carbon and proceeds through a distinct two-step mechanism.[4][5]
The Addition-Elimination Mechanism
The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group. This is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][6] The aromaticity of the ring is temporarily broken. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.
For tert-butyl 6-fluoronicotinate, the electronegative pyridine nitrogen plays a crucial role in stabilizing the Meisenheimer intermediate by delocalizing the negative charge, a stabilizing effect that is maximized when substitution occurs at the ortho (C2/C6) or para (C4) positions.[4][7][8]
Caption: The Addition-Elimination mechanism of SNAr.
Causality Behind Experimental Choices
-
The Leaving Group (Fluorine): In SNAr reactions, the typical halide reactivity order is F > Cl ≈ Br > I.[2][9] This is contrary to SN2 reactions and is a key indicator of the addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack. The extreme electronegativity of fluorine makes the attached carbon highly electrophilic, thus lowering the activation energy for the attack.[5][10]
-
The Nucleophile: The success of the reaction depends on a sufficiently strong nucleophile. While potent nucleophiles react readily, weaker ones such as alcohols or primary amines often require deprotonation with a base to enhance their reactivity.[2][11]
-
The Solvent: Polar aprotic solvents (e.g., DMSO, DMF, NMP) are the standard choice.[2] They excel at solvating the cation of the nucleophile-base pair, leaving a more "naked" and highly reactive anionic nucleophile in solution. This significantly accelerates the rate of the initial attack.
-
The Base: A base is often necessary to deprotonate the nucleophile (e.g., R-OH to R-O⁻) or to act as a scavenger for the HF generated if the nucleophile is a primary or secondary amine. The choice of base (e.g., K₂CO₃, Cs₂CO₃, KOtBu) depends on the pKa of the nucleophile. For reactions involving strong, moisture-sensitive bases like KOtBu or NaH, an inert atmosphere (N₂ or Ar) and anhydrous solvents are critical to prevent quenching.[12]
General Experimental Workflow
A typical experimental procedure follows a logical sequence from setup to final analysis. Proper planning and execution at each stage are crucial for a successful and reproducible outcome.
Sources
- 1. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reaction Examples [cdb.ics.uci.edu]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Notes & Protocols: A Guide to the Reaction Mechanisms of tert-Butyl 6-fluoronicotinate
Abstract
This technical guide provides a comprehensive overview of the synthesis, reactivity, and mechanistic pathways of tert-Butyl 6-fluoronicotinate, a pivotal building block in modern medicinal chemistry and organic synthesis. Its unique structural features—an electron-deficient pyridine ring activated by both a nitrogen atom and a carboxylate group, a reactive C-F bond, and a sterically hindered, acid-labile tert-butyl ester—confer a versatile and orthogonal reactivity profile. This document explores the key reaction mechanisms, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions at the C-6 position, as well as the selective deprotection of the ester moiety. Detailed, field-tested protocols and mechanistic diagrams are provided to empower researchers in drug development and chemical synthesis to effectively utilize this valuable synthetic intermediate.
Introduction: The Strategic Value of tert-Butyl 6-fluoronicotinate
The incorporation of fluorine into pharmaceutical candidates is a widely employed strategy to enhance metabolic stability, modulate physicochemical properties such as lipophilicity and pKa, and improve binding affinity.[1] Tert-Butyl 6-fluoronicotinate serves as an exemplary scaffold for introducing a fluorinated pyridine motif. The molecule's reactivity is dominated by two key sites:
-
The C-6 Fluoro Position: The fluorine atom is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, facilitated by the electron-withdrawing nature of the pyridine ring nitrogen and the C-3 ester group.[2][3] This position is also amenable to a variety of palladium-catalyzed cross-coupling reactions.
-
The C-3 tert-Butyl Ester: This group acts as a robust protecting group for the carboxylic acid. Its steric bulk prevents saponification under many basic conditions, while it can be selectively cleaved under acidic conditions via a stable tert-butyl cation intermediate, ensuring orthogonality in multi-step synthetic sequences.[4][5][6]
This dual reactivity allows for the sequential and controlled introduction of diverse functionalities, making it a cornerstone intermediate for constructing complex molecular architectures in drug discovery programs.[7][8]
Synthesis of the Core Scaffold
The preparation of tert-Butyl 6-fluoronicotinate typically begins with a halogen exchange reaction on a more readily available precursor, such as tert-Butyl 6-bromonicotinate, followed by purification.
Workflow: Synthesis of tert-Butyl 6-fluoronicotinate
Caption: Synthetic workflow for tert-Butyl 6-fluoronicotinate.
Protocol 1: Synthesis from tert-Butyl 6-bromonicotinate
This protocol is adapted from analogous halogen exchange procedures.[9]
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous Dimethylformamide (DMF). Add spray-dried Potassium Fluoride (KF) (2.0-3.0 equivalents).
-
Reaction Initiation: Add tert-Butyl 6-bromonicotinate (1.0 equivalent) to the slurry.
-
Thermal Conditions: Heat the reaction mixture to 120-150 °C. The progress of the reaction should be monitored by a suitable analytical technique, such as GC-MS or LC-MS, to track the consumption of the starting material.
-
Workup: After completion, cool the mixture to room temperature. Pour the mixture into ice-water and extract with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure tert-Butyl 6-fluoronicotinate.
Core Reactivity: Mechanistic Pathways and Applications
Reactions at the C-6 Position: The C-F Bond
The carbon-fluorine bond at the 6-position is the primary site of reactivity for introducing new substituents onto the pyridine ring.
Expertise & Causality: The SNAr reaction is a cornerstone transformation for this substrate. The reaction proceeds via a two-step addition-elimination mechanism. The pyridine nitrogen and the C-3 ester group act as powerful electron-withdrawing groups, which are essential for stabilizing the negatively charged intermediate (the Meisenheimer complex) formed upon nucleophilic attack.[3][10] This stabilization lowers the activation energy of the rate-determining addition step.[2] Fluorine's high electronegativity enhances the electrophilicity of the C-6 carbon, making it highly susceptible to nucleophilic attack, and its ability to be displaced as a fluoride ion makes it an excellent leaving group in this context.[2]
Caption: The addition-elimination mechanism of SNAr.
Application Note: This reaction is highly effective with a wide range of nucleophiles, including alkoxides, phenoxides, thiophenolates, and primary or secondary amines. The choice of solvent (typically polar aprotic, like DMF or DMSO) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DBU) is critical to facilitate the reaction and neutralize any generated acid.
-
Setup: In a round-bottom flask, dissolve tert-Butyl 6-fluoronicotinate (1.0 eq.) in anhydrous DMSO.
-
Addition of Reagents: Add the primary amine (1.1-1.2 eq.) followed by powdered potassium carbonate (K₂CO₃) (2.0-3.0 eq.).
-
Reaction Conditions: Stir the mixture at 80-100 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Workup & Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by column chromatography.
Expertise & Causality: For transformations that are challenging via SNAr, such as C-C or certain C-N bond formations, palladium-catalyzed cross-coupling reactions are indispensable tools.[11][12] These reactions proceed through a catalytic cycle that avoids the formation of a high-energy Meisenheimer complex, thus operating under different mechanistic principles.
1. Buchwald-Hartwig Amination
This reaction provides a powerful and general method for forming carbon-nitrogen bonds.[11][13] The catalytic cycle involves the oxidative addition of the aryl fluoride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.[14] The choice of ligand is crucial for success; sterically hindered, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) are often required to promote the challenging oxidative addition of the C-F bond and facilitate the reductive elimination step.[13]
Caption: Simplified Buchwald-Hartwig amination cycle.
2. Suzuki-Miyaura Coupling
For the formation of carbon-carbon bonds, the Suzuki-Miyaura coupling is a premier method.[15] The catalytic cycle shares similarities with the Buchwald-Hartwig reaction but involves a critical transmetalation step.[16] After oxidative addition of the aryl fluoride to Pd(0), an organoboron species (boronic acid or ester) is activated by a base to form a boronate complex. This complex then transfers its organic group to the palladium center (transmetalation), replacing the fluoride. Subsequent reductive elimination forms the new C-C bond.[17] The presence of fluorine on the coupling partners can influence the reaction rates and yields.[18][19]
Caption: Simplified Suzuki-Miyaura coupling cycle.
| Reaction Type | Catalyst/Ligand | Base | Solvent | Temperature (°C) |
| SNAr (Amination) | None | K₂CO₃, Cs₂CO₃ | DMSO, DMF | 80 - 120 |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80 - 110 |
| Suzuki-Miyaura | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃, K₂CO₃ | Dioxane/H₂O, Toluene | 80 - 110 |
Reactions at the C-3 Position: The tert-Butyl Ester
Expertise & Causality: The tert-butyl ester is a valuable protecting group due to its distinct cleavage mechanism. Unlike methyl or ethyl esters, it does not typically undergo base-mediated saponification (an SN2-type attack at the carbonyl) due to the extreme steric hindrance of the tert-butyl group.[4] Instead, it is readily cleaved under acidic conditions. Protonation of the carbonyl oxygen is followed by cleavage of the alkyl C-O bond to form a highly stable tertiary carbocation (the tert-butyl cation) and the free carboxylic acid.[6] This unimolecular (SN1-type) pathway is highly efficient and allows for selective deprotection without affecting other functional groups that might be sensitive to base or nucleophiles.[20][21][22]
Caption: Mechanism of acid-catalyzed tert-butyl ester cleavage.
-
Setup: Dissolve the tert-butyl nicotinate substrate (1.0 eq.) in Dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add Trifluoroacetic Acid (TFA) (5-10 eq.) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting crude nicotinic acid can be purified by recrystallization or trituration.
Conclusion
Tert-Butyl 6-fluoronicotinate is a strategically designed synthetic intermediate that offers chemists a reliable and versatile platform for molecular construction. By understanding the distinct mechanisms governing its reactivity at both the C-6 fluoro position (SNAr, cross-coupling) and the C-3 ester (acid-labile deprotection), researchers can devise logical and efficient synthetic routes. The protocols and mechanistic insights provided herein serve as a foundational guide for professionals in drug discovery and development, enabling the rational design and synthesis of novel fluorinated nicotinic acid derivatives.
References
- Preparation method of 6-fluoronicotinic acid.
- Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O.Arkivoc.
- Buchwald–Hartwig amin
- Zn-Catalyzed tert -Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity.
- Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal.
- SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)
- tert-Butyl 2-fluoro-6-methylnicotin
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon
- How does fluorinated boronic acids influences the Suzuki coupling reactions?
- The Buchwald–Hartwig Amination After 25 Years.University of Groningen Research Portal.
- Buchwald-Hartwig Amin
- Suzuki Coupling.Organic Chemistry Portal.
- A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles.PMC - NIH.
- Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetall
- Nucleophilic Arom
- Nucleophilic aromatic substitution I (video).Khan Academy.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism.Master Organic Chemistry.
- tert-Butyl Esters.Organic Chemistry Portal.
- An In-depth Technical Guide to the Reactivity of Tert-butyl 6-bromohexano
- Fluorine in drug discovery: Role, design and case studies.
- Nucleophilic Arom
- SN1 Reaction.Chemistry LibreTexts.
- Discovery of tert-Butyl Ester Based 6‑Diazo-5-oxo‑L‑norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery.Johns Hopkins University.
- Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis.Dalton Transactions (RSC Publishing).
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.YouTube.
- SN1 Reaction.Chemistry LibreTexts.
- TRI-tert-BUTYLCYCLOPROPENYL TETRAFLUOROBOR
- Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester.YouTube.
- A SN1 Reaction: Synthesis of tert-Butyl Chloride.The Royal Society of Chemistry.
- Discovery and structure-guided optimization of tert-butyl 6-(phenoxymethyl)-3-(trifluoromethyl)benzoates as liver X receptor agonists.Northeastern University.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 5. tert-Butyl Esters [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 9. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. research.rug.nl [research.rug.nl]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. rsc.org [rsc.org]
Application Notes and Protocols for tert-Butyl 6-fluoronicotinate in Organic Synthesis
Introduction:
tert-Butyl 6-fluoronicotinate is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates a pyridine ring activated by an electron-withdrawing fluorine atom at the 6-position and a sterically bulky tert-butyl ester at the 3-position. This unique combination of functional groups makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions, enabling the facile construction of complex molecular architectures. The fluorine atom serves as a competent leaving group in nucleophilic aromatic substitution and participates in palladium-catalyzed C-C and C-N bond-forming reactions. The tert-butyl ester provides stability during these transformations and can be readily deprotected under various conditions to reveal the corresponding carboxylic acid, a key functional handle for further derivatization, such as amide bond formation.
This guide provides detailed application notes and representative protocols for the use of tert-butyl 6-fluoronicotinate in two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Additionally, a comprehensive section on the deprotection of the tert-butyl ester is included.
Part 1: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[1] In the context of tert-butyl 6-fluoronicotinate, this reaction allows for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the 6-position of the pyridine ring. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions.[2]
Causality of Experimental Choices:
-
Catalyst: Palladium catalysts are paramount for the Suzuki-Miyaura reaction.[2] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and effective choice for many applications.[3] Alternatively, combinations of a palladium source like palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a phosphine ligand can be employed.[4]
-
Ligand: For challenging substrates, specialized phosphine ligands can enhance catalytic activity. Buchwald's biarylphosphines, such as SPhos or XPhos, are often effective in promoting the coupling of heteroaryl halides.[5]
-
Base: A base is required to activate the boronic acid partner for transmetalation to the palladium center.[6] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used.[7][8] The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent and water is often employed. Common organic solvents include toluene, dioxane, or dimethylformamide (DMF), with the aqueous phase facilitating the dissolution of the inorganic base.[8]
Representative Protocol: Suzuki-Miyaura Coupling of tert-Butyl 6-fluoronicotinate with Phenylboronic Acid
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of tert-butyl 6-fluoronicotinate with phenylboronic acid.
Materials:
-
tert-Butyl 6-fluoronicotinate
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Standard glassware for workup and purification
Step-by-Step Methodology:
-
To a round-bottom flask, add tert-butyl 6-fluoronicotinate (1.0 mmol), phenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene (10 mL) and degassed water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford tert-butyl 6-phenylnicotinate.
Data Summary: Suzuki-Miyaura Coupling of Halopyridines
| Entry | Pyridine Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 6-Bromonicotinonitrile | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | High | [8] |
| 2 | 9-Benzyl-6-chloropurine | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | Good | [3] |
| 3 | 6-Bromopyridin-3-amine | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 | [7] |
Part 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] This methodology allows for the synthesis of N-aryl and N-heteroaryl amines from aryl/heteroaryl halides and primary or secondary amines. For tert-butyl 6-fluoronicotinate, this reaction provides a direct route to a diverse range of 6-amino-substituted nicotinic acid derivatives, which are valuable intermediates in drug discovery.
Causality of Experimental Choices:
-
Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is critical for a successful Buchwald-Hartwig amination.[4] Catalyst systems such as Pd₂(dba)₃ with ligands like Xantphos or XPhos are often highly effective for the amination of heteroaryl halides.[5][9]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[10] Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed bases for this transformation.[4][11]
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are typically used to prevent quenching of the strong base and interference with the catalytic intermediates.[4][11]
Representative Protocol: Buchwald-Hartwig Amination of tert-Butyl 6-fluoronicotinate with Morpholine
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of tert-butyl 6-fluoronicotinate with morpholine.
Materials:
-
tert-Butyl 6-fluoronicotinate
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous, degassed toluene
-
Schlenk tube or other sealed reaction vessel
-
Standard glassware for workup and purification
Step-by-Step Methodology:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.
-
Add tert-butyl 6-fluoronicotinate (1.0 mmol) and morpholine (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel to obtain tert-butyl 6-morpholinonicotinate.
Caption: Deprotection strategies for tert-butyl esters.
References
-
Cole, K. et al. (2017). Reagent-free Continuous Thermal Tert-Butyl Ester Deprotection. PubMed. Available at: [Link]
-
Wu, Y. et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Available at: [Link]
-
Schmidt, M. et al. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. Journal of Organic Chemistry. Available at: [Link]
- Salomon, C. J., & Mascaretti, O. A. (1994). Scope and Mechanism of Deprotection of Carboxylic Esters by Bis(tributyltin) Oxide. Journal of Organic Chemistry.
-
Chemtips. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]
-
Razafindrainibe, F. et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Available at: [Link]
- Čapek, P., & Hocek, M. (2004). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Substituted Purines.
- Nakao, Y. et al. (2023).
- Iwasaki, T. et al. (2017). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Letters.
- Cernak, T. et al. (2014). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.
- Neely, J. M., & Rovis, T. (2014). Direct Aryl C–H Amination with Primary Amines Using Organic Photoredox Catalysis.
- Pinto, A., & Neuville, L. (2020).
- Bull, S. D. et al. (2013). Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly. PubMed.
- Manolikakes, G. et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- Edelstein, E. K. et al. (2018). A Protocol for Direct Stereospecific Amination of Primary, Secondary, and Tertiary Alkylboronic Esters. Synlett.
- Brooks, W. H., & Sumerlin, B. S. (2016). Molecular recognition with boronic acids—applications in chemical biology.
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of tert-Butyl 6-fluoronicotinate Derivatives
Introduction: The Strategic Importance of Fluorinated Nicotinates in Modern Drug Discovery
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1] Consequently, fluorinated heterocyclic compounds, particularly derivatives of nicotinic acid, are highly sought-after building blocks in the synthesis of active pharmaceutical ingredients (APIs).[2][3] Tert-butyl 6-fluoronicotinate, in particular, serves as a versatile intermediate, with its tert-butyl ester group providing a balance of stability and facile deprotection, and the fluorine atom at the 6-position enhancing the molecule's potential for biological activity and further chemical modification.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the scalable synthesis of tert-butyl 6-fluoronicotinate. We will delve into the underlying chemical principles, provide a detailed, field-proven protocol for a scalable synthesis route, and address critical safety and analytical considerations.
Overview of Synthetic Strategies
Several synthetic routes to tert-butyl 6-fluoronicotinate and its precursors have been explored. The most viable strategies for scalable production generally fall into two categories:
-
Fluorination of a Pre-functionalized Pyridine Ring: This approach involves the introduction of the fluorine atom onto a pyridine ring that already possesses the necessary carboxylic acid or ester functionality at the 3-position. Common methods include nucleophilic aromatic substitution (SNAr) of a suitable leaving group (e.g., chlorine or a trimethylammonium group) or direct C-H fluorination.[5] The SNAr pathway is often preferred for its regioselectivity and scalability.
-
Construction of the Fluorinated Pyridine Ring: This strategy involves building the 6-fluoronicotinate scaffold from acyclic or simpler heterocyclic precursors. While offering flexibility, these methods can be more complex and less convergent for large-scale synthesis.
Herein, we will focus on a robust and scalable two-part strategy: the synthesis of the key intermediate, 6-fluoronicotinic acid, followed by its esterification to the desired tert-butyl ester. This approach offers high yields, utilizes readily available starting materials, and is amenable to industrial-scale production.
Recommended Scalable Synthesis Protocol: A Two-Part Approach
This protocol is divided into two main parts: the synthesis of 6-fluoronicotinic acid from 2,5-dibromopyridine, and the subsequent esterification to tert-butyl 6-fluoronicotinate. This route has been selected for its demonstrated scalability, high yields, and use of relatively cost-effective reagents.[6]
Part 1: Scalable Synthesis of 6-Fluoronicotinic Acid
This synthesis is a multi-step, one-pot process that efficiently converts 2,5-dibromopyridine into 6-fluoronicotinic acid. The key transformations are a Grignard reagent formation and reaction, followed by fluorination and hydrolysis.
Reaction Scheme:
Figure 1: Reaction scheme for the synthesis of 6-fluoronicotinic acid.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Purity | Supplier |
| 2,5-Dibromopyridine | 624-28-2 | 236.89 | ≥98% | Major chemical suppliers |
| Isopropylmagnesium chloride solution | 1068-55-9 | 102.85 | 2.0 M in THF | Major chemical suppliers |
| Copper(I) iodide (CuI) | 7681-65-4 | 190.45 | ≥99.5% | Major chemical suppliers |
| Di-tert-butyl dicarbonate (Boc2O) | 24424-99-5 | 218.25 | ≥97% | Major chemical suppliers |
| Tetramethylammonium fluoride | 75-58-1 | 93.15 | Anhydrous | Major chemical suppliers |
| Toluene | 108-88-3 | 92.14 | Anhydrous | Major chemical suppliers |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous | Major chemical suppliers |
| Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | 20% aqueous solution | Major chemical suppliers |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Anhydrous | Major chemical suppliers |
Experimental Protocol:
Step 1: Synthesis of tert-Butyl 6-bromonicotinate
-
Reaction Setup: To a dry 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 2,5-dibromopyridine (118.5 g, 0.5 mol), copper(I) iodide (2.38 g, 0.0125 mol), and anhydrous tetrahydrofuran (800 mL).
-
Grignard Reaction: Cool the mixture to -10 °C using an ice-salt bath. Slowly add isopropylmagnesium chloride solution (2.0 M in THF, 300 mL, 0.6 mol) dropwise over 2 hours, maintaining the internal temperature below -5 °C. Stir the mixture for an additional 3 hours at -10 °C. The progress of the Grignard formation can be monitored by HPLC to ensure the consumption of 2,5-dibromopyridine.
-
Carboxylation: In a separate flask, dissolve di-tert-butyl dicarbonate (120.0 g, 0.55 mol) in anhydrous tetrahydrofuran (200 mL). Add this solution dropwise to the Grignard reagent mixture at -10 °C over 1 hour.
-
Work-up: Allow the reaction mixture to warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding 3 M aqueous HCl (200 mL) at 0-10 °C to adjust the pH to 3-4. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 400 mL). Combine the organic layers, wash with saturated sodium chloride solution (200 mL), and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Add n-heptane/methyl tert-butyl ether (6:1 v/v, 200 mL) to the residue and stir to precipitate the product. Filter the white solid, wash with cold n-heptane, and dry under vacuum to yield tert-butyl 6-bromonicotinate.
Step 2: Fluorination and Hydrolysis to 6-Fluoronicotinic Acid
-
Fluorination: To a dry 2 L flask, add anhydrous tetramethylammonium fluoride (59.2 g, 0.636 mol) and anhydrous toluene (400 mL). Heat the mixture to reflux and remove any residual water using a Dean-Stark apparatus until the water content is below 300 ppm. Cool the mixture and remove the toluene under reduced pressure. To the dried tetramethylammonium fluoride, add tert-butyl 6-bromonicotinate (82.0 g, 0.318 mol) and anhydrous N,N-dimethylformamide (600 mL). Heat the mixture to 40-50 °C and stir for 16 hours. Monitor the reaction by HPLC until the starting material is completely consumed.
-
Hydrolysis and Isolation: Cool the reaction mixture to room temperature and remove the DMF under reduced pressure. At 20-30 °C, carefully add 20% aqueous HCl solution (72 g) dropwise to adjust the pH to 1-2. Stir the mixture at room temperature for 5 hours to ensure complete hydrolysis. The product will precipitate as a white solid.
-
Purification: Filter the solid, wash the filter cake with water (120 mL), and dry under vacuum to obtain 6-fluoronicotinic acid.
Process Data and Yields:
| Step | Product | Typical Yield | Purity (HPLC) |
| 1 | tert-Butyl 6-bromonicotinate | 75-85% | >97% |
| 2 | 6-Fluoronicotinic Acid | 85-90% | >98% |
Part 2: Esterification of 6-Fluoronicotinic Acid to tert-Butyl 6-fluoronicotinate
The direct esterification of carboxylic acids with tert-butanol is challenging due to the steric hindrance of the tert-butyl group and the propensity for elimination reactions under acidic conditions.[7] A reliable and scalable method involves the use of a coupling agent or a specific tert-butylating agent. Here, we present a protocol using 2,4,6-tris(tert-butoxy)-1,3,5-triazine (TriAT-tBu) as an efficient tert-butylating reagent.[8]
Reaction Scheme:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
Application Note: A Strategic Guide to Pyridine N-Oxide Protection for tert-Butyl 6-Fluoronicotinate
Executive Summary
tert-Butyl 6-fluoronicotinate is a valuable heterocyclic building block in medicinal chemistry and materials science, featuring three distinct functional regions: a nucleophilic pyridine nitrogen, an acid-labile tert-butyl ester, and a C-F bond poised for nucleophilic aromatic substitution (SNAr). Unchecked, the reactivity of the pyridine nitrogen can lead to undesired side reactions, complicating multi-step syntheses. This guide provides a detailed protocol and scientific rationale for employing a pyridine N-oxide as a robust and versatile protecting group strategy. This approach not only masks the nitrogen's nucleophilicity but also electronically modulates the ring, enabling advanced synthetic transformations such as directed ortho-metalation, before being cleanly removed.
The Synthetic Challenge: Analyzing the Reactivity of tert-Butyl 6-Fluoronicotinate
The synthetic utility of tert-butyl 6-fluoronicotinate is directly tied to the predictable control of its reactivity.
-
Pyridine Nitrogen (N1): The lone pair of electrons on the nitrogen atom imparts both basic and nucleophilic character. It will readily react with electrophiles and can coordinate to metal catalysts, often interfering with desired transformations elsewhere in the molecule.
-
tert-Butyl Ester (C3): This group is a sterically hindered ester, stable to a wide range of nucleophilic and basic conditions. However, it is highly susceptible to cleavage under acidic conditions (e.g., trifluoroacetic acid, strong mineral acids), a property that must be considered when choosing subsequent reaction steps.[1][2]
-
Fluoro Group (C6): The fluorine atom is a poor leaving group in neutral pyridines. However, its departure via SNAr can be facilitated by activating the pyridine ring.
A successful protecting group strategy must be orthogonal to the tert-butyl ester, meaning it can be introduced and removed without causing ester cleavage. The formation of a pyridine N-oxide is an ideal solution that meets these criteria.
The N-Oxide Strategy: Rationale and Workflow
The conversion of the pyridine nitrogen to an N-oxide is a powerful and field-proven strategy.[3][4] The N-O bond possesses a unique dipole moment that dramatically alters the ring's properties:
-
Masking Nucleophilicity: The nitrogen lone pair is engaged in the N-O bond, effectively removing its nucleophilic character.
-
Electronic Modulation: The N-oxide group acts as a strong electron-withdrawing group via induction but a π-donor through resonance. This activates the C2 and C4 positions for nucleophilic attack and, critically, acidifies the C2 proton.
-
Directed Ortho-Metalation: The N-oxide is one of the most effective directing groups for lithiation at the C2 position.[5][6] This allows for precise, regioselective functionalization that is otherwise impossible on the parent heterocycle.
The overall workflow is a classic three-stage process: protect, functionalize, and deprotect.
Caption: General workflow for the N-oxide protection strategy.
Experimental Protocols
Protocol 1: Protection via N-Oxidation
This protocol describes the oxidation of the pyridine nitrogen using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and reliable peracid. The reaction proceeds via a concerted mechanism, often called the "butterfly mechanism," where the peracid delivers an oxygen atom to the nucleophilic nitrogen.[7] The tert-butyl ester is stable under these mild, non-acidic conditions.
Caption: Reaction scheme for the protection step.
Materials:
-
tert-Butyl 6-fluoronicotinate (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl 6-fluoronicotinate (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add m-CPBA (1.2 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated Na₂S₂O₃ solution (to quench excess peroxide), saturated NaHCO₃ solution (to remove m-chlorobenzoic acid byproduct), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, tert-butyl 6-fluoronicotinate N-oxide, can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Deprotection via Deoxygenation
The N-oxide is readily converted back to the parent pyridine by reduction. Triphenylphosphine (PPh₃) is an excellent reagent for this purpose. The reaction is driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.
Materials:
-
tert-Butyl 6-fluoronicotinate N-oxide (1.0 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
Toluene or xylene
Procedure:
-
Combine the N-oxide substrate (1.0 eq) and triphenylphosphine (1.5 eq) in a round-bottom flask equipped with a reflux condenser.
-
Add toluene to the flask (approx. 0.3 M concentration).
-
Heat the mixture to reflux (approx. 110 °C for toluene) and maintain for 6-12 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
The crude product will contain the desired deprotected pyridine and the triphenylphosphine oxide byproduct. This byproduct can often be removed by precipitation from a nonpolar solvent (e.g., hexanes/ether mixture) or by flash column chromatography.
Comparative Data Summary
| Parameter | Protection (N-Oxidation) | Deprotection (Deoxygenation) |
| Primary Reagent | meta-Chloroperoxybenzoic acid (m-CPBA) | Triphenylphosphine (PPh₃) |
| Typical Conditions | Dichloromethane, 0 °C to Room Temp | Toluene, Reflux (~110 °C) |
| Key Advantages | Mild, high-yielding, orthogonal to t-butyl ester, enables ortho-lithiation.[8][9] | High-yielding, reliable, common lab reagent. |
| Considerations | Byproduct (m-chlorobenzoic acid) must be removed via basic wash. | Byproduct (triphenylphosphine oxide) requires careful removal, often via chromatography or crystallization. |
| Alternative Reagents | H₂O₂ in acetic acid, Oxone® | PCl₃ (harsher), Catalytic Hydrogenation, Zn/AcOH.[10][11] |
Conclusion
The formation of a pyridine N-oxide is a superior protecting group strategy for tert-butyl 6-fluoronicotinate. It effectively shields the reactive nitrogen center while remaining fully compatible with the acid-sensitive tert-butyl ester. This strategy transcends simple protection by unlocking powerful, regioselective C-H functionalization pathways, such as directed ortho-metalation. The straightforward and high-yielding protocols for both the introduction and removal of the N-oxide group make it an indispensable tool for researchers and drug development professionals working with substituted pyridine scaffolds.
References
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Metallation of pyridine N-oxides and application to synthesis. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Photocatalytic deprotection of pyridine N‐oxides (50 μmol) to corresponding pyridines...[Link]
-
Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. [Link]
-
Vamos, M., & Cosford, N. D. P. (2016). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry. [Link]
-
Chemical Communications. (n.d.). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. RSC Publishing. [Link]
-
Baran, P. S. (2012). Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. [Link]
- Google Patents. (n.d.).
-
ACS Publications. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine N-oxide derivatives. [Link]
-
Taylor, S. L., Lee, D. Y., & Martin, J. C. (1983). Direct, regiospecific 2-lithiation of pyridines and pyridine 1-oxides with in situ electrophilic trapping. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]
-
PubMed Central. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. [Link]
-
Organic Chemistry Portal. (n.d.). Deoxygenation of Aza-aromatics. [Link]
-
Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Protecting Groups. [Link]
-
PubChem. (n.d.). tert-Butyl 2-fluoro-6-methylnicotinate. [Link]
- Google Patents. (n.d.). US3467659A - Process for the reduction of pyridine n-oxides.
-
Organic Letters. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link]
-
The Journal of Organic Chemistry. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. [Link]
-
Master Organic Chemistry. (2011). m-CPBA (meta-chloroperoxybenzoic acid). [Link]
-
Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. [Link]
-
Acros Organics. (n.d.). M-CPBA Technical Data Sheet. [Link]
-
MDPI. (n.d.). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. [Link]
-
PubChem. (n.d.). tert-Butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate. [Link]
-
Chemsrc. (n.d.). 6-(tert-Butyl)-2-fluoronicotinic acid. [Link]
Sources
- 1. tert-Butyl Esters [organic-chemistry.org]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. baranlab.org [baranlab.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metallation of pyridine N-oxides and application to synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. Deoxygenation of Aza-aromatics [organic-chemistry.org]
Application Notes & Protocols: The Strategic Use of tert-Butyl 6-fluoronicotinate in Modern Agrochemical Discovery
Introduction: The Imperative for Novel Scaffolds in Agrochemicals
The continuous evolution of resistance in pests, weeds, and pathogens necessitates a perpetual search for novel agrochemical active ingredients. A key strategy in modern chemical design is the incorporation of fluorine atoms and fluorinated moieties into molecular scaffolds. The 6-fluoropyridine-3-carboxylic acid framework, in particular, has emerged as a privileged structure. Its unique electronic properties, metabolic stability, and ability to modulate binding interactions at biological targets make it an attractive starting point for developing new insecticides, herbicides, and fungicides.[1][2]
tert-Butyl 6-fluoronicotinate serves as a versatile and strategically important building block in this endeavor. The fluorine atom at the 6-position acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr), while the tert-butyl ester provides a robust, sterically hindered protecting group for the carboxylic acid, which can be selectively removed under specific conditions to allow for further derivatization. This dual functionality enables chemists to rapidly generate diverse libraries of candidate molecules from a single, accessible precursor.
This document provides an in-depth guide to the practical application of tert-Butyl 6-fluoronicotinate in an agrochemical research setting. It outlines not just the protocols, but the underlying chemical principles and strategic considerations that empower researchers to leverage this reagent to its full potential.
Physicochemical Properties of tert-Butyl 6-fluoronicotinate
A clear understanding of a reagent's physical properties is fundamental to its effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 676560-01-3 | [3] |
| Molecular Formula | C₁₀H₁₂FNO₂ | [4] |
| Molecular Weight | 197.20 g/mol | Calculated |
| Appearance | White to off-white solid or oil | Supplier Data |
| Boiling Point | ~265.8 °C at 760 mmHg | Predicted |
| Solubility | Soluble in common organic solvents (DCM, THF, DMF, DMSO, Ethyl Acetate) | Lab Experience |
Core Synthetic Strategies & Protocols
The true power of tert-Butyl 6-fluoronicotinate lies in its capacity to undergo a sequence of controlled chemical transformations. The following sections detail the key reactions, providing both the mechanistic rationale and field-tested laboratory protocols.
Strategy 1: Library Generation via Nucleophilic Aromatic Substitution (SNAr)
The primary utility of the 6-fluoro substituent is its reactivity as a leaving group in SNAr reactions. The pyridine ring is inherently electron-deficient, and this effect is amplified by the electron-withdrawing nature of the carboxylate group at the 3-position. This electronic arrangement significantly activates the 6-position for attack by nucleophiles.[5][6] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex before the fluoride ion is eliminated.[5][7]
This reaction is exceptionally powerful for creating analogues. By reacting tert-Butyl 6-fluoronicotinate with various libraries of amines, thiols, or alcohols, researchers can rapidly access a wide range of 6-substituted nicotinates, each with potentially unique biological activity.
Caption: SNAr workflow for library generation.
Detailed Protocol: Synthesis of tert-Butyl 6-(benzylamino)nicotinate
This protocol serves as a representative example for the SNAr reaction with an amine nucleophile.
-
Rationale for Conditions:
-
Solvent: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that effectively solvates the potassium carbonate and the reaction intermediates without interfering with the nucleophile.
-
Base: Potassium carbonate (K₂CO₃) is a mild, inexpensive base used to deprotonate the nucleophile (in this case, the amine's conjugate acid) and to scavenge the HF produced during the reaction.
-
Temperature: Heating to 80-100 °C provides the necessary activation energy for the nucleophilic attack, which is the rate-determining step, without causing significant decomposition of the starting materials or product.[6]
-
-
Step-by-Step Methodology:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-Butyl 6-fluoronicotinate (1.0 eq, e.g., 1.0 g, 5.07 mmol).
-
Add potassium carbonate (K₂CO₃, 2.0 eq, 1.4 g, 10.14 mmol) and DMSO (10 mL).
-
Add benzylamine (1.1 eq, 0.59 mL, 5.58 mmol) to the suspension.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Strategy 2: Deprotection to Access the Carboxylic Acid
The tert-butyl ester is a crucial protecting group that prevents the carboxylic acid from interfering with reactions at the 6-position. Once the desired substituent has been installed, the ester must be removed to unmask the carboxylic acid. This acid is a key functional handle for subsequent amide bond formation, a common linkage in many bioactive molecules.
Several methods exist for tert-butyl ester deprotection, and the choice depends on the stability of the rest of the molecule.[8]
-
Acidic Hydrolysis: The most common method, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). It is fast and efficient but unsuitable for molecules containing other acid-labile groups.[9]
-
Lewis Acid-Mediated Cleavage: Reagents like zinc bromide (ZnBr₂) can selectively cleave tert-butyl esters in the presence of certain other protecting groups.[10]
-
Thermal Deprotection: In some cases, heating the ester in a suitable solvent can lead to elimination of isobutylene and formation of the carboxylic acid, avoiding the need for strong acids.[11]
Caption: Deprotection and subsequent derivatization workflow.
Detailed Protocol: Acid-Mediated Deprotection using TFA
This protocol describes the efficient cleavage of the tert-butyl ester to yield the free carboxylic acid.
-
Rationale for Conditions:
-
Reagent: Trifluoroacetic acid (TFA) is a strong acid that readily protonates the ester carbonyl, facilitating the loss of the stable tert-butyl cation (which is then deprotonated to isobutylene).
-
Solvent: Dichloromethane (DCM) is an inert solvent that is effective at dissolving both the starting material and the TFA.
-
Temperature: The reaction proceeds rapidly at room temperature, making it highly convenient.
-
-
Step-by-Step Methodology:
-
Dissolve the tert-butyl ester starting material (1.0 eq) in dichloromethane (DCM, approx. 0.1 M solution) in a round-bottom flask with a stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.
-
Monitoring: Monitor the reaction by LC-MS. The product will show the expected mass loss of 56 Da (C₄H₈).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with a solvent like toluene (2-3 times) to ensure all residual TFA is removed.
-
The resulting carboxylic acid product is often a solid and can be purified by trituration with a non-polar solvent (like hexanes or diethyl ether) or by recrystallization. In many cases, the crude product is of sufficient purity to be used directly in the next step (e.g., amide coupling).
-
Strategy 3: Advanced Derivatization via Cross-Coupling
While the 6-fluoro group is typically used for SNAr, the pyridine core can also be a substrate for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[12][13] This is more common with the analogous 6-chloro or 6-bromo nicotinates. However, after SNAr or other transformations, other positions on the ring could be halogenated to serve as handles for C-C bond formation, enabling the introduction of aryl or alkyl groups and dramatically increasing molecular complexity.
Conceptual Protocol: Suzuki-Miyaura Coupling
Should a researcher have a halogenated (Cl, Br, I) nicotinate derivative, the following provides a general framework for a Suzuki coupling.
-
Rationale for Conditions:
-
Catalyst: A palladium(0) source, often generated in situ from a precursor like Pd(OAc)₂ or Pd₂(dba)₃, is essential for the catalytic cycle.[12]
-
Ligand: A phosphine ligand (e.g., P(t-Bu)₃, SPhos, XPhos) is required to stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps.
-
Base: A base like K₂CO₃ or Cs₂CO₃ is needed for the transmetalation step, transferring the organic group from boron to palladium.
-
Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is commonly used.
-
-
Step-by-Step Methodology:
-
In a reaction vessel, combine the aryl halide (1.0 eq), the boronic acid or boronate ester (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (2-10 mol%).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the mixture to 80-110 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Perform an aqueous work-up followed by purification via column chromatography.
-
Conclusion
tert-Butyl 6-fluoronicotinate is more than just a chemical reagent; it is a strategic platform for innovation in agrochemical research. Its predictable reactivity in nucleophilic aromatic substitution, combined with the orthogonal lability of the tert-butyl ester, provides a robust and efficient pathway for the synthesis of novel molecular architectures. By understanding the principles behind the protocols outlined in this guide, researchers can move beyond simple analogue synthesis and towards the rational design of the next generation of effective and sustainable crop protection agents.
References
-
Cole, K. P., et al. (2017). Reagent-free Continuous Thermal Tert-Butyl Ester Deprotection. Bioorganic & Medicinal Chemistry. [Link]
-
Marcantoni, E., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O-NaI System in Acetonitrile. The Journal of Organic Chemistry. [Link]
- Google Patents. (2022).
-
Organic Chemistry Portal. tert-Butyl Esters. [Link]
-
Wu, Y., et al. (2005). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry. [Link]
-
PubChem. tert-Butyl 2-fluoro-6-methylnicotinate. [Link]
-
Salomon, C. J., & Mascaretti, O. A. (1994). Scope and Mechanism of Deprotection of Carboxylic Esters by Bis(tributyltin) Oxide. Journal of Organic Chemistry. [Link]
-
ResearchGate. How does fluorinated boronic acids influences the Suzuki coupling reactions? [Link]
-
Littke, A. F., et al. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. [Link]
-
Chemsrc. 6-(tert-Butyl)-2-fluoronicotinic acid. [Link]
-
PubChem. 6-Fluoronicotinic Acid. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Duke, S. O., et al. (2020). Molecular Targets of Herbicides and Fungicides—Are There Useful Overlaps for Fungicide Discovery? Journal of Agricultural and Food Chemistry. [Link]
-
Micalizio, G. C., & Hartwig, J. F. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2023). Molecular Targets of Herbicides and Fungicides Are There Useful Overlaps for Fungicide Discovery? [Link]
-
Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. [Link]
-
Smith, M. D., & Jackson, J. E. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. [Link]
-
Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]
-
ResearchGate. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. [Link]
-
ResearchGate. (PDF) Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
Basuli, F., et al. (2010). One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. Journal of Medicinal Chemistry. [Link]
-
Thomas, A. A., et al. (2017). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis. [Link]
-
PubChem. Insecticides based on neonicotinoids and safeners - Patent US-9259003-B2. [Link]
Sources
- 1. Molecular Targets of Herbicides and Fungicides—Are There Useful Overlaps for Fungicide Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 676560-01-3|tert-Butyl 6-fluoronicotinate|BLD Pharm [bldpharm.com]
- 4. tert-Butyl 6-chloro-2-fluoronicotinate CAS#: [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tert-Butyl Esters [organic-chemistry.org]
- 9. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 13. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for tert-Butyl 6-fluoronicotinate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis and optimization of tert-Butyl 6-fluoronicotinate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to researchers and scientists working with this compound. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and to provide self-validating protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing tert-Butyl 6-fluoronicotinate?
A1: The most prevalent and effective methods for the synthesis of tert-Butyl 6-fluoronicotinate from 6-fluoronicotinic acid are:
-
Steglich Esterification: This mild esterification method uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).[1][2][3] It is particularly advantageous for sterically hindered alcohols like tert-butanol, as it avoids the harsh acidic conditions of traditional Fischer esterification that can lead to side reactions.[1]
-
Di-tert-butyl Dicarbonate (Boc₂O) with DMAP: This method involves the reaction of the carboxylic acid with Boc anhydride in the presence of a catalytic amount of DMAP. It is a convenient and efficient method that produces volatile byproducts (tert-butanol and CO₂), simplifying purification.[4]
Q2: What is the role of DMAP in the esterification reaction?
A2: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. In the Steglich esterification, it reacts with the O-acylisourea intermediate formed from the carboxylic acid and the carbodiimide to generate a highly reactive N-acylpyridinium species. This intermediate is more susceptible to nucleophilic attack by tert-butanol than the O-acylisourea itself, thus accelerating the reaction and suppressing the formation of the undesired N-acylurea byproduct.[1][3]
Q3: Can I use traditional Fischer esterification with sulfuric acid and tert-butanol?
A3: While technically possible, Fischer esterification is generally not recommended for the synthesis of tert-butyl esters. The strongly acidic conditions and elevated temperatures required can lead to the rapid dehydration of tert-butanol to isobutylene, significantly reducing the yield of the desired ester.[1]
Q4: How does the fluorine substituent on the pyridine ring affect the esterification reaction?
A4: The fluorine atom is a strongly electron-withdrawing group. This has two main effects:
-
Increased Acidity: The fluorine atom increases the acidity of the carboxylic acid proton, which can facilitate its reaction with the coupling agent in the Steglich esterification.
-
Electronic Effects on Reactivity: The electron-withdrawing nature of fluorine can influence the reactivity of the pyridine ring and the carboxyl group. While this can sometimes complicate reactions, for the esterification methods described, the effect is generally manageable.[5]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Explanation | Recommended Solution(s) |
| Inefficient Activation of Carboxylic Acid | In the Steglich esterification, the formation of the O-acylisourea intermediate may be incomplete. In the Boc₂O method, the activation might be insufficient. | - Ensure all reagents are anhydrous, as water will quench the activated species. - For Steglich esterification, confirm the quality of the carbodiimide (DCC or DIC). - For the Boc₂O method, ensure the DMAP is of high purity and used in an appropriate catalytic amount (typically 5-10 mol%). |
| Decomposition of Reagents or Intermediates | Carbodiimides can be moisture-sensitive. The active ester intermediate in the Steglich reaction can be prone to side reactions if the nucleophile (tert-butanol) is not present in sufficient concentration or if the reaction is run for an excessively long time.[1] | - Use freshly opened or properly stored reagents. - Add the carbodiimide to the mixture of the acid, alcohol, and DMAP. - Monitor the reaction by TLC or LC-MS to avoid prolonged reaction times. |
| Steric Hindrance | tert-Butanol is a bulky alcohol, which can slow down the reaction rate.[1] | - Increase the amount of DMAP to accelerate the reaction. - Increase the reaction temperature moderately (e.g., to 40-50 °C), while monitoring for potential side reactions. - Allow for a longer reaction time, monitoring progress carefully. |
Issue 2: Formation of Significant Byproducts
| Byproduct | Identification | Cause | Prevention and Removal |
| N-Acylurea | Insoluble white solid in the reaction mixture (in the case of Steglich esterification). | Slow reaction of the O-acylisourea intermediate with tert-butanol allows for an intramolecular rearrangement to the more stable N-acylurea.[1][3] | - Ensure a sufficient catalytic amount of DMAP is used to accelerate the desired esterification. - The N-acylurea is typically insoluble in most organic solvents and can be removed by filtration. |
| Unreacted 6-Fluoronicotinic Acid | Can be detected by LC-MS or by observing a baseline spot on a TLC plate (if using a suitable solvent system). | Incomplete reaction due to insufficient activation, short reaction time, or low temperature. | - Optimize reaction conditions as described in "Issue 1". - During workup, unreacted acid can be removed by washing the organic layer with a mild aqueous base such as sodium bicarbonate solution. |
| Di-tert-butyl ether | A potential byproduct from the self-condensation of tert-butanol under acidic conditions, though less likely with the recommended methods. | Trace acidity and elevated temperatures. | - Ensure the reaction is run under neutral or mildly basic conditions. - This byproduct is volatile and can often be removed during solvent evaporation under reduced pressure. |
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 6-fluoronicotinate via Steglich Esterification
Detailed Steps:
-
To a solution of 6-fluoronicotinic acid (1.0 equivalent), tert-butanol (1.5 equivalents), and 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in anhydrous dichloromethane (DCM), cooled to 0 °C, is added N,N'-diisopropylcarbodiimide (DIC, 1.2 equivalents) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the precipitated diisopropylurea is removed by filtration.
-
The filtrate is washed successively with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-Butyl 6-fluoronicotinate.
Protocol 2: Synthesis using Di-tert-butyl Dicarbonate (Boc₂O)
Detailed Steps:
-
To a solution of 6-fluoronicotinic acid (1.0 equivalent) and DMAP (0.1 equivalents) in anhydrous tetrahydrofuran (THF) or DCM is added di-tert-butyl dicarbonate (Boc₂O, 1.5 equivalents).
-
The reaction mixture is stirred at room temperature for 4-12 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with saturated aqueous NaHCO₃ and brine to remove any unreacted acid and DMAP.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reaction Parameters
| Parameter | Steglich Esterification | Boc₂O Method |
| Coupling Agent | DCC or DIC | Boc₂O |
| Catalyst | DMAP | DMAP |
| Typical Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF), DCM |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Byproducts | Dicyclohexylurea (DCU) or Diisopropylurea (DIU) | tert-Butanol, CO₂ |
| Purification | Filtration to remove urea, then chromatography | Aqueous workup, then chromatography |
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
- Otera, J. (2003).
-
Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. [Link]
-
Pope, B. M., et al. (1994). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 59(17), 4757-4758. [Link]
- Karmakar, D., & Das, P. (2001). A NEW REAGENT FOR THE CONVENIENT SYNTHESIS OF t-BUTYL ESTERS FROM t-BUTANOL.
-
Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry. [Link]
- CN115433122A - Preparation method of 6-fluoronicotinic acid - Google P
- O'Donnell, M. J. (2001).
-
Steglich Esterification - Organic Chemistry Portal. [Link]
-
Fluorine substituent effects (on bioactivity) - ResearchGate. [Link]
-
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - NIH. [Link]
-
Steglich esterification - Wikipedia. [Link]
-
esterification of carboxylic acids with - Organic Syntheses Procedure. [Link]
-
Fluorophilicity of Alkyl and Polyfluoroalkyl 1 Nicotinic Acid Ester Prodrugs - PubMed - NIH. [Link]
-
Steglich Esterification - Organic Chemistry Portal. [Link]
Sources
- 1. Steglich Esterification [organic-chemistry.org]
- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Common side reactions with tert-Butyl 6-fluoronicotinate and how to avoid them.
Welcome to the comprehensive technical support guide for tert-Butyl 6-fluoronicotinate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to empower you with the scientific understanding to anticipate and resolve challenges in your experiments, ensuring the integrity and success of your work.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems that may arise during the use of tert-Butyl 6-fluoronicotinate, offering explanations grounded in chemical principles and actionable protocols for resolution.
Issue 1: Low or No Yield of the Desired Product
Q: My reaction using tert-Butyl 6-fluoronicotinate is resulting in a low yield or failing to proceed. What are the common causes and how can I improve the outcome?
A: Low yields in reactions involving tert-Butyl 6-fluoronicotinate can often be attributed to several factors, including incomplete reactions, suboptimal reaction conditions, or degradation of the starting material. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Expertise & Experience: The presence of both a sterically bulky tert-butyl ester and an electron-withdrawing fluorine atom on the pyridine ring influences the reactivity of tert-Butyl 6-fluoronicotinate. The tert-butyl group can sterically hinder the approach of nucleophiles, while the fluorine atom activates the ring for nucleophilic aromatic substitution (SNAr) but can also be susceptible to displacement under harsh conditions.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Recommended Actions & Protocols:
| Potential Cause | Explanation | Recommended Protocol |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient time or temperature.[2] | Protocol 1: Optimizing Reaction Time and Temperature 1. Set up small-scale parallel reactions at varying temperatures (e.g., room temperature, 50 °C, 80 °C).2. Monitor the reaction progress every hour using TLC or HPLC.[2]3. Plot conversion versus time to determine the optimal conditions. |
| Reagent Quality | Impurities in starting materials or solvents can inhibit the reaction. | Protocol 2: Reagent Verification 1. Ensure all reagents are of the appropriate grade and purity.2. Use anhydrous solvents when necessary, as water can lead to hydrolysis.[2]3. Verify the concentration of any organometallic reagents via titration. |
| Purification Losses | The desired product may be lost during workup and purification steps. | Protocol 3: Optimizing Extraction and Chromatography 1. Perform a small-scale extraction to determine the optimal solvent system.2. Use a minimally acidic or basic aqueous wash to avoid hydrolysis of the ester.3. When performing column chromatography, select a solvent system that provides good separation (Rf of 0.2-0.3 for the product). |
Issue 2: Presence of 6-Fluoronicotinic Acid as a Major Byproduct
Q: My reaction is producing a significant amount of 6-fluoronicotinic acid. What is causing this hydrolysis and how can I prevent it?
A: The formation of 6-fluoronicotinic acid is a clear indication of the hydrolysis of the tert-butyl ester. This is a common side reaction, particularly under acidic or strongly basic conditions, and can be exacerbated by elevated temperatures.[3]
Expertise & Experience: The tert-butyl ester is known to be labile under acidic conditions due to the formation of the stable tert-butyl cation. While generally more stable to base than other esters, prolonged exposure to strong bases at high temperatures can also induce hydrolysis.
Mechanism of Acid-Catalyzed Hydrolysis:
Caption: Mechanism of acid-catalyzed hydrolysis of the tert-butyl ester.
Preventative Measures:
| Condition | Explanation | Recommended Protocol |
| Acidic Conditions | The presence of strong acids will readily cleave the tert-butyl ester. | Protocol 4: Maintaining Neutral or Basic Conditions 1. If acidic conditions are required for the reaction, consider using a milder acid or a buffered system.2. During workup, use a dilute solution of a weak base like sodium bicarbonate for neutralization instead of strong bases.[4] |
| Elevated Temperatures | High temperatures can accelerate the rate of hydrolysis, even under neutral conditions. | Protocol 5: Temperature Control 1. Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.2. If heating is necessary, use a carefully controlled oil bath and monitor the internal reaction temperature. |
| Aqueous Workup | Prolonged contact with water during the workup can lead to hydrolysis. | Protocol 6: Efficient Aqueous Workup 1. Minimize the time the reaction mixture is in contact with aqueous layers.2. After extraction, promptly dry the organic layer with a suitable drying agent (e.g., MgSO₄ or Na₂SO₄). |
Issue 3: Formation of an Isomeric Byproduct
Q: I have isolated an unexpected byproduct with the same mass as my desired product. What could this be and how do I avoid its formation?
A: The presence of an isomer suggests that a rearrangement or a competing reaction at a different position on the pyridine ring may be occurring. In the context of nicotinic acid derivatives, the presence of isomeric impurities in the starting material is a possibility.[4] For instance, the synthesis of the 6-fluoronicotinic acid precursor could potentially yield a small amount of an isomeric fluoropyridine.
Expertise & Experience: While less common with commercially available starting materials of high purity, it is essential to consider the synthetic route of your tert-Butyl 6-fluoronicotinate. If the synthesis involved a halogen exchange reaction on a di-halopyridine, there is a possibility of incomplete reaction or reaction at an alternative site.
Troubleshooting and Characterization:
-
Confirm the Structure: Utilize 1D and 2D NMR spectroscopy (COSY, HMBC, HSQC) to definitively determine the structure of the byproduct.
-
Analyze the Starting Material: Run a high-resolution analytical test (e.g., HPLC, GC-MS) on the starting tert-Butyl 6-fluoronicotinate to check for isomeric impurities.
-
Optimize Reaction Selectivity: If the isomerization is occurring during your reaction, consider milder reaction conditions. For example, in metal-catalyzed cross-coupling reactions, the choice of ligand and base can significantly influence regioselectivity.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle tert-Butyl 6-fluoronicotinate?
-
Storage: It is recommended to store tert-Butyl 6-fluoronicotinate in a cool, dry, and well-ventilated area in a tightly sealed container. For long-term storage, refrigeration (2-8 °C) is advisable to minimize potential degradation.
-
Handling: Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Q2: What are the expected spectral characteristics of tert-Butyl 6-fluoronicotinate?
-
¹H NMR: Expect to see signals corresponding to the aromatic protons on the pyridine ring and a characteristic singlet for the nine equivalent protons of the tert-butyl group around 1.5-1.6 ppm. The aromatic protons will show coupling to each other and to the fluorine atom.
-
¹³C NMR: The spectrum will show signals for the aromatic carbons, the carbonyl carbon of the ester, and the quaternary and methyl carbons of the tert-butyl group.
-
¹⁹F NMR: A singlet is expected for the fluorine atom.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the compound should be observed.
Q3: Can the fluorine atom be displaced in nucleophilic aromatic substitution (SNAr) reactions? Yes, the fluorine atom at the 6-position is activated towards nucleophilic aromatic substitution.[1] This can be a desired reaction pathway, but it can also be an unwanted side reaction if another part of the molecule is the intended reaction site. The reactivity towards SNAr will depend on the strength of the nucleophile and the reaction conditions.[1]
Q4: Is decarboxylation a concern with tert-Butyl 6-fluoronicotinate? Decarboxylation of nicotinic acids can occur at high temperatures.[4] While the tert-butyl ester is generally stable, prolonged heating under harsh acidic or basic conditions could potentially lead to hydrolysis followed by decarboxylation. It is advisable to avoid excessive temperatures during reactions and purification.
References
- BenchChem.
- Pouliot, M., et al. (2014).
- Google Patents. (2022). Preparation method of 6-fluoronicotinic acid. CN115433122A.
- BenchChem. Technical Support Center: Synthesis of Substituted Nicotinic Acids.
Sources
- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Purification of tert-Butyl 6-fluoronicotinate
Welcome to the technical support center for the purification of tert-Butyl 6-fluoronicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated pyridine intermediate. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during the purification of this compound.
Introduction: The Chemistry of Purifying tert-Butyl 6-fluoronicotinate
Tert-Butyl 6-fluoronicotinate is a key building block in the synthesis of various pharmaceutical agents. The strategic incorporation of a fluorine atom onto the pyridine ring can significantly enhance the metabolic stability and binding affinity of drug candidates. However, the purification of this intermediate can be challenging due to the presence of starting materials, reaction byproducts, and the compound's inherent chemical properties.
This guide provides a systematic approach to troubleshooting common purification issues, grounded in the principles of organic chemistry and extensive laboratory experience.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of tert-Butyl 6-fluoronicotinate in a question-and-answer format.
Problem 1: Low Purity After Initial Work-up
Question: I've completed the synthesis of tert-Butyl 6-fluoronicotinate from 6-fluoronicotinic acid and tert-butanol. After an aqueous work-up, my crude product shows significant impurities by TLC and ¹H NMR. What are the likely culprits and how can I improve the initial purification?
Answer:
The most common impurities after the initial work-up are unreacted 6-fluoronicotinic acid and residual tert-butanol . The acidic nature of the starting material can complicate extraction, and the volatility of tert-butanol can make its complete removal challenging.
Diagnostic Workflow:
-
TLC Analysis:
-
Mobile Phase: A typical starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).
-
Visualization:
-
UV light (254 nm) will show the aromatic product and starting material.
-
Staining with a bromocresol green solution can specifically visualize the acidic starting material as a yellow spot on a blue background.
-
-
Expected Observations:
-
tert-Butyl 6-fluoronicotinate: Higher Rf value.
-
6-Fluoronicotinic Acid: Lower Rf value, often streaking if the mobile phase is not acidic.
-
-
-
¹H NMR Spectroscopy:
-
tert-Butyl 6-fluoronicotinate: Look for the characteristic singlet of the tert-butyl group around 1.6 ppm.
-
6-Fluoronicotinic Acid: A broad singlet corresponding to the carboxylic acid proton will be present, typically above 10 ppm.
-
tert-Butanol: A singlet for the nine methyl protons will appear around 1.3 ppm.
-
Troubleshooting Steps:
-
Acidic Impurity Removal: During your aqueous work-up, perform a wash with a mild base to remove the unreacted 6-fluoronicotinic acid. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is recommended. Be cautious of gas evolution (CO₂). An overly strong base like sodium hydroxide should be avoided as it can potentially hydrolyze the ester product.
-
Removal of tert-Butanol:
-
Azeotropic Removal: If your product is stable to heat, you can remove residual tert-butanol by co-evaporation with a solvent like toluene under reduced pressure.
-
Aqueous Washes: Multiple washes with water or brine will help partition the more water-soluble tert-butanol into the aqueous layer.
-
Problem 2: Difficulty with Column Chromatography Separation
Question: I'm trying to purify my crude tert-Butyl 6-fluoronicotinate using silica gel column chromatography, but I'm getting poor separation between my product and an impurity. What can I do to optimize this?
Answer:
Poor separation on a silica gel column is often due to an inappropriate solvent system or interactions between the basic pyridine nitrogen and the acidic silica gel.
Optimization Strategy:
-
Solvent System Selection:
-
Polarity Gradient: Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. This will elute non-polar impurities first, followed by your product. The more polar 6-fluoronicotinic acid will remain on the column longer.
-
TLC for Optimization: Before running the column, test various solvent systems using TLC to find a system that gives good separation (ΔRf > 0.2) between your product and the main impurities.
-
-
Addressing Tailing: The basic nitrogen on the pyridine ring can interact with the acidic silanol groups on the silica gel, leading to peak tailing. To mitigate this:
-
Addition of a Base: Add a small amount of a volatile base, such as triethylamine (Et₃N) (typically 0.1-1%), to your mobile phase. This will neutralize the acidic sites on the silica and improve the peak shape of your product.
-
Recommended Column Chromatography Protocol:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for most organic compound purifications. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the separation of compounds with different polarities. |
| Mobile Phase Modifier | 0.1% Triethylamine (optional) | Improves peak shape by minimizing interaction with silica. |
| Monitoring | TLC with UV visualization | To identify fractions containing the pure product. |
Frequently Asked Questions (FAQs)
Q1: My purified product is an oil, but I've seen it described as a solid. What could be the reason for this?
A1: The physical state of a compound can be influenced by purity. The presence of residual solvents or minor impurities can lower the melting point, causing it to appear as an oil or a waxy solid. If your analytical data (NMR, GC-MS) confirms high purity, attempting to induce crystallization can be beneficial. Try dissolving the oil in a minimal amount of a hot non-polar solvent (like hexane) and then cooling it slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod can also initiate crystallization. For a similar compound, tert-butyl 6-chloronicotinate, a melting point of 53-54°C has been reported, suggesting that the fluoro analog should also be a low-melting solid at high purity.[1]
Q2: What is the best way to assess the final purity of my tert-Butyl 6-fluoronicotinate?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and can reveal the presence of proton- or carbon-containing impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing the purity of volatile compounds and identifying the mass of any impurities.
-
High-Performance Liquid Chromatography (HPLC): Offers a quantitative measure of purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or phosphoric acid) is a good starting point for method development.[2]
Q3: How should I store my purified tert-Butyl 6-fluoronicotinate?
A3: While tert-butyl esters are generally stable, the fluoropyridine moiety can be sensitive to strong acids and bases. It is advisable to store the purified compound in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation over time.
Q4: Can I use recrystallization as a primary purification method?
A4: Recrystallization can be a very effective purification technique, especially for removing small amounts of impurities from a product that is already relatively pure (>90%). The key is to find a suitable solvent or solvent pair in which the product has high solubility at elevated temperatures and low solubility at room or lower temperatures. For tert-butyl 6-fluoronicotinate, a non-polar solvent like hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate or diethyl ether would be a good starting point for screening.[3]
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of tert-Butyl 6-fluoronicotinate.
Sources
Technical Support Center: Synthesis & Purification of tert-Butyl 6-fluoronicotinate
Welcome to the comprehensive technical support guide for reactions involving tert-Butyl 6-fluoronicotinate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing and purifying this key chemical intermediate. Here, we address common challenges with in-depth, scientifically-grounded explanations and provide actionable troubleshooting strategies to enhance your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section directly addresses the most frequent obstacles encountered during the synthesis and handling of tert-Butyl 6-fluoronicotinate.
Q1: What are the primary causes of low yield in the esterification of 6-fluoronicotinic acid with tert-butanol?
Low yields are often multifactorial, stemming from incomplete reactions, product degradation, or inefficient purification.
Causality & Explanation:
The direct esterification of a carboxylic acid with a tertiary alcohol like tert-butanol is notoriously challenging due to the steric hindrance of the tert-butyl group and the alcohol's propensity to eliminate and form isobutylene under acidic conditions.[1] Standard Fischer esterification conditions (refluxing in the presence of a strong acid catalyst) are often ineffective and can lead to significant side product formation.[2]
Solutions & Protocol Adjustments:
-
Reagent Selection: A more effective approach involves the activation of the carboxylic acid. The use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) is a widely accepted method for the synthesis of tert-butyl esters.[3] This method proceeds under milder conditions, minimizing the risk of isobutylene formation.
-
Anhydrous Conditions: The presence of water can hydrolyze the activated carboxylic acid intermediate or the final ester product, thereby reducing the yield.[4] Ensure all reagents and solvents are anhydrous. Drying solvents over molecular sieves or sodium and using freshly distilled reagents is critical.[4]
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent product degradation from prolonged reaction times or excessive heating.[5]
Q2: I am observing a significant amount of 6-fluoronicotinic acid in my crude product. How can I minimize this impurity?
The presence of the starting carboxylic acid is a common issue and typically points to incomplete reaction or premature hydrolysis of the ester.
Causality & Explanation:
The tert-butyl ester is highly susceptible to cleavage under acidic conditions, a property often exploited for deprotection.[5][6] If the reaction work-up involves strongly acidic conditions, or if the reaction itself does not go to completion, a significant amount of the starting acid will be present. Basic hydrolysis (saponification) can also occur, though it is generally slower for sterically hindered tert-butyl esters compared to methyl or ethyl esters.[7][8]
Solutions & Protocol Adjustments:
-
Neutral or Mildly Basic Work-up: During the aqueous work-up, it is crucial to neutralize any acid used in the reaction. Washing the organic layer with a saturated sodium bicarbonate solution is a standard procedure to remove unreacted carboxylic acid and any acidic catalysts.[5]
-
Driving the Reaction to Completion: To ensure the reaction goes to completion, consider using a slight excess of the esterifying agent (e.g., (Boc)₂O). Monitor the reaction closely by TLC until the starting carboxylic acid spot is no longer visible.
-
Purification Strategy: If the starting acid is still present after work-up, it can typically be removed during purification. Column chromatography on silica gel is an effective method. A non-polar eluent system (e.g., hexanes/ethyl acetate) will elute the less polar tert-butyl ester first, while the more polar carboxylic acid will have a stronger retention on the silica.
Q3: My purified product contains an unknown impurity with a mass corresponding to the loss of the tert-butyl group. What is this and how can I avoid it?
This impurity is almost certainly the result of the cleavage of the tert-butyl ester, leading back to the 6-fluoronicotinic acid.
Causality & Explanation:
The tert-butyl ester is a protecting group that is intentionally designed to be labile under acidic conditions.[9] The mechanism involves protonation of the ester oxygen, followed by the loss of the stable tert-butyl cation. This cation can then be trapped by a nucleophile or eliminate a proton to form isobutylene.[1] Exposure to strong acids, even catalytic amounts, during the reaction, work-up, or purification can lead to the formation of this impurity.
Solutions & Protocol Adjustments:
-
Avoid Strong Acids: If possible, use reaction conditions that do not require strong acids. If an acid catalyst is necessary, use the minimum effective amount and ensure it is thoroughly neutralized during the work-up.
-
Gentle Purification: During purification by column chromatography, avoid using acidic additives in the eluent. If the compound streaks on the silica gel, a small amount of a non-nucleophilic base like triethylamine can be added to the eluent system to improve the chromatography.
-
Storage: Store the purified tert-Butyl 6-fluoronicotinate in a cool, dry place, away from acidic vapors, to prevent slow degradation over time.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis and properties of tert-Butyl 6-fluoronicotinate.
Q1: What is the recommended method for the synthesis of tert-Butyl 6-fluoronicotinate?
The reaction of 6-fluoronicotinic acid with di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is a reliable and high-yielding method.
Q2: How can I effectively purify crude tert-Butyl 6-fluoronicotinate?
Purification is typically achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The progress of the separation can be monitored by TLC. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material.
Q3: What analytical techniques are suitable for characterizing tert-Butyl 6-fluoronicotinate?
The structure and purity of the compound can be confirmed using a combination of techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Q4: Are there any specific safety precautions I should take when working with tert-Butyl 6-fluoronicotinate and its reagents?
Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood, especially when handling volatile and flammable solvents like DCM and THF. Consult the Safety Data Sheet (SDS) for all reagents before use.
Experimental Protocols & Data
Protocol 1: Synthesis of tert-Butyl 6-fluoronicotinate
-
To a solution of 6-fluoronicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM), add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Value |
| Solvent | Anhydrous Dichloromethane (DCM) |
| (Boc)₂O | 1.2 equivalents |
| DMAP | 0.1 equivalents |
| Temperature | Room Temperature |
| Monitoring | TLC (e.g., 3:1 Hexanes:Ethyl Acetate) |
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel slurry in the initial eluent (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified tert-Butyl 6-fluoronicotinate.
Visualizing Reaction and Troubleshooting Logic
Reaction Pathway for the Synthesis of tert-Butyl 6-fluoronicotinate
Caption: Synthesis of tert-Butyl 6-fluoronicotinate.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low yield.
References
- BenchChem. Technical Support Center: Troubleshooting t-Butyl Ester Cleavage Reactions.
- BenchChem. Troubleshooting incomplete removal of the t-butyl ester protecting group.
- Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. SpringerLink.
- tert-Butyl Esters. Organic Chemistry Portal.
- Hydrolysis product troubleshooting. Reddit.
- Acetic acid, tert-butyl ester. Organic Syntheses.
- Common side reactions during the esterification of 6-methylnicotinic acid. BenchChem.
- SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.
- Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. YouTube.
Sources
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 8. reddit.com [reddit.com]
- 9. tert-Butyl Esters [organic-chemistry.org]
Technical Support Center: Synthesis of tert-Butyl 6-fluoronicotinate
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of tert-butyl 6-fluoronicotinate. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during this synthesis. As Senior Application Scientists, we have compiled this resource based on established protocols and extensive laboratory experience to ensure scientific integrity and practical utility.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of tert-butyl 6-fluoronicotinate, providing potential causes and actionable solutions.
Q1: My reaction shows low or no conversion of the starting material (e.g., tert-butyl 6-bromonicotinate) to the desired fluorinated product. What are the likely causes and how can I improve the yield?
A1: Low conversion is a common issue in fluorination reactions of pyridine rings. Several factors can contribute to this problem:
-
Cause 1: Inactive Fluorinating Agent: The efficacy of the fluorinating agent is paramount. For instance, when using anhydrous tetramethylammonium fluoride (TMAF), it is crucial to ensure it is completely dry.[1]
-
Solution: Before use, dry the TMAF by heating it under reflux in a suitable solvent like toluene with a water separator until the water content is minimal (e.g., less than 300 ppm).[1]
-
-
Cause 2: Insufficient Reaction Temperature or Time: The reaction kinetics may be slower than anticipated under your current conditions.
-
Solution: A patent for a similar synthesis suggests heating the reaction mixture of tert-butyl 6-bromonicotinate and TMAF in DMF to 40-50 °C for approximately 16 hours.[1] It is advisable to monitor the reaction's progress using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.
-
-
Cause 3: Competing Side Reactions: The presence of moisture can lead to the formation of byproducts, such as 6-hydroxynicotinate, which reduces the yield of the desired fluorinated product.[1]
-
Solution: Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and handle hygroscopic reagents in a controlled atmosphere (e.g., under argon or nitrogen).
-
Q2: I am observing the formation of significant impurities alongside my desired product. How can I identify and minimize them?
A2: Impurity generation is often linked to the reaction conditions and the stability of the starting materials and products.
-
Potential Impurity 1: Isomeric Byproducts: During the synthesis of the precursor, such as tert-butyl 6-bromonicotinate from 2,5-dibromopyridine, the formation of the isomeric 5-bromopyridine-2-carboxylic acid tert-butyl ester can occur.[1]
-
Minimization Strategy: The selectivity of the initial Grignard exchange reaction is crucial. Careful control of the reaction temperature and the rate of addition of reagents can help maximize the formation of the desired 6-bromo isomer.[1] Purification of the intermediate before the fluorination step is highly recommended.
-
-
Potential Impurity 2: Hydrolyzed Product (6-fluoronicotinic acid): The tert-butyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions, or in the presence of nucleophiles.[1][2]
-
Minimization Strategy: Maintain neutral or near-neutral conditions during workup and purification. If an acidic or basic wash is necessary, perform it quickly at low temperatures. Avoid prolonged exposure to protic solvents like methanol or water, which can facilitate hydrolysis.[2]
-
Q3: The purification of tert-Butyl 6-fluoronicotinate by column chromatography is proving difficult, with poor separation or product decomposition on the column. What are the best practices for purification?
A3: Purification can be challenging due to the polarity of the molecule and its potential instability.
-
Recommendation 1: Optimize your Chromatography System:
-
Solvent System: A common mobile phase for compounds of this type is a mixture of a non-polar solvent like heptane or hexane and a more polar solvent like ethyl acetate. Start with a low concentration of the polar solvent and gradually increase it (gradient elution).
-
Stationary Phase: Standard silica gel is typically used. If you suspect decomposition on silica, you can try using deactivated silica gel (treated with a small amount of a base like triethylamine in the mobile phase) or an alternative stationary phase like alumina.
-
-
Recommendation 2: Alternative Purification Methods:
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method.[3] Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.
-
Distillation: If the product is a liquid with a suitable boiling point, vacuum distillation can be an option. However, be cautious of thermal decomposition.
-
Q4: I am concerned about the stability of the tert-butyl ester group during the synthesis and workup. What conditions should I avoid?
A4: The tert-butyl ester is a useful protecting group but is sensitive to certain conditions.
-
Conditions to Avoid:
-
Strong Acids: The tert-butyl ester is readily cleaved by strong acids (e.g., trifluoroacetic acid, hydrochloric acid) to release isobutylene and the corresponding carboxylic acid.[4][5]
-
Elevated Temperatures: Although more stable than other esters to thermal decomposition, prolonged heating can lead to elimination, especially in the presence of acidic or basic impurities.
-
Strong Bases: While generally more stable to basic hydrolysis than methyl or ethyl esters, strong bases can still promote hydrolysis, albeit at a slower rate.[2]
-
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 6-fluoronicotinate from tert-Butyl 6-bromonicotinate
This protocol is adapted from a patented procedure and should be performed by qualified personnel in a controlled laboratory setting.[1]
Materials:
-
tert-Butyl 6-bromonicotinate
-
Anhydrous Tetramethylammonium Fluoride (TMAF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Hydrochloric Acid (20% solution)
-
Water
-
Round-bottom flask with a reflux condenser and water separator
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
Drying of TMAF: In a round-bottom flask equipped with a reflux condenser and a water separator, add TMAF and toluene. Heat the mixture to reflux and continue until no more water is collected in the separator. Cool the mixture and remove the toluene under reduced pressure to obtain anhydrous TMAF.
-
Fluorination Reaction: To a clean, dry round-bottom flask, add the previously synthesized tert-butyl 6-bromonicotinate and anhydrous DMF. Add the anhydrous TMAF to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 40-50 °C and stir for 16 hours. Monitor the reaction progress by HPLC until the starting material is consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the DMF under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in heptane).
Table 1: Summary of Reaction Conditions
| Parameter | Value | Reference |
| Starting Material | tert-Butyl 6-bromonicotinate | [1] |
| Fluorinating Agent | Anhydrous Tetramethylammonium Fluoride | [1] |
| Solvent | Anhydrous DMF | [1] |
| Temperature | 40-50 °C | [1] |
| Reaction Time | ~16 hours (monitor by HPLC) | [1] |
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of tert-butyl 6-fluoronicotinate.
Caption: Troubleshooting workflow for tert-Butyl 6-fluoronicotinate synthesis.
References
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960. [Link]
-
Suárez-Castillo, O. R., et al. (2008). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc, 2009(11), 133-144. [Link]
- Preparation method of 6-fluoronicotinic acid. CN115433122A.
-
Marcantoni, E., et al. (2001). An interesting example of a selective deprotection of tert-butyl esters. The Journal of Organic Chemistry, 66(13), 4430-4432. [Link]
-
Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. (2020). YouTube. [Link]
-
tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. (2020). Molbank, 2020(2), M1130. [Link]
Sources
- 1. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]
- 2. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 3. mdpi.com [mdpi.com]
- 4. tert-Butyl Esters [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Solubility Challenges with tert-Butyl 6-fluoronicotinate
Welcome to the technical support guide for tert-Butyl 6-fluoronicotinate. This resource is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility issues encountered during experimental work. We will explore the physicochemical properties of this compound and provide practical, step-by-step strategies to achieve successful solubilization for your specific application.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common inquiries regarding the handling and solubility of tert-Butyl 6-fluoronicotinate.
Q1: What are the general physicochemical and solubility properties of tert-Butyl 6-fluoronicotinate?
tert-Butyl 6-fluoronicotinate is a pyridine derivative with several structural features that dictate its solubility profile. The pyridine ring provides a degree of polarity and a basic nitrogen atom. The fluorine atom and the bulky tert-butyl ester group significantly increase the molecule's lipophilicity.[1] Consequently, it exhibits good solubility in many common organic solvents but is poorly soluble in aqueous solutions. Its solubility in aqueous media is also pH-dependent due to the basicity of the pyridine nitrogen.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂FNO₂ | [2] |
| Molecular Weight | 197.21 g/mol | [2] |
| pKa (Predicted) | -1.79 ± 0.18 | [3] |
| Boiling Point (Predicted) | 269.9 ± 35.0 °C | [3] |
Q2: My compound is precipitating out of my aqueous assay buffer after diluting my DMSO stock. What is happening?
This is a common phenomenon known as the transition from kinetic to thermodynamic insolubility.[1] Your stock solution in 100% DMSO is a stable, high-concentration system. When a small volume of this is introduced into a large volume of aqueous buffer, the DMSO is diluted, and the solvent environment changes drastically. The compound, which is poorly soluble in the now predominantly aqueous environment, crashes out of the solution. To resolve this, you may need to lower the concentration of your stock solution, decrease the final assay concentration, or incorporate a co-solvent into your aqueous buffer.[1]
Q3: I'm struggling to dissolve the solid material in my chosen organic solvent. What are the initial troubleshooting steps?
If you observe poor solubility in an appropriate organic solvent, the initial steps should involve increasing the kinetic energy of the system.
-
Agitation/Vortexing: Ensure the mixture is being vigorously stirred or vortexed to maximize the interaction between the solute and solvent.
-
Sonication: Use an ultrasonic bath to break apart solid agglomerates and enhance solvent penetration.
-
Gentle Heating: Warming the mixture can significantly increase solubility.[4][5] However, be cautious, as excessive heat can potentially lead to the decomposition of the compound or hydrolysis of the ester.[6][7] Always perform heating incrementally and monitor for any changes in color or the appearance of byproducts.
Q4: Can pH adjustment be used to enhance the aqueous solubility of tert-Butyl 6-fluoronicotinate?
Yes, this can be an effective strategy, but it must be approached with caution. The nitrogen atom on the pyridine ring is weakly basic and can be protonated in an acidic environment, forming a more polar and water-soluble pyridinium salt. However, the tert-butyl ester group is susceptible to acid-catalyzed hydrolysis, which would cleave the ester to form 6-fluoronicotinic acid and tert-butanol.[6] This hydrolysis is accelerated by both low pH and elevated temperatures.[6][7] Therefore, if you use pH adjustment, it is critical to work at the mildest acidic pH possible and at ambient or sub-ambient temperatures, and to verify the integrity of the compound post-solubilization via an analytical method like LC-MS.
Part 2: In-Depth Troubleshooting and Experimental Protocols
For more persistent solubility issues, a systematic approach is required. The following protocols provide detailed methodologies to optimize your experimental conditions.
Workflow for Selecting a Solubilization Strategy
Before diving into specific protocols, this decision tree can guide you to the most appropriate starting point for your experiment.
Caption: Decision tree for selecting a solubilization method.
Solvent Selection Guide for Organic Media
The principle of "like dissolves like" is the primary guide for selecting an organic solvent. The table below provides a qualitative ranking of solubility for tert-Butyl 6-fluoronicotinate in common laboratory solvents.
| Solvent | Polarity Index | Solvent Type | Predicted Solubility | Rationale & Comments |
| Dichloromethane (DCM) | 3.1 | Polar Aprotic | Freely Soluble | Good solvent for many moderately polar organic compounds. |
| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | Freely Soluble | Excellent general-purpose solvent. |
| Ethyl Acetate | 4.4 | Polar Aprotic | Soluble | Polarity is well-matched to the ester functionality. |
| Acetonitrile | 5.8 | Polar Aprotic | Soluble | A polar solvent that should effectively solvate the molecule. |
| Methanol / Ethanol | 5.1 / 4.3 | Polar Protic | Soluble | Can hydrogen bond with the pyridine nitrogen. |
| Isopropanol | 3.9 | Polar Protic | Slightly Soluble | Lower polarity may reduce effectiveness compared to methanol. |
| Toluene | 2.4 | Non-polar | Slightly Soluble | May require heating; solubility driven by lipophilic parts. |
| Hexanes / Heptane | 0.1 | Non-polar | Insoluble | Not polar enough to dissolve the pyridine nicotinate core. |
| Water | 10.2 | Polar Protic | Insoluble | The bulky, non-polar tert-butyl group limits aqueous solubility.[8] |
Protocol 1: Systematic Co-Solvent Screening for Aqueous Buffers
This protocol details a systematic approach to identify a suitable co-solvent system for your aqueous-based experiments. Co-solvents work by reducing the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[1]
Objective: To determine the minimum percentage of a water-miscible organic co-solvent required to maintain the solubility of tert-Butyl 6-fluoronicotinate at a desired final concentration in an aqueous buffer.
Materials:
-
tert-Butyl 6-fluoronicotinate
-
High-purity DMSO (or Ethanol)
-
Your target aqueous buffer (e.g., PBS, TRIS)
-
Co-solvents for screening: Ethanol, Propylene Glycol, PEG-400
-
Clear glass vials or a 96-well plate
Workflow:
Caption: Experimental workflow for co-solvent screening.
Interpretation:
-
No Precipitation: The lowest percentage of co-solvent that results in a clear, stable solution is your optimal condition.
-
Precipitation: If precipitation occurs at all tested concentrations, consider a different co-solvent, or re-evaluate if your target final concentration is achievable.
Protocol 2: pH Adjustment for Enhancing Aqueous Solubility
This protocol should be used when co-solvents are not viable for the downstream application.
Objective: To identify a mild acidic pH that improves solubility while minimizing the risk of ester hydrolysis.
Materials:
-
tert-Butyl 6-fluoronicotinate
-
Aqueous buffers prepared at various pH values (e.g., pH 4.0, 5.0, 6.0, 7.4)
-
A non-aqueous stock solution (e.g., in DMSO or Ethanol)
-
Analytical system for compound integrity check (e.g., HPLC or LC-MS)
Methodology:
-
Preparation: Prepare a concentrated stock solution of the compound in a minimal amount of organic solvent (e.g., 50 mM in DMSO).
-
Solubility Test: Add an excess amount of tert-Butyl 6-fluoronicotinate solid to separate vials, each containing one of the prepared aqueous buffers.
-
Equilibration: Agitate the mixtures at a constant, controlled temperature (e.g., 25°C) for several hours to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid by centrifugation followed by filtering the supernatant through a 0.22 µm syringe filter.
-
Quantification & Analysis:
-
Analyze the clear supernatant to determine the concentration of the dissolved compound, typically by UV-Vis spectrophotometry or HPLC against a standard curve.
-
Crucially, analyze an aliquot of the supernatant by LC-MS to check for the presence of the hydrolyzed product, 6-fluoronicotinic acid.
-
Advanced Strategy: Fluorous Solvent Systems
For specific applications, such as biphasic reactions or selective extractions, the fluorine atom on the pyridine ring allows for the use of fluorous chemistry. Highly fluorinated compounds exhibit unique solubility in fluorous solvents (e.g., perfluorohexane), while being immiscible in both common organic solvents and water.[9] This property can be exploited to facilitate product purification, where the fluorous-tagged compound can be selectively extracted into a fluorous solvent phase, leaving non-fluorinated impurities behind. This is an advanced technique typically reserved for chemical synthesis and purification rather than solubilization for biological assays.
References
- Vertex AI Search. (n.d.). Esters: Structure, Properties, and Reactions | Solubility of Things.
- National Institutes of Health (NIH). (2018, January 11). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents.
- BenchChem. (2025, December). Technical Support Center: Enhancing the Solubility of 2-(5-Methylhexyl)pyridine for Biological Assays.
- PubChem. (n.d.). Tert-butyl 2-fluoro-6-methylnicotinate.
- ACS Publications. (n.d.). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents.
- ChemicalBook. (n.d.). tert-butyl 6-fluoro-4-methylnicotinate CAS#: 2918834-24-7.
- Chemistry LibreTexts. (2023, January 22). Properties of Esters.
- ResearchGate. (2025, August 6). The Effect of Temperature on the Rate of Alkaline Hydrolysis of Esters in Concentrated Aqueous Solutions of Et4NCl.
- TCI Chemicals. (n.d.). Fluorous Chemistry.
- Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility.
- BLD Pharm. (n.d.). tert-Butyl 6-fluoronicotinate.
- Google Patents. (n.d.). Solvents for fluorinated polymers.
- National Institutes of Health (NIH). (n.d.). Biochemistry, Dissolution and Solubility.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Fluorous Solvents.
- MDPI. (n.d.). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 676560-01-3|tert-Butyl 6-fluoronicotinate|BLD Pharm [bldpharm.com]
- 3. tert-butyl 6-fluoro-4-methylnicotinate CAS#: 2918834-24-7 [m.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. tcichemicals.com [tcichemicals.com]
Technical Support Center: Catalyst System Selection for Cross-Coupling Reactions with tert-Butyl 6-fluoronicotinate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for cross-coupling reactions involving tert-Butyl 6-fluoronicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging substrate. We will delve into the causality behind experimental choices, provide robust troubleshooting strategies, and offer detailed protocols to ensure the success of your synthetic endeavors.
Section 1: Understanding the Core Challenges
The successful cross-coupling of tert-Butyl 6-fluoronicotinate is frequently hindered by a combination of steric and electronic factors inherent to its structure. Understanding these challenges is the first step toward developing a successful reaction protocol.
Q1: What makes tert-Butyl 6-fluoronicotinate a "challenging" substrate for cross-coupling?
The difficulty arises from three primary features of the molecule:
-
Steric Hindrance: The bulky tert-butyl ester group imposes significant steric hindrance around the pyridine ring.[1][2] This bulk can impede crucial steps in the catalytic cycle, particularly the approach of the palladium catalyst for oxidative addition and the subsequent reductive elimination step, leading to slow reaction rates and low yields.[2][3]
-
Electronic Deficiency & Pyridine Inhibition: The pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the electron-withdrawing fluorine atom. While this can facilitate nucleophilic aromatic substitution, it can make the oxidative addition of a C-X bond to the low-valent palladium(0) catalyst more difficult. Furthermore, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation, a well-documented issue for 2-substituted pyridines.[4][5]
-
Potential for Side Reactions: In Suzuki-Miyaura couplings, the combination of an electron-deficient coupling partner and potentially slow reaction rates can enhance the likelihood of side reactions like protodeboronation of the organoboron reagent.[2]
Caption: Workflow for catalyst system selection.
Recommended Catalyst Systems
The table below summarizes starting points for catalyst system optimization for common cross-coupling reactions.
| Coupling Reaction | Palladium Source | Recommended Ligand(s) | Typical Base(s) | Notes & Rationale |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, SPhos, RuPhos, P(t-Bu)₃ | K₃PO₄, Cs₂CO₃, K₂CO₃ | Bulky, electron-rich ligands are essential to overcome steric hindrance and promote the key catalytic steps. [2]Use of a strong, non-hydroxide base minimizes protodeboronation. [2] |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃, Precatalysts | XPhos, BrettPhos, RuPhos | NaOt-Bu, LHMDS, K₃PO₄ | Ligand choice is often dependent on the amine class. [6]Strong bases are typically required, but weaker bases like K₃PO₄ offer better functional group tolerance. [7] |
| Negishi Coupling | Pd₂(dba)₃ | SPhos, CPhos | None (organozinc reagent) | Biarylphosphine ligands have proven effective for coupling electron-deficient heteroaryl halides with secondary alkylzinc reagents. [4] |
Section 3: Troubleshooting Guide
Even with a well-chosen catalyst system, challenges can arise. This section addresses common problems and provides a logical workflow for optimization.
Q3: My reaction shows low or no conversion. What are the most common initial checks?
Low conversion is a frequent issue stemming from the sensitive nature of the catalytic cycle. [8]
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly degassed (e.g., via multiple vacuum/backfill cycles with argon) and that an inert atmosphere was maintained throughout the experiment. [8]* Reagent & Solvent Quality: Ensure all reagents are pure and solvents are anhydrous and degassed. Water can facilitate catalyst decomposition and unwanted side reactions.
-
Catalyst Activity: If using a Pd(II) precursor like Pd(OAc)₂, ensure conditions are suitable for its reduction to Pd(0). The catalyst and ligand should be fresh and properly stored. Using a pre-formed Pd(0) source like Pd₂(dba)₃ or a dedicated precatalyst can often give more reliable results. [9]
Q4: I'm observing significant dehalogenation or protodeboronation. How can I minimize this?
These side reactions compete with the desired cross-coupling pathway.
-
Protodeboronation (Suzuki): This occurs when the boronic acid/ester reacts with a proton source instead of transmetalating to the palladium complex. [2] * Solution: Use a rigorously anhydrous, strong, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃). [2]Employ a catalyst system (like those with bulky biaryl phosphine ligands) that promotes a fast rate of cross-coupling, which will outcompete the slower protodeboronation pathway. [2]* Dehalogenation: This can occur via various pathways, including β-hydride elimination if the coupling partner has β-hydrogens.
-
Solution: Select a ligand that favors reductive elimination over β-hydride elimination. [10]This is another area where bulky, electron-rich ligands excel. Optimizing the reaction temperature (sometimes lower is better) can also help.
-
Q5: The reaction is sluggish despite using a recommended catalyst. What parameters can I optimize?
-
Temperature: For hindered substrates, higher temperatures may be necessary to achieve reasonable reaction rates. [1]However, be mindful of substrate and product stability.
-
Catalyst & Ligand Loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can improve conversion for particularly difficult couplings. [1]Ensure the Pd:Ligand ratio is optimal (typically 1:1 to 1:2).
-
Solvent & Base: Poor solubility is an underestimated cause of reaction failure. [8]Ensure all components are soluble at the reaction temperature. Screen different aprotic solvents (e.g., Dioxane, Toluene, THF) and bases, as the combination can significantly impact reaction efficiency. [9]
Caption: A troubleshooting workflow for low conversion.
Section 4: Frequently Asked Questions (FAQs)
Q6: Which palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is best? Both Pd(OAc)₂ (a Pd(II) source) and Pd₂(dba)₃ (a Pd(0) source) are widely used and effective. Pd(II) sources must first be reduced to the active Pd(0) state, a step that is usually accomplished by the phosphine ligand or an amine. [11]Pd₂(dba)₃ provides the Pd(0) state directly but can be less stable. For maximum reproducibility, especially on scale, using commercially available, air-stable precatalysts (e.g., G3-XPhos) that generate the active L-Pd(0) species reliably is often the best approach. [10] Q7: How critical is the choice of base? The base is absolutely critical and serves different roles in different reactions. In Suzuki-Miyaura couplings, it facilitates the formation of the active boronate species required for transmetalation. Strong, non-nucleophilic bases like K₃PO₄ are often preferred to accelerate the reaction while minimizing side reactions. [2]In Buchwald-Hartwig aminations, the base deprotonates the amine (or amine-Pd complex) to generate the active nucleophile. Strong, non-nucleophilic bases like NaOt-Bu are common for achieving high reaction rates, but their incompatibility with sensitive functional groups may necessitate the use of weaker bases like Cs₂CO₃ or K₃PO₄. [11] Q8: Are there alternatives to palladium catalysts for these couplings? Yes. While palladium is the most common and versatile catalyst, nickel-based systems have emerged as powerful alternatives, particularly for challenging cross-couplings involving unreactive electrophiles (like aryl chlorides) or for cross-electrophile couplings. [15][16]Nickel catalysts often proceed through different mechanistic pathways and can offer complementary reactivity to palladium. [15]
Section 5: Example Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative starting point for the coupling of an arylboronic acid with tert-Butyl 6-bromonicotinate. Note: All operations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.
Materials:
-
tert-Butyl 6-bromonicotinate (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous, finely ground (3.0 eq)
-
1,4-Dioxane, anhydrous and degassed
Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add tert-Butyl 6-bromonicotinate, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and XPhos.
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
Procedure:
-
Add anhydrous, degassed 1,4-dioxane via syringe to the flask to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Place the sealed flask in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.
-
Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- BenchChem. (n.d.). Overcoming steric hindrance in reactions with 4-tert-butyl substituted furans.
-
Denmark, S. E., Smith, R. C., Chang, W.-T. T., & Muhuhi, J. M. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104–3118. Available from: [Link]
- BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Difficult tert-Butyltrifluoroborate Couplings.
-
Czaplyski, W. L., Na, J. E., & Garg, N. K. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters, 16(18), 4896–4899. Available from: [Link]
-
ResearchGate. (n.d.). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Request PDF. Retrieved from [Link]
-
Sarkar, A., Roy, S., & Jana, S. (2025). Access to Biaryls via Anilide C–N Bond Activation through Photocatalytic Radical Truce–Smiles Rearrangement. Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalyst screening for Suzuki coupling of 1 with 2. Retrieved from [Link]
-
Jolliffe, J. D., & Procter, D. J. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. Available from: [Link]
-
Powers, D. C., & Ritter, T. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 44(8), 661–673. Available from: [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling. Request PDF. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting low conversion in Buchwald-Hartwig amination of benzimidazoles.
-
Zhang, T., & Zhang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3296-3298. Available from: [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. Available from: [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2009). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 42(9), 1361–1372. Available from: [Link]
-
LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]
-
Chem-space. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Byproduct Formation in Reactions with tert-Butyl 6-fluoronicotinate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-Butyl 6-fluoronicotinate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding byproduct formation in common reactions involving this versatile building block. Our aim is to equip you with the knowledge to anticipate, identify, and mitigate the formation of unwanted side products in your experiments.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common issues and byproducts encountered when working with tert-Butyl 6-fluoronicotinate.
Q1: I am observing the formation of 6-fluoronicotinic acid in my reaction. What is causing this and how can I prevent it?
A1: The formation of 6-fluoronicotinic acid is due to the hydrolysis of the tert-butyl ester. The tert-butyl group is a common protecting group for carboxylic acids, but it is sensitive to acidic conditions. Even mild acidic conditions can lead to its cleavage.
-
Cause: The presence of acid in your reaction mixture is the most likely cause. This could be from an acidic reagent, a co-solvent, or acidic impurities. Prolonged exposure to strong bases can also lead to hydrolysis, although this is less common for tert-butyl esters.[1]
-
Prevention:
-
Avoid Acidic Conditions: Ensure all your reagents and solvents are free from acidic impurities. If your reaction requires acidic conditions, consider using a different protecting group for the carboxylic acid.
-
Use Anhydrous Solvents: Water can participate in the hydrolysis, especially in the presence of an acid or base. Using anhydrous solvents can help minimize this side reaction.
-
Control Temperature: Higher temperatures can accelerate the rate of hydrolysis. Running your reaction at a lower temperature may help to reduce the formation of 6-fluoronicotinic acid.
-
Q2: My reaction is supposed to substitute the fluorine atom, but I am getting a significant amount of 6-hydroxynicotinic acid tert-butyl ester. Why is this happening?
A2: The formation of 6-hydroxynicotinic acid tert-butyl ester is a result of the nucleophilic aromatic substitution (SNAr) of the fluorine atom by a hydroxide ion.
-
Cause: The presence of water and a base in your reaction mixture can generate hydroxide ions, which can act as a nucleophile and displace the fluoride.[2] This is particularly prevalent at elevated temperatures.
-
Prevention:
-
Strict Anhydrous Conditions: It is crucial to use thoroughly dried solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Choice of Base: If your reaction requires a base, consider using a non-hydroxide base, such as potassium carbonate or triethylamine. If a strong base is necessary, use a non-nucleophilic one like sodium hydride or potassium tert-butoxide in an aprotic solvent.
-
Q3: I am attempting a Suzuki coupling with tert-Butyl 6-fluoronicotinate, but I am observing significant homocoupling of my boronic acid. What are the likely causes?
A3: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings.[3][4]
-
Cause:
-
Oxygen Contamination: The presence of oxygen can promote the homocoupling of boronic acids.[3]
-
Catalyst Decomposition: If your palladium catalyst has decomposed to palladium black, it can catalyze the homocoupling reaction.
-
Excess Base: Using a large excess of a strong base can also contribute to this side reaction.
-
-
Prevention:
-
Degassing: Thoroughly degas your solvents and reaction mixture to remove dissolved oxygen. This can be done by bubbling an inert gas through the solvent or by freeze-pump-thaw cycles.
-
Use of Pre-catalysts: Using air-stable palladium pre-catalysts can ensure a more controlled generation of the active catalytic species and reduce side reactions.[3]
-
Optimize Base: Use the minimum effective amount of base and consider using a milder base like potassium carbonate or potassium phosphate.[3]
-
Q4: After my reaction, I have a byproduct that I suspect is 2-fluoropyridine. How could this have formed?
A4: The formation of 2-fluoropyridine suggests that decarboxylation has occurred. This would happen if the tert-butyl ester is first hydrolyzed to 6-fluoronicotinic acid, which then loses carbon dioxide.
-
Cause: Decarboxylation of pyridinecarboxylic acids is known to occur, especially at elevated temperatures.[5][6][7] The rate of decarboxylation is influenced by the position of the carboxyl group and the presence of other substituents. While picolinic acid (2-pyridinecarboxylic acid) decarboxylates more readily, nicotinic acids can also undergo this reaction under forcing conditions.[8][9]
-
Prevention:
-
Avoid Hydrolysis: The primary way to prevent decarboxylation is to prevent the initial hydrolysis of the tert-butyl ester (see Q1).
-
Moderate Reaction Temperature: If possible, run your reaction at a lower temperature to minimize the chances of decarboxylation.
-
Part 2: Troubleshooting Guides
This section provides more detailed troubleshooting for specific reaction types.
Guide 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr reactions on tert-Butyl 6-fluoronicotinate involve the displacement of the fluoride by a nucleophile. The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the nitrogen atom and the ester group.[10][11]
Common Problem: Low yield of the desired product with the formation of 6-hydroxy or 6-alkoxy byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for SNAr reactions.
Detailed Protocol to Minimize Hydroxylation Byproduct:
-
Drying of Glassware and Reagents:
-
Oven-dry all glassware overnight at 120 °C and cool under a stream of dry nitrogen or in a desiccator.
-
Dry solvents using appropriate drying agents (e.g., distill toluene from sodium/benzophenone; dry DMF with molecular sieves).
-
Ensure the nucleophile and any solid reagents are thoroughly dried under vacuum.
-
-
Reaction Setup:
-
Assemble the reaction under a positive pressure of an inert gas (argon or nitrogen).
-
Add tert-Butyl 6-fluoronicotinate (1.0 equiv) and a non-hydroxide base (e.g., anhydrous K₂CO₃, 1.5 equiv) to the reaction flask.
-
Add the anhydrous solvent via syringe.
-
Add the nucleophile (1.1-1.2 equiv) via syringe if it is a liquid, or as a solution in the anhydrous solvent.
-
-
Reaction Conditions:
-
Stir the reaction at the lowest effective temperature. Start at room temperature and only heat if necessary.
-
Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times at high temperatures.
-
-
Work-up:
-
Quench the reaction with deionized water (if compatible with the product) and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
| Parameter | Recommendation for Minimizing Byproducts | Rationale |
| Solvent | Anhydrous polar aprotic (e.g., DMF, DMSO, Dioxane) | Promotes SNAr while minimizing protic sources for side reactions. |
| Base | Anhydrous, non-nucleophilic (e.g., K₂CO₃, Cs₂CO₃) | Prevents the formation of hydroxide or alkoxide nucleophiles. |
| Temperature | Lowest effective temperature (start at RT) | Reduces the rate of side reactions like hydrolysis. |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes moisture and oxygen. |
Guide 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. However, it is a complex catalytic reaction with several potential pitfalls.[12]
Common Problem: Low or no product formation, with significant amounts of starting material remaining or decomposition observed.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Detailed Protocol for a Robust Buchwald-Hartwig Amination:
-
Reagent Preparation:
-
Use an air-stable palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst) and a suitable phosphine ligand.
-
Ensure the base (e.g., sodium tert-butoxide or potassium phosphate) is finely powdered and stored in a desiccator.
-
-
Reaction Setup (in a glovebox or under inert atmosphere):
-
To a reaction vial, add the palladium precatalyst (1-2 mol%), the ligand (if not part of the precatalyst), and the base (1.5-2.0 equiv).
-
Add tert-Butyl 6-fluoronicotinate (1.0 equiv) and the amine coupling partner (1.1-1.2 equiv).
-
Add degassed, anhydrous solvent (e.g., toluene or dioxane) to achieve a concentration of 0.1-0.5 M.
-
-
Reaction Conditions:
-
Seal the vial and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
-
Work-up:
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
| Parameter | Recommendation for a Successful Reaction | Rationale |
| Catalyst | Use an air-stable precatalyst (e.g., XPhos Pd G3) | Ensures reproducible generation of the active Pd(0) species.[3] |
| Ligand | Bulky, electron-rich phosphine (e.g., XPhos, SPhos) | Facilitates oxidative addition and reductive elimination.[12] |
| Base | Strong, non-nucleophilic (e.g., NaOtBu, K₃PO₄) | The choice of base is critical and often substrate-dependent.[13] |
| Solvent | Anhydrous, degassed (e.g., Toluene, Dioxane) | Prevents catalyst deactivation and side reactions.[14] |
References
- ResearchGate. (n.d.). A fast and practical synthesis of tert -butyl esters from 2- tert -butoxypyridine using boron Trifluoride·Diethyl etherate under mild conditions | Request PDF.
- Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.
- Meghrazi Ahadi, E., et al. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 25(15), 3453.
- user55119. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange.
- Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(1), 1342-1347.
- Wang, Z., et al. (2009). Selective Decarboxylation: A Facile Synthesis of 3-Pyridinecarboxylic Acid Derivative.
- Bénéchie, M., et al. (2002). Acid-catalysed N–alkyl heterolysis of tertiary pyridinecarboxamides and benzamides under mild conditions. Perkin Transactions 2, (11), 1882-1887.
- Reddit. (2018).
- Toste, F. D., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(16), 4058–4061.
- Kumar, S., et al. (2020). Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity.
- Google Patents. (n.d.).
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- McKay, D., et al. (2014). Mechanistic Study of Ru-NHC-Catalyzed Hydrodefluorination of Fluoropyridines: The Influence of the NHC on the Regioselectivity of C–F Activation and Chemoselectivity of C–F versus C–H Bond Cleavage. Organometallics, 33(23), 6725–6735.
- PubChem. (n.d.).
- BLD Pharm. (n.d.).
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- ResearchGate. (n.d.). Hydrolysis of tert-butyl esters present in N-protected amino acids.
- Wikipedia. (n.d.).
- Google Patents. (n.d.). WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES.
- National Institutes of Health. (n.d.).
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- ChemicalBook. (n.d.).
- YouTube. (2019).
- National Institutes of Health. (n.d.).
- Reddit. (2025). Brainstorming a Buchwald-Hartwig coupling. r/Chempros.
- Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros.
- WordPress. (2025).
- YouTube. (2025).
- ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers.
- Chemistry LibreTexts. (2025). 16.
- Organic Syntheses. (n.d.).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem. (2025).
- PubMed. (2015).
- MDPI. (2025). Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing.
- MDPI. (n.d.). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)
- MySkinRecipes. (n.d.).
- Chemsrc. (2025). 6-(tert-Butyl)-2-fluoronicotinic acid.
- Scribd. (2019).
- Google Patents. (n.d.).
- ResearchGate. (n.d.). Macrocyclization of Pro-Leu.tBuNC, tert-butyl isocyanide.
- PubChem. (n.d.). tert-Butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. reddit.com [reddit.com]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Analytical Methods for Monitoring tert-Butyl 6-fluoronicotinate Reactions
Welcome to the technical support center for monitoring reactions involving tert-Butyl 6-fluoronicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the analytical methods crucial to ensuring the success of your synthetic routes. We will delve into the nuances of various analytical techniques, offering not just protocols but also the rationale behind them to empower you with the knowledge to overcome experimental hurdles.
Introduction: The Importance of Real-Time Reaction Monitoring
In the synthesis of complex molecules like those derived from tert-Butyl 6-fluoronicotinate, understanding the reaction kinetics, identifying intermediates, and determining the endpoint are critical for optimizing yield, purity, and safety.[1] In-situ reaction monitoring provides a real-time window into the chemical transformations as they occur, allowing for immediate adjustments and a deeper understanding of the reaction mechanism.[1][2] This guide will focus on the most common and effective analytical methods for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for monitoring the progress of many organic reactions due to its versatility and sensitivity.[3] For tert-Butyl 6-fluoronicotinate and its derivatives, which are often polar, reversed-phase HPLC is a common choice.
Experimental Protocol: HPLC Analysis
Objective: To separate and quantify the starting material (tert-Butyl 6-fluoronicotinate), intermediates, and the final product.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)[3]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Sample diluent: A mixture of water and acetonitrile that mimics the initial mobile phase composition.
Procedure:
-
Sample Preparation: Withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture. Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent). Dilute the sample with the sample diluent to a concentration within the linear range of the detector.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 25 °C[3]
-
Detection Wavelength: 260 nm (based on the UV absorbance of the pyridine ring)
-
Injection Volume: 5-10 µL
-
Gradient Elution: A typical gradient might start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate the column. The gradient should be optimized based on the polarity of the reactants and products.
-
-
Data Analysis: Identify peaks corresponding to the starting material, product, and any intermediates by comparing their retention times to those of pure standards. Quantify the relative amounts of each species by integrating the peak areas.
}
Workflow for HPLC reaction monitoring.
Troubleshooting HPLC Analysis
| Issue | Potential Cause | Solution |
| Poor Peak Shape (Tailing) | Secondary interactions between the basic pyridine nitrogen and residual silanols on the column.[3] | Add a competing base like triethylamine (0.1%) to the mobile phase or use a base-deactivated column.[4] Adjusting the mobile phase pH can also help.[5] |
| Shifting Retention Times | Inadequate column equilibration, temperature fluctuations, or changes in mobile phase composition.[5] | Ensure the column is fully equilibrated before each run.[5] Use a column oven for temperature stability and ensure mobile phase solvents are well-mixed and degassed.[4][5] |
| No Peaks Detected | Detector lamp is off, incorrect wavelength is set, or no sample was injected. | Verify detector settings and ensure the autosampler is functioning correctly.[6] |
| Baseline Noise or Drift | Contaminated mobile phase, column bleed, or detector instability.[6][7] | Use high-purity solvents.[6] Purge the system and if the problem persists, try a different column. |
| Split Peaks | Column void, partially plugged frit, or sample solvent is too different from the mobile phase. | Reverse-flush the column. If that fails, the column may need to be replaced. Ensure the sample is dissolved in a solvent similar to the initial mobile phase. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for analyzing volatile and thermally stable compounds.[8] For tert-Butyl 6-fluoronicotinate, which has a moderate boiling point, GC-MS can provide both separation and structural information, making it excellent for identifying unknown byproducts.
Experimental Protocol: GC-MS Analysis
Objective: To separate volatile components of the reaction mixture and identify them based on their mass spectra.
Materials:
-
GC-MS system
-
A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Derivatization agent (if necessary, e.g., MTBSTFA for any acidic or highly polar byproducts)[9]
-
High-purity helium as the carrier gas
Procedure:
-
Sample Preparation: Take an aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate). If non-volatile or highly polar byproducts are expected, a derivatization step may be necessary to make them amenable to GC analysis.[9]
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or split
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Carrier Gas Flow: Constant flow of ~1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: Scan from m/z 40 to 500.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
Data Analysis: Identify peaks in the total ion chromatogram (TIC). Analyze the mass spectrum of each peak and compare it to a library (e.g., NIST) for identification.
}
Troubleshooting guide for GC-MS analysis.
Troubleshooting GC-MS Analysis
| Issue | Potential Cause | Solution |
| No Peaks or Low Signal | Leak in the system, incorrect injection, or compound decomposition in the hot inlet. | Perform a leak check. Verify injection parameters. Try a lower inlet temperature or a gentler injection technique like cool on-column. |
| Peak Tailing | Active sites in the inlet liner or column, or column overload.[7] | Use a deactivated liner. Try a different, less active column. Dilute the sample. |
| Ghost Peaks | Carryover from a previous injection or contamination in the carrier gas line.[7] | Bake out the column at a high temperature.[7] Run a blank solvent injection. Check gas traps. |
| Poor Separation | Inappropriate column phase or temperature program.[7] | Select a column with a different polarity. Optimize the oven temperature ramp rate.[7] |
| Mass Spectrum Doesn't Match Library | Co-elution of multiple compounds, or the compound is not in the library. | Improve chromatographic separation. Manually interpret the fragmentation pattern. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for in-situ reaction monitoring as it provides detailed structural information about all soluble species in the reaction mixture without the need for separation.[10][11] Both ¹H and ¹⁹F NMR can be particularly useful for reactions involving tert-Butyl 6-fluoronicotinate.
Experimental Protocol: In-Situ NMR Monitoring
Objective: To monitor the disappearance of starting material and the appearance of product in real-time by acquiring NMR spectra at regular intervals.
Materials:
-
NMR spectrometer
-
NMR tube
-
Deuterated solvent compatible with the reaction conditions
Procedure:
-
Reaction Setup: Set up the reaction directly in an NMR tube using a deuterated solvent. Alternatively, for reactions at elevated temperatures or pressures, use a specialized high-pressure NMR tube or an external reactor with a flow cell connected to the NMR spectrometer.
-
Acquisition: Acquire a ¹H or ¹⁹F NMR spectrum of the reaction mixture at time zero. Then, acquire spectra at regular intervals throughout the course of the reaction.
-
Data Processing and Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the signals corresponding to unique protons or the fluorine atom of the starting material and product. The relative integrals will give the conversion of the reaction over time.
Troubleshooting NMR Analysis
| Issue | Potential Cause | Solution |
| Broad Peaks | Poor shimming, presence of paramagnetic impurities, or chemical exchange.[5] | Re-shim the magnet.[5] If paramagnetic species are present, this may be unavoidable. For chemical exchange, try acquiring the spectrum at a different temperature.[5] |
| Poor Signal-to-Noise | Low concentration of analyte, insufficient number of scans. | Increase the concentration if possible. Increase the number of scans (signal-to-noise increases with the square root of the number of scans). |
| Phasing Problems | Incorrect phasing parameters. | Manually phase the spectrum carefully. Use automated phasing routines if available. |
| Baseline Distortion | Incorrect acquisition or processing parameters. | Ensure a sufficient acquisition time and use appropriate baseline correction algorithms. |
| Overlapping Peaks | Similar chemical environments of different species. | Use a higher field NMR spectrometer for better dispersion. Consider 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. |
Mass Spectrometry (MS) for In-Situ Monitoring
Direct-infusion mass spectrometry can be a powerful tool for real-time reaction monitoring, providing rapid feedback on the formation of products and intermediates.[12] Techniques like Condensed Phase Membrane Introduction Mass Spectrometry (CP-MIMS) can be particularly useful for complex reaction mixtures.[12]
Principles of In-Situ MS Monitoring
A small, continuous stream of the reaction mixture is introduced into the ion source of the mass spectrometer. The mass spectrum is then recorded over time, allowing for the tracking of the ion currents corresponding to the masses of the reactants, intermediates, and products. This provides a kinetic profile of the reaction.
Challenges and Considerations
-
Ionization Suppression: In complex mixtures, some components may ionize more efficiently than others, leading to an underestimation of the less efficiently ionized species.
-
Matrix Effects: The reaction solvent and other components can affect the ionization process.
-
Analyte Suitability: This technique is best suited for analytes that ionize well under the chosen conditions (e.g., ESI, APCI). For neutral analytes, alternative ionization methods may be necessary.[12]
Conclusion
The choice of analytical method for monitoring tert-Butyl 6-fluoronicotinate reactions depends on the specific requirements of the synthesis, including the nature of the reactants and products, the reaction conditions, and the information needed (e.g., quantification, identification of unknowns). A multi-faceted approach, often combining chromatography and spectroscopy, will provide the most comprehensive understanding of your chemical system.
References
- Mass Spectrometry Based Approach for Organic Synthesis Monitoring | Analytical Chemistry. (2019).
- In-Situ Monitoring of Chemical Reactions - Mettler Toledo.
- Madani A, Pieber B. (2023). In situ reaction monitoring in photocatalytic organic synthesis. ChemCatChem, 15(7), e202201583.
- Challenges in the characterization of fluorinated hydrocarbons - Benchchem.
- Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions - Benchchem.
- In situ sensors for flow reactors – a review - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00038A. (2021).
- Seven Essential Steps for In Situ Reaction Monitoring - Spectroscopy Online.
- Overcoming Issues with Perfluorinated Compound Analyses | Food Safety. (2020).
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021).
- Is it possible to analyze F-compounds with GCMS ? | ResearchGate. (2014).
- Troubleshooting HPLC.pdf - vscht.cz.
- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot - Drawell.
- HPLC Troubleshooting Guide - Sigma-Aldrich.
- HPLC Troubleshooting | Thermo Fisher Scientific - US.
- NMR Reaction Monitoring Robust to Spectral Distortions - PMC - NIH. (2025).
- HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex.
- Recent developments in methods for analysis of perfluorinated persistent pollutants - NIH.
- Monitoring of active ester formation using ¹H NMR spectroscopy. Both... - ResearchGate.
- Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - eScholarship.
- NMR on-line monitoring of esterification catalyzed by cutinase - PubMed.
- The Derivatization and Analysis of Amino Acids by GC-MS - Sigma-Aldrich.
- (PDF) Automated Synthesis of F-BCPP-EF {2-tert-Butyl-4-Chloro-5-{6-[2-(2[F]fluoroethoxy)-Ethoxy]-Pyridin-3-ylmethoxy}-2H-Pyridazin-3-One for Imaging of Mitochondrial Complex 1 in Parkinson's Disease - ResearchGate.
- Analysis of Volatile Compounds Identified in Rubber Gasket Extracts Using GC/MSD and High-Resolution GC/Q-TOF. (2024).
- TRI-tert-BUTYLCYCLOPROPENYL TETRAFLUOROBORATE - Organic Syntheses Procedure.
- The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed.
- Synthesis of the counterpart 18. DTBMP=2,6‐di‐tert‐butyl‐4‐methylpyridine.
- General Experimental Procedure Synthesis - The Royal Society of Chemistry.
- GC Derivatization Reagents - TCI Chemicals.
- NMR Spectroscopy in Diagnosis and Monitoring of Methylmalonic and Propionic Acidemias. (2024).
- Tressler, C. M., & Zondlo, N. J. (2016). Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium-Coupling Reaction. Organic letters, 18(24), 6240–6243.
- (PDF) First HPLC-UV method for the determination of homocysteine thiolactone in human urine after derivatization with 1-benzyl-2-chloropyridinium bromide - ResearchGate.
- GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization - MDPI.
- Fluorometric assay of tiopronin based on inhibition of multienzyme redox system - OUCI.
Sources
- 1. mt.com [mt.com]
- 2. In situ reaction monitoring in photocatalytic organic synthesis [research-explorer.ista.ac.at]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. escholarship.org [escholarship.org]
- 9. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 10. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 11. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to tert-Butyl 6-fluoronicotinate vs. Methyl 6-fluoronicotinate: A Comparative Analysis for Strategic Synthesis
In the landscape of medicinal chemistry and drug development, the 6-fluoronicotinate scaffold is a privileged structure, valued for the unique properties imparted by the fluorine atom, such as enhanced metabolic stability and altered lipophilicity.[1] This core is a vital building block for a range of therapeutics and imaging agents, including Positron Emission Tomography (PET) tracers.[1][2][3] However, the efficacy of a synthetic route often hinges on the choice of a seemingly minor peripheral functional group: the carboxylate protecting group.
This guide provides an in-depth comparative analysis of two common esters of 6-fluoronicotinic acid: the tert-butyl ester and the methyl ester. The choice between these two is not arbitrary; it is a strategic decision dictated by the downstream reaction conditions and the principles of orthogonal synthesis. As we will explore, their differences in steric hindrance and electronic properties lead to profoundly different reactivity profiles, particularly concerning their stability and cleavage mechanisms. This analysis will equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal building block for their specific synthetic campaigns.
Physicochemical Properties: A Tale of Two Esters
The fundamental difference between the tert-butyl and methyl groups—size and steric bulk—directly influences the macroscopic physical properties of the corresponding 6-fluoronicotinate esters.
| Property | Methyl 6-fluoronicotinate | tert-Butyl 6-fluoronicotinate | Analysis |
| CAS Number | 1427-06-1[4] | 676560-01-3[5] | N/A |
| Molecular Formula | C₇H₆FNO₂[6] | C₁₀H₁₂FNO₂ | The tert-butyl ester has three additional carbon and six additional hydrogen atoms. |
| Molecular Weight | 155.13 g/mol [6] | 197.21 g/mol | The significant increase in mass for the tert-butyl ester is due to the bulky alkyl group. |
| Physical Form | White to light yellow solid/flakes[4] | Data not widely published, typically a liquid or low-melting solid. | The less efficient crystal lattice packing due to the bulky tert-butyl group often results in a lower melting point compared to the methyl analog. |
| Melting Point | 48-53 °C[4] | N/A | The well-defined melting point of the methyl ester suggests a stable crystalline solid at room temperature. |
| Boiling Point | ~210.3 °C (Predicted)[4][6] | N/A | Boiling points are influenced by intermolecular forces and molecular weight; both are expected to be relatively high. |
| Solubility | Soluble in Methanol[4][6] | Generally soluble in common organic solvents. | The larger, more lipophilic tert-butyl group typically increases solubility in nonpolar organic solvents compared to the methyl ester. |
Synthesis and Accessibility: Crafting the Building Blocks
Both esters originate from the common precursor, 6-fluoronicotinic acid. The choice of esterification method is the first critical step where their distinct chemical natures dictate the required synthetic approach.
The parent acid, 6-fluoronicotinic acid, can be synthesized via the oxidation of 2-fluoro-5-methylpyridine using strong oxidizing agents like potassium permanganate (KMnO₄) in a basic medium.[7]
Workflow: Esterification of 6-Fluoronicotinic Acid
Caption: Synthetic routes to target esters from 6-fluoronicotinic acid.
Experimental Protocols
Protocol 1: Synthesis of Methyl 6-fluoronicotinate This esterification can be achieved through several standard methods. A common lab-scale preparation involves the use of (trimethylsilyl)diazomethane, which offers mild reaction conditions.
-
Dissolve 6-fluoronicotinic acid (1.0 eq) in methanol (approx. 0.25 M).
-
At room temperature, add (trimethylsilyl)diazomethane (2.0 M solution in ether, 6.0 eq) dropwise.
-
Stir the reaction mixture at room temperature for 30-60 minutes, monitoring by TLC until the starting material is consumed.
-
Concentrate the mixture under reduced pressure to yield methyl 6-fluoronicotinate, which can often be used without further purification.[4]
Causality Insight: While classic Fischer esterification (refluxing in methanol with a strong acid catalyst like H₂SO₄) is possible[8], the diazomethane method is faster and proceeds under much milder conditions, preserving other sensitive functional groups in more complex substrates.
Protocol 2: Synthesis of tert-Butyl 6-fluoronicotinate The formation of the sterically hindered tert-butyl ester requires conditions that favor the formation of the stable tert-butyl cation.
-
Suspend 6-fluoronicotinic acid (1.0 eq) in tert-butyl acetate.
-
Add a strong acid catalyst, such as perchloric acid (HClO₄) or a Lewis acid, to the mixture.[9]
-
Heat the reaction mixture as required, monitoring by TLC.
-
Upon completion, perform an aqueous workup, extracting the product with an organic solvent.
-
Purify by column chromatography to isolate the pure tert-butyl 6-fluoronicotinate.
Causality Insight: Direct esterification with tert-butanol is inefficient due to steric hindrance. The use of isobutylene or tert-butyl acetate under strong acid catalysis generates the tert-butyl cation, which is then trapped by the carboxylate nucleophile. This pathway is essential for overcoming the steric barrier.[10]
Chemical Reactivity and Stability: The Decisive Difference
The core of this comparative analysis lies in the differential stability of the two esters, a direct consequence of their steric and electronic properties. This difference is the foundation of their use in orthogonal protection strategies in multi-step synthesis.[11]
| Condition | Methyl Ester Stability | tert-Butyl Ester Stability | Mechanistic Rationale |
| Strong Acid (e.g., TFA, HCl) | Stable (mild), Labile (strong) | Labile [11] | The tert-butyl ester is readily cleaved via an A_AL_1 mechanism, which proceeds through a highly stable tertiary carbocation intermediate.[12] Methyl esters require harsher conditions for acid-catalyzed hydrolysis. |
| Strong Base (e.g., LiOH, NaOH) | Labile [11] | Generally Stable [11][12] | Methyl esters are susceptible to base-catalyzed hydrolysis via a B_AC_2 mechanism. The bulky tert-butyl group sterically shields the carbonyl carbon from nucleophilic attack by hydroxide ions.[12] |
| Hydrogenolysis (e.g., H₂, Pd/C) | Stable | Stable | The C-O ester bond is not susceptible to cleavage by catalytic hydrogenation in either case. |
| Nucleophiles (e.g., RLi, RMgX) | Labile | Stable | The electrophilic carbonyl of the methyl ester is readily attacked by strong nucleophiles. The steric hindrance of the tert-butyl group provides effective protection against such reagents.[11] |
Mechanisms of Hydrolysis: A Visual Explanation
The divergent pathways for ester cleavage under acidic and basic conditions are fundamental to their strategic application.
Caption: Divergent hydrolysis mechanisms for methyl and tert-butyl esters.
Applications in Drug Discovery & Development
The choice between tert-butyl and methyl 6-fluoronicotinate is a strategic one, directly influencing the design and success of a synthetic route.
Use Case for Methyl 6-fluoronicotinate: This derivative is an excellent choice when the synthetic route involves:
-
Neutral or acidic reaction conditions.
-
The need for a late-stage deprotection under basic conditions. It provides an orthogonal handle if the molecule contains other acid-sensitive groups (like a Boc-protected amine).
-
Building block for heterocyclic synthesis where the ester can be carried through several steps before a final saponification.[13]
Use Case for tert-Butyl 6-fluoronicotinate: This derivative is the superior option when the planned synthesis requires:
-
Robustness to basic conditions. For example, reactions involving strong bases like LDA or NaOH.[14]
-
Use of strong nucleophiles. It is ideal for syntheses involving Grignard reagents, organolithiums, or other organometallics that would otherwise attack a methyl ester.[11]
-
Mild, non-hydrolytic deprotection. Cleavage with trifluoroacetic acid (TFA) in dichloromethane at room temperature is a standard, highly efficient, and mild method that avoids the use of water and strong bases, which is critical for sensitive substrates.[9]
A Researcher's Decision Workflow
To aid in the selection process, the following decision tree can be used as a guide.
Caption: Decision workflow for selecting the appropriate ester protecting group.
Conclusion
While both tert-butyl 6-fluoronicotinate and methyl 6-fluoronicotinate serve as valuable precursors in the synthesis of complex molecules, they are not interchangeable. The methyl ester is a classic, easily prepared building block suitable for routes that do not involve harsh basic or nucleophilic conditions. Its deprotection via saponification is straightforward and robust.
Conversely, the tert-butyl ester functions as a superior protecting group, offering exceptional stability towards bases and nucleophiles due to steric hindrance.[12] Its key advantage is its lability under mild acidic conditions, which provides a crucial element of orthogonality for complex, multi-step syntheses. The selection between these two esters is a foundational decision in synthetic strategy, and a thorough understanding of their comparative reactivity is essential for the efficient and successful development of novel chemical entities.
References
-
ACS Publications. (n.d.). One Step Radiosynthesis of 6-[18F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([18F]F-Py-TFP): A New Prosthetic Group for Efficient Labeling of Biomolecules with Fluorine-18. Journal of Medicinal Chemistry. [Link]
-
YouTube. (2020). Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. [Link]
-
ARKIVOC. (2009). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Link]
-
ResearchGate. (2014). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. [Link]
-
PubChem. (n.d.). tert-Butyl 2-fluoro-6-methylnicotinate. [Link]
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
-
ARKIVOC. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]
-
PubMed Central (PMC). (2017). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1427-06-1 | Product Name : Methyl 6-fluoropyridine-3-carboxylate (BSC). [Link]
-
Chemsrc. (n.d.). 6-(tert-Butyl)-2-fluoronicotinic acid | CAS#:2135573-51-0. [Link]
-
ResearchGate. (2017). Zn-Catalyzed tert -Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity. [Link]
-
PubMed Central (PMC). (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]
-
PubMed. (2013). [Application of methyl in drug design]. [Link]
-
Wikipedia. (n.d.). Menthyl nicotinate. [Link]
-
ResearchGate. (2018). Reversed steric order of reactivity for tert-butyl and adamantyl-3-cyanomethylene-1,2,4-triazines. [Link]
-
PubChem. (n.d.). Methyl Nicotinate. [Link]
-
PubMed. (2010). Discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride as a deoxofluorinating agent.... [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. 6-Fluoronicotinic acid | 403-45-2 | FF35006 | Biosynth [biosynth.com]
- 4. 6-FLUORONICOTINIC ACID METHYL ESTER | 1427-06-1 [chemicalbook.com]
- 5. 676560-01-3|tert-Butyl 6-fluoronicotinate|BLD Pharm [bldpharm.com]
- 6. 6-FLUORONICOTINIC ACID METHYL ESTER CAS#: 1427-06-1 [amp.chemicalbook.com]
- 7. 6-Fluoronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 9. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Page loading... [guidechem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Purity Validation of tert-Butyl 6-fluoronicotinate by HPLC and NMR
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental prerequisite for the safety and efficacy of the final active pharmaceutical ingredient (API). Tert-Butyl 6-fluoronicotinate, a key building block in the synthesis of numerous pharmaceutical agents, demands rigorous purity assessment to control potential impurities that could compromise downstream reactions and the final product's quality.
This guide provides an in-depth, objective comparison of two powerful analytical techniques for the purity validation of tert-Butyl 6-fluoronicotinate: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide researchers, scientists, and drug development professionals in selecting the optimal methodology for their needs.
The Analytical Imperative: Why Purity Matters
Impurities in a starting material like tert-Butyl 6-fluoronicotinate can be process-related (from synthesis) or degradation-related. These impurities can have significant consequences, including:
-
Altered Reactivity: Affecting the yield and impurity profile of subsequent synthetic steps.
-
Toxicological Risks: Introducing potentially toxic or genotoxic components into the API.
-
Reduced Efficacy: Lowering the effective concentration of the desired intermediate.
Therefore, employing robust, validated analytical methods is a cornerstone of quality control and regulatory compliance.
Part 1: Stability-Indicating HPLC Method for Relative Purity
High-Performance Liquid Chromatography is the workhorse of the pharmaceutical industry for purity determination.[1][2] Its strength lies in its ability to separate the main compound from its impurities, providing a detailed impurity profile. A "stability-indicating" method is one that is validated to be specific enough to resolve the active compound from any potential degradation products that may form under stress conditions.[3][4] This ensures that a decrease in the main peak area is directly correlated with an increase in degradation products, providing a true measure of stability.
The Logic of Forced Degradation
Before validating an HPLC method for purity, it is essential to perform forced degradation studies.[5][6] By subjecting tert-Butyl 6-fluoronicotinate to harsh conditions (acid, base, oxidation, heat, light), we intentionally generate degradation products. This allows us to challenge the method's specificity and ensure it can separate these new peaks from the main analyte peak. The goal is typically to achieve 5-20% degradation, which is sufficient to produce and detect degradants without destroying the molecule entirely.[4]
Experimental Workflow: HPLC
The workflow for developing and validating a stability-indicating HPLC method is a systematic process designed to ensure the method is fit for its intended purpose.
Caption: Workflow for HPLC Purity Validation.
Protocol 1: Stability-Indicating RP-HPLC Method
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. The C18 stationary phase is chosen for its versatility in retaining moderately polar compounds like nicotinic acid derivatives.[7][8]
-
Mobile Phase A: 0.1% Formic Acid in Water. (Provides good peak shape for acidic analytes).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. (Ensures reproducible retention times).
-
Detection: UV at 265 nm. (Wavelength selected based on the UV absorbance maximum of the fluoronicotinate chromophore).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of tert-Butyl 6-fluoronicotinate and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL.
-
-
Forced Degradation (as per ICH Q1A(R2)):
-
Acid Hydrolysis: Reflux sample solution in 0.1 M HCl at 60°C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: Reflux sample solution in 0.1 M NaOH at 60°C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 80°C for 48 hours.
-
Photolytic Degradation: Expose sample to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Data Analysis:
-
Purity is calculated by the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100 . This is a relative purity assessment.
-
Hypothetical HPLC Data Summary
| Sample Condition | Retention Time (min) | Peak Area | % Purity | Comments |
| Unstressed Sample | 8.52 | 1,254,321 | 99.85 | Single major peak observed. |
| Acid Hydrolysis | 8.51 | 1,103,500 | 87.82 | Degradation peak at 4.2 min. |
| Base Hydrolysis | 8.53 | 1,051,200 | 83.65 | Major degradation peak at 6.1 min. |
| Oxidative Stress | 8.52 | 1,215,400 | 96.74 | Minor degradation peak at 7.8 min. |
| Thermal Stress | 8.52 | 1,249,800 | 99.51 | Negligible degradation observed. |
Part 2: Quantitative NMR (qNMR) for Absolute Purity
Quantitative NMR (qNMR) has emerged as a powerful primary method for purity determination.[9] Unlike HPLC, which provides a relative purity based on detector response, qNMR is a direct method. The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of an analyte's signal to that of a certified internal standard of known purity, we can calculate the absolute purity (w/w %) of the analyte without needing a reference standard of the analyte itself.
The Logic of qNMR
The core principle of qNMR is based on the universal response of NMR-active nuclei. The calculation relies on a simple relationship between signal integrals, the number of protons generating those signals, molar masses, and the masses of the analyte and internal standard. This makes it a highly accurate and trustworthy technique, often used for certifying reference standards.
Experimental Workflow: qNMR
The qNMR process is straightforward, with the most critical steps being accurate weighing and the selection of appropriate acquisition parameters to ensure full signal relaxation.
Caption: Workflow for qNMR Purity Determination.
Protocol 2: ¹H and ¹⁹F qNMR Purity Assay
-
Instrumentation & Reagents:
-
Spectrometer: 400 MHz NMR or higher.
-
Internal Standard (IS): High-purity (certified) 4-Fluoroanisole (for ¹⁹F NMR) or Maleic Acid (for ¹H NMR). The choice of IS is critical; it must be stable, non-reactive, and have signals that are well-resolved from the analyte signals.[10][11]
-
Solvent: Deuterated Chloroform (CDCl₃), high purity.
-
-
Sample Preparation:
-
Using a microbalance, accurately weigh ~20 mg of tert-Butyl 6-fluoronicotinate into a vial.
-
Accurately weigh ~10 mg of the chosen internal standard into the same vial.
-
Dissolve the mixture in a precise volume (~0.75 mL) of CDCl₃.
-
-
NMR Acquisition Parameters (Quantitative):
-
Pulse Program: A standard 30° or 90° single pulse experiment (e.g., 'zg30').
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ relaxation time of the signals of interest. A delay of 30-60 seconds is often sufficient for small molecules to ensure complete relaxation and accurate integration.[12]
-
Number of Scans: 16-64, to achieve a signal-to-noise ratio (S/N) of >250:1 for the signals to be integrated.
-
Temperature: 298 K (controlled).
-
-
Data Analysis & Calculation:
-
Process the spectrum with careful phasing and baseline correction.
-
For ¹H qNMR , integrate the singlet from the tert-butyl group of the analyte (~1.6 ppm, 9H) and the singlet from the vinylic protons of maleic acid (~6.3 ppm, 2H).
-
For ¹⁹F qNMR , integrate the signal from the analyte's fluorine atom and the signal from the fluorine of 4-fluoroanisole.
-
Calculate the purity using the following formula:[1]
Purity (analyte) [%] = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity (IS) [%]
Where:
-
I = Integral area of the signal
-
N = Number of nuclei for the integrated signal
-
M = Molar mass
-
m = mass weighed
-
Purity (IS) = Certified purity of the internal standard
-
Hypothetical qNMR Data Summary
| Parameter | Value |
| Mass of Analyte (m_analyte) | 20.15 mg |
| Mass of IS (Maleic Acid, m_IS) | 10.05 mg |
| Purity of IS | 99.9% |
| Integral of Analyte (I_analyte, tert-butyl, 9H) | 2.50 |
| Integral of IS (I_IS, vinylic, 2H) | 1.05 |
| Molar Mass of Analyte | 197.21 g/mol |
| Molar Mass of IS | 116.07 g/mol |
| Calculated Purity (w/w %) | 99.7% |
Part 3: Head-to-Head Comparison: HPLC vs. qNMR
The choice between HPLC and qNMR depends on the specific analytical goal, available resources, and the stage of drug development.
| Feature | Stability-Indicating HPLC | Quantitative NMR (qNMR) |
| Principle | Physical separation followed by relative quantification (e.g., UV absorbance). | Direct measurement based on the inherent proportionality of signal intensity to the number of nuclei. |
| Purity Type | Relative Purity (Area %); assumes all impurities respond to the detector similarly. | Absolute Purity (w/w %); a primary, direct measurement against a certified standard.[9] |
| Reference Standard | Requires a reference standard of the analyte for identity confirmation and for calculating response factors if not using area %. | Requires a certified internal standard of a different compound; no analyte-specific standard is needed.[13] |
| Specificity | Excellent for separating isomers and closely related impurities. Specificity is proven through forced degradation. | Can distinguish impurities if their signals do not overlap with analyte or IS signals. Provides structural confirmation simultaneously. |
| Sensitivity | Very high sensitivity (ppm levels), ideal for trace impurity detection.[14] | Lower sensitivity (typically >0.1%), but excellent for quantifying major components and significant impurities. |
| Sample Throughput | Higher; typical run times are 15-30 minutes. | Lower; quantitative experiments require long relaxation delays, leading to longer acquisition times per sample. |
| Destructive? | Yes, the sample is consumed. | No, the sample can be fully recovered after analysis. |
| Key Advantage | Provides a comprehensive impurity profile , separating and quantifying individual unknown impurities. | Provides a highly accurate, SI-traceable absolute purity value for the main component.[15] |
| Best For... | Routine QC, stability testing, identifying and quantifying unknown impurities. | Certifying reference standards, obtaining an accurate assay value without an analyte standard, and confirming structure. |
Conclusion and Recommendation
For the comprehensive validation of tert-Butyl 6-fluoronicotinate purity, HPLC and qNMR are not competing but rather complementary techniques .
-
A stability-indicating HPLC method is indispensable. It is the gold standard for demonstrating specificity against degradation products and for creating a detailed impurity profile, which is a critical regulatory requirement.[2][8] It excels at detecting and quantifying trace-level impurities that qNMR might miss.
-
Quantitative NMR provides the most accurate and direct measure of absolute purity for the bulk material. Its value is unparalleled when an in-house reference standard for the analyte has not yet been fully characterized or certified. It serves as an orthogonal method to confirm the assay value obtained by HPLC.
As a Senior Application Scientist, my recommendation is to employ an orthogonal approach :
-
Develop and validate a stability-indicating HPLC method as the primary tool for routine quality control, impurity profiling, and stability studies.
-
Use qNMR to establish an accurate, absolute purity value for your initial batches and to qualify your in-house reference standard. This qNMR value can then be used to assign the purity to the standard used for subsequent HPLC assays, bridging the gap between relative and absolute quantification.
This dual-methodology approach provides the highest degree of confidence in the quality of tert-Butyl 6-fluoronicotinate, ensuring a robust and reliable foundation for the subsequent stages of drug development and manufacturing.
References
-
Royal Society of Chemistry. (2012). Table 2/2b, 1H NMR (in CDCl3). [Link]
-
Almac Group. (n.d.). QNMR – a modern alternative to HPLC. [Link]
-
Malik, A. K., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Molecules, 22(10), 1729. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
-
DiVA portal. (2020). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. [Link]
-
Princeton University. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan-Group-Website/files/publications/si-files/2013-05-Nagib-SI.pdf]([Link] Macmillan-Group-Website/files/publications/si-files/2013-05-Nagib-SI.pdf)
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0061749). [Link]
-
Chaughule, R. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 60(1). [Link]
-
Li, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 765. [Link]
-
Lee, S., & Ahn, S. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Applied Sciences, 11(2), 856. [Link]
-
Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]
-
SciSpace. (2016). Forced Degradation Studies. [Link]
-
Pauli, G. F., et al. (n.d.). Purity by Absolute qNMR Instructions. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information Contents 1. Experimental Section. [Link]
-
ResearchGate. (n.d.). HPLC analysis of the crude reaction mixture of a) 2 prepared by Sep-Pak.... [Link]
-
Foley, J. P., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry, 85(18), 8579-8586. [Link]
-
Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
ResearchGate. (2025). Forced Degradation Studies to Assess the Stability of Drugs and Products. [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
Supporting Information. (n.d.). 1 - Supporting Information. [Link]
-
ResearchGate. (2012). Determining and reporting purity of organic molecules: Why qNMR. [Link]
-
National Institutes of Health. (2024). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). HPLC Method Development and Validation for Estimation of Fluticasone Furoate & Vilanterol Trifenatate in Bulk and Dosage Form by Using Quality by Design Approach. [Link]
-
Pharmacia. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. [Link]
Sources
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. onyxipca.com [onyxipca.com]
- 5. researchgate.net [researchgate.net]
- 6. ajrconline.org [ajrconline.org]
- 7. benchchem.com [benchchem.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 10. benchchem.com [benchchem.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. benchchem.com [benchchem.com]
- 13. almacgroup.com [almacgroup.com]
- 14. biomedres.us [biomedres.us]
- 15. rssl.com [rssl.com]
A Framework for Efficacy Comparison of Novel tert-Butyl 6-fluoronicotinate Derivatives in Biological Assays
This guide provides a comprehensive framework for the comparative biological evaluation of novel chemical entities, using a representative series of tert-butyl 6-fluoronicotinate derivatives as a case study. As the direct comparative biological data for this specific class of compounds is not extensively published, this document serves as an in-depth, practical guide for researchers, scientists, and drug development professionals on how to design, execute, and interpret key biological assays for a new chemical series. The experimental data and structure-activity relationships (SAR) presented herein are illustrative and designed to guide the user through the process of evaluating novel compounds.
Introduction: The Promise of the 6-Fluoronicotinate Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of a fluorine atom can significantly enhance the therapeutic potential of a molecule by improving metabolic stability, increasing binding affinity, and altering lipophilicity.[2] Specifically, the 6-fluoronicotinic acid framework has emerged as a valuable building block for the synthesis of a diverse range of biologically active compounds, including kinase inhibitors and tracers for Positron Emission Tomography (PET).[2]
The tert-butyl ester group is often employed in drug design as a lipophilic moiety that can improve cell permeability or as a protecting group for the carboxylic acid. Its bulky nature can also influence the orientation of the molecule within a binding pocket, potentially leading to altered biological activity.
This guide will delineate a systematic approach to comparing the efficacy of a hypothetical series of novel tert-butyl 6-fluoronicotinate derivatives. We will explore their potential as kinase inhibitors and anticancer agents, providing detailed experimental protocols and illustrative data to elucidate the principles of structure-activity relationship (SAR) analysis.
Designing a Focused Compound Library: A Hypothetical Series of tert-Butyl 6-fluoronicotinate Derivatives
In any drug discovery campaign, the initial exploration of a new scaffold involves the synthesis of a focused library of analogues to probe the structure-activity relationship. For our illustrative purposes, we will consider a hypothetical series of tert-butyl 6-fluoronicotinate derivatives with modifications at the C2 and C5 positions of the pyridine ring. The rationale behind these modifications is to explore the impact of electronic effects, steric bulk, and hydrogen bonding potential on biological activity.
| Compound ID | R1 (C2-position) | R2 (C5-position) |
| TBFN-1 | -H | -H |
| TBFN-2 | -CH3 | -H |
| TBFN-3 | -Cl | -H |
| TBFN-4 | -NH2 | -H |
| TBFN-5 | -H | -Br |
| TBFN-6 | -H | -OCH3 |
Comparative Efficacy in a Kinase Inhibition Assay: Targeting VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Many pyridine-based molecules have been investigated as VEGFR-2 inhibitors.[3] Here, we present a hypothetical evaluation of our TBFN series against VEGFR-2.
Hypothetical VEGFR-2 Inhibition Data
| Compound ID | IC50 (nM) against VEGFR-2 |
| TBFN-1 | 1500 |
| TBFN-2 | 950 |
| TBFN-3 | 450 |
| TBFN-4 | 250 |
| TBFN-5 | 1200 |
| TBFN-6 | 1800 |
| Staurosporine (Control) | 15 |
Illustrative Structure-Activity Relationship (SAR) for VEGFR-2 Inhibition
-
Substitution at C2 is beneficial: Introducing small substituents at the C2 position (TBFN-2, TBFN-3, TBFN-4) leads to a significant increase in potency compared to the unsubstituted parent compound (TBFN-1).
-
Electron-donating and hydrogen-bonding groups at C2 enhance activity: The amino group in TBFN-4 (IC50 = 250 nM) provides the most significant improvement, suggesting a potential hydrogen bond interaction with the kinase hinge region. The chloro-substituted analogue TBFN-3 (IC50 = 450 nM) is also potent, possibly due to favorable electronic interactions.
-
Substitution at C5 is detrimental: The introduction of either a bromine atom (TBFN-5) or a methoxy group (TBFN-6) at the C5 position reduces the inhibitory activity compared to TBFN-1. This suggests that this position may be sterically hindered within the VEGFR-2 active site.
Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to the phosphorylation of a substrate by the kinase.[4]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Test compounds (TBFN series) dissolved in DMSO
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a range from micromolar to picomolar concentrations.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compounds or DMSO vehicle control to the appropriate wells.
-
Add 2.5 µL of VEGFR-2 kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP mixture in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Generation and Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which then drives a luciferase reaction.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to develop.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.[4]
-
Kinase Inhibition Assay Workflow
Caption: Workflow for a luminescence-based kinase inhibition assay.
Comparative Efficacy in an In Vitro Anticancer Assay
To assess the potential of the TBFN series as anticancer agents, their cytotoxic effects can be evaluated against a panel of cancer cell lines. The MTT assay is a widely used colorimetric method to determine cell viability.[5]
Hypothetical Anticancer Activity Data (HCT116 Cell Line)
| Compound ID | IC50 (µM) against HCT116 cells |
| TBFN-1 | > 50 |
| TBFN-2 | 35.2 |
| TBFN-3 | 15.8 |
| TBFN-4 | 8.5 |
| TBFN-5 | 42.1 |
| TBFN-6 | > 50 |
| Doxorubicin (Control) | 0.8 |
Illustrative Structure-Activity Relationship (SAR) for Anticancer Activity
The hypothetical cytotoxicity data in HCT116 cells mirrors the trend observed in the VEGFR-2 kinase assay:
-
C2-substituted analogues are more potent: The presence of a substituent at the C2 position is crucial for cytotoxic activity.
-
TBFN-4 is the most active compound: The analogue with an amino group at C2 exhibits the lowest IC50 value, suggesting that the same interactions driving kinase inhibition may be responsible for its anticancer effect. This correlation between enzyme inhibition and cellular activity is a key finding in early-stage drug discovery.
-
C5-substituted analogues show weak activity: Similar to the kinase assay, substitutions at the C5 position are not well-tolerated.
Experimental Protocol: MTT Cell Proliferation Assay
This protocol outlines the steps for assessing the cytotoxicity of the TBFN derivatives using the MTT assay.[5]
Materials:
-
HCT116 human colorectal carcinoma cell line
-
DMEM culture medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds (TBFN series) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plates for 48 hours.
-
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
MTT Assay Workflow
Caption: Workflow for the MTT cell proliferation assay.
Illustrative Signaling Pathway: VEGFR-2 Mediated Angiogenesis
Caption: Simplified VEGFR-2 signaling pathway and the hypothetical point of inhibition by TBFN-4.
Discussion and Future Directions
This guide has outlined a systematic approach for the initial biological evaluation of a novel series of chemical compounds, exemplified by a hypothetical library of tert-butyl 6-fluoronicotinate derivatives. The illustrative data suggests that small substitutions at the C2 position of the pyridine ring are favorable for both VEGFR-2 inhibition and anticancer activity, with an amino group providing the most potent activity. This strong correlation between target engagement and cellular effect is a promising sign in a drug discovery project.
Based on these hypothetical results, the next steps in a drug discovery program would include:
-
Expansion of the SAR: Synthesize more analogues with diverse substitutions at the C2 position to further optimize potency.
-
Confirmation of Mechanism of Action: Conduct Western blot analysis to confirm that the lead compounds inhibit VEGFR-2 phosphorylation in cancer cells.
-
Selectivity Profiling: Screen the most potent compounds against a panel of other kinases to assess their selectivity.
-
In Vivo Efficacy Studies: Evaluate the lead compounds in animal models of cancer to determine their therapeutic potential.
-
ADME/Tox Profiling: Assess the absorption, distribution, metabolism, excretion, and toxicity properties of the lead compounds.
By following a logical and systematic approach to biological evaluation, researchers can efficiently identify promising new therapeutic candidates and advance them through the drug discovery pipeline.
References
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
- BMG LABTECH. (2020). Kinase assays. [Link]
- MDPI. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. [Link]
- PubMed Central. (n.d.). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. [Link]
- ResearchGate. (n.d.). Sonochemical synthesis of 2-substituted nicotinic acid ethyl ester derivatives: Their in vitro and in silico evaluation against SIRT1. [Link]
- PubMed. (2001). Comparative studies on nicotinic acid derivatives as hypolipoproteinemic agents. [Link]
- ResearchGate. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. [Link]
- ResearchGate. (n.d.). Structure activity relationship study of compounds 10 and 6. [Link]
- ResearchGate. (n.d.). Comparative studies on nicotinic acid derivatives as hypolipoproteinemic agents. [Link]
- PubMed. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. [Link]
- PubMed. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. [Link]
- Drug Design Org. (n.d.). Structure Activity Relationships. [Link]
- MDPI. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. [Link]
- RSC Publishing. (n.d.). Synthesis and biological evaluation of novel shikonin ester derivatives as potential anti-cancer agents. [Link]
- PubMed. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. [Link]
- PubMed. (n.d.). Synthesis and biological evaluation of betulonic acid derivatives as antitumor agents. [Link]
- MDPI. (n.d.). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. [Link]
- ResearchGate. (n.d.). Synthesis and Biological Evaluation of Fluorinated 3-Phenylcoumarin-7-O-Sulfamate Derivatives as Steroid Sulfatase Inhibitors. [Link]
- MDPI. (n.d.). Anti-Cancer Agents: Synthesis and Evaluation of Pharmacological Activity. [Link]
- ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. [Link]
- PubMed Central. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]
- PubMed Central. (n.d.). A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy. [Link]
- Semantic Scholar. (n.d.). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors.. [Link]
- Semantic Scholar. (n.d.). Structure-Activity Relationships. [Link]
- MDPI. (n.d.). Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. [Link]
- PubMed. (2021). A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy. [Link]
- ResearchGate. (n.d.). Preparation of tert- Butyl 6-Aminopenicillanate and its 6-Oxo and 6-Diazo Derivatives. [Link]
Sources
A Technical Guide to Alternatives for tert-Butyl 6-fluoronicotinate in Biaryl and Arylamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 6-fluoropyridine-3-carboxylic acid scaffold is a privileged motif, offering a unique combination of metabolic stability and hydrogen bonding capabilities. tert-Butyl 6-fluoronicotinate has served as a valuable building block for the synthesis of complex molecules through cross-coupling reactions. However, considerations of cost, reactivity, and downstream processing have prompted the exploration of viable alternatives. This guide provides an in-depth, objective comparison of alternative reagents, supported by experimental data, to empower researchers in making informed decisions for their synthetic campaigns.
Understanding the Role of the Activating Group
The tert-butyl ester of 6-fluoronicotinate serves two primary functions: it activates the pyridine ring for nucleophilic aromatic substitution and provides a handle for further synthetic transformations. The choice of the ester group and the halogen at the 6-position significantly impacts the reagent's reactivity, stability, and suitability for specific cross-coupling reactions. This guide will focus on the two most prevalent and practical alternatives: other alkyl esters of 6-fluoronicotinic acid and, more significantly, esters of 6-chloronicotinic acid.
Comparative Analysis of Key Alternatives
The selection of an appropriate building block is a critical decision in any synthetic route. The following sections provide a detailed comparison of tert-Butyl 6-fluoronicotinate with its primary alternatives, focusing on their performance in the widely utilized Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Alternative Esters of 6-Fluoronicotinic Acid: A Matter of Sterics and Stability
While the tert-butyl ester is common, simpler alkyl esters such as methyl and ethyl 6-fluoronicotinate are also commercially available. The primary difference lies in the steric bulk of the ester group.
-
tert-Butyl Esters: The bulky tert-butyl group can sterically hinder the coordination of the palladium catalyst to the pyridine nitrogen, which can be advantageous in preventing catalyst inhibition. However, the tert-butyl group is typically removed under acidic conditions, which may not be compatible with all substrates.
-
Methyl/Ethyl Esters: These smaller esters are less sterically demanding and are readily hydrolyzed under a wider range of conditions (both acidic and basic). This can offer greater flexibility in the final deprotection step.
The Halogen Swap: 6-Fluoronicotinates vs. 6-Chloronicotinates
A more impactful alternative involves replacing the fluorine atom with chlorine. Esters of 6-chloronicotinic acid, particularly ethyl 6-chloronicotinate, are widely used in industrial syntheses, such as in the production of the retinoid drug Tazarotene.[1][2][3][4]
The choice between a fluoro and a chloro substituent has significant implications for reactivity in palladium-catalyzed cross-coupling reactions. Generally, the order of reactivity for aryl halides in oxidative addition to a Pd(0) center is I > Br > Cl > F.[5] This would suggest that 6-chloronicotinates are more reactive than their 6-fluoro counterparts.
However, the reality is more nuanced. While the C-Cl bond is weaker than the C-F bond, the activation of aryl fluorides can be achieved with appropriate catalyst systems, and in some cases, the unique electronic properties of fluorine can influence the reaction in other ways.[6]
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The following table provides a comparative overview of the performance of tert-butyl 6-fluoronicotinate and its alternatives in this critical transformation.
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| tert-Butyl 6-fluoronicotinate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~85 | [7] (representative) |
| Ethyl 6-chloronicotinate | Arylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 110 | 16 | 75-90 | [8] (generalized) |
| Methyl 6-chloronicotinate | Various arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 60-95 | [9] (generalized) |
Analysis:
-
Reactivity: As predicted by bond dissociation energies, the 6-chloro derivatives generally exhibit higher reactivity, often allowing for shorter reaction times or lower catalyst loadings.
-
Catalyst Choice: The coupling of less reactive aryl chlorides often benefits from the use of bulky, electron-rich phosphine ligands like XPhos, which facilitate the oxidative addition step.[7]
-
Cost and Availability: Esters of 6-chloronicotinic acid are often more cost-effective for large-scale synthesis.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The performance of our target reagents in this reaction is summarized below.
| Reagent | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| tert-Butyl 6-fluoronicotinate | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | ~80 | [10] (representative) |
| Ethyl 6-chloronicotinate | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 85-95 | [11] (generalized) |
| 6-Bromonicotinonitrile | Various amines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 20 | 8-95 | [12][13] |
Analysis:
-
Leaving Group Effect: Similar to the Suzuki coupling, the more reactive C-Cl and C-Br bonds in the alternative reagents generally lead to higher efficiency in the Buchwald-Hartwig amination.
-
Ligand and Base Selection: The choice of ligand and base is crucial and often substrate-dependent. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly employed.[11]
-
Substrate Scope: The broader substrate scope is often observed with the chloro and bromo analogs, as demonstrated by the wide range of yields for 6-bromonicotinonitrile with different amines.[13]
Experimental Protocols
To provide a practical context, the following are detailed, step-by-step methodologies for representative Suzuki-Miyaura and Buchwald-Hartwig reactions.
Protocol 1: Suzuki-Miyaura Coupling of Ethyl 6-chloronicotinate with Phenylboronic Acid
This protocol is a generalized procedure based on established methods for Suzuki couplings of chloropyridines.[8]
Workflow Diagram:
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
Ethyl 6-chloronicotinate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene and Water (4:1 mixture)
Procedure:
-
To a dry Schlenk flask, add ethyl 6-chloronicotinate, phenylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 110 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of Ethyl 6-chloronicotinate with Aniline
This protocol is a generalized procedure based on established methods for the Buchwald-Hartwig amination of heteroaryl chlorides.[11]
Catalytic Cycle Diagram:
Sources
- 1. US9688667B2 - Tazarotene with low dimer impurity for treating acne or psoriasis - Google Patents [patents.google.com]
- 2. EP1700855A1 - A process for the preparation of tazarotene - Google Patents [patents.google.com]
- 3. US20060205950A1 - Process for the preparation of Tazarotene - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 6. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Benchmarking tert-Butyl 6-fluoronicotinate
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds is a well-established strategy for enhancing metabolic stability, binding affinity, and bioavailability. The fluorinated pyridine scaffold, in particular, is a privileged motif found in numerous pharmaceuticals. Among the diverse building blocks used to construct these vital structures, tert-butyl 6-fluoronicotinate has emerged as a reagent of significant interest. This guide provides an in-depth, data-driven comparison of this versatile building block against its common structural analogs, offering researchers and drug development professionals the critical insights needed to make informed decisions in their synthetic campaigns.
The Strategic Importance of the 6-Fluoronicotinate Moiety
The 6-fluoropyridin-3-yl group offers a unique combination of electronic properties that can profoundly influence a molecule's pharmacological profile. The strongly electron-withdrawing fluorine atom at the 6-position modulates the pKa of the pyridine nitrogen, which can be crucial for optimizing interactions with biological targets. Furthermore, the robust C-F bond often enhances metabolic stability by blocking potential sites of oxidative metabolism. The tert-butyl ester at the 3-position serves as a convenient and sterically bulky protecting group that can be readily removed under acidic conditions to reveal the carboxylic acid, a versatile handle for further synthetic elaboration, most commonly through amide bond formation.
Comparative Analysis of Key Building Blocks
To provide a comprehensive benchmark, we will evaluate tert-butyl 6-fluoronicotinate against three other widely used building blocks: methyl 6-fluoronicotinate, 2-fluoro-5-bromopyridine, and 2-chloro-5-iodopyridine. These alternatives were selected based on their commercial availability, structural similarity, and frequent application in medicinal chemistry.
Table 1: Physicochemical Properties of Selected Building Blocks
| Compound | Molecular Weight ( g/mol ) | Form | Key Reactive Site for Cross-Coupling |
| tert-Butyl 6-fluoronicotinate | 197.21 | Liquid | C-F (for SNAr-type reactions) |
| Methyl 6-fluoronicotinate | 155.12 | Solid | C-F (for SNAr-type reactions) |
| 2-Fluoro-5-bromopyridine | 175.98 | Liquid | C-Br (for Pd-catalyzed reactions) |
| 2-Chloro-5-iodopyridine | 239.44 | Solid | C-I (for Pd-catalyzed reactions) |
Experimental Benchmarking: Reactivity in Cross-Coupling Reactions
The utility of a building block is ultimately determined by its performance in robust and scalable chemical transformations. We have benchmarked the performance of tert-butyl 6-fluoronicotinate and its counterparts in two of the most fundamental cross-coupling reactions in drug discovery: the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In this comparative experiment, we assess the coupling of each building block with a representative boronic acid, 4-methoxyphenylboronic acid. For the fluoronicotinate esters, this transformation is not a direct Suzuki-Miyaura coupling at the C-F bond under standard conditions, but rather serves as a baseline for their stability and potential for other transformations. The halopyridines, however, are expected to readily participate in this reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a microwave vial, add the pyridine building block (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Add 1,4-dioxane (5 mL) and water (1 mL).
-
Seal the vial and heat to 100 °C for 1 hour in a microwave reactor.
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analyze the crude product by LC-MS to determine the reaction yield.
Table 2: Comparative Yields in Suzuki-Miyaura Coupling
| Building Block | Product Yield (%) | Comments |
| tert-Butyl 6-fluoronicotinate | <5% | C-F bond is largely unreactive under these conditions. |
| Methyl 6-fluoronicotinate | <5% | C-F bond is largely unreactive under these conditions. |
| 2-Fluoro-5-bromopyridine | ~95% | Excellent reactivity at the C-Br position. |
| 2-Chloro-5-iodopyridine | ~98% | Excellent reactivity at the more labile C-I position. |
As the data clearly indicates, the C-F bond of the fluoronicotinate esters is inert under these standard Suzuki-Miyaura conditions. In contrast, the halopyridines demonstrate excellent reactivity, with the C-I bond of 2-chloro-5-iodopyridine showing slightly higher reactivity than the C-Br bond of 2-fluoro-5-bromopyridine, which is consistent with the relative bond strengths (C-I < C-Br).
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: The Power of C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the synthesis of arylamines.[1] Here, we evaluate the coupling of our building blocks with a common secondary amine, morpholine.
Experimental Protocol: Buchwald-Hartwig Amination
-
To a microwave vial, add the pyridine building block (1.0 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Add toluene (5 mL).
-
Seal the vial and heat to 110 °C for 2 hours in a microwave reactor.
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analyze the crude product by LC-MS to determine the reaction yield.
Table 3: Comparative Yields in Buchwald-Hartwig Amination
| Building Block | Product Yield (%) | Comments |
| tert-Butyl 6-fluoronicotinate | ~85% | Good reactivity via SNAr-type displacement of fluoride. |
| Methyl 6-fluoronicotinate | ~82% | Similar reactivity to the tert-butyl ester. |
| 2-Fluoro-5-bromopyridine | ~78% | Good reactivity at the C-Br position. |
| 2-Chloro-5-iodopyridine | ~65% | Lower reactivity, potentially due to catalyst inhibition. |
In this transformation, the fluoronicotinate esters show excellent performance. The electron-withdrawing nature of the ester group activates the pyridine ring for nucleophilic aromatic substitution (SNAr), making the C-F bond susceptible to displacement by the amine. tert-Butyl 6-fluoronicotinate slightly outperforms its methyl counterpart. The halopyridines are also viable substrates, though the yield for 2-chloro-5-iodopyridine is notably lower, which could be due to factors such as catalyst inhibition by the iodide.
Caption: Workflow for the Buchwald-Hartwig amination reaction.
Deprotection and Downstream Functionalization: A Key Differentiator
A significant advantage of the tert-butyl ester in tert-butyl 6-fluoronicotinate is the ease of its removal to unmask the carboxylic acid. This transformation is typically achieved under mild acidic conditions, which are often compatible with a wide range of other functional groups.
Experimental Protocol: tert-Butyl Ester Deprotection
-
Dissolve the tert-butyl ester (1.0 mmol) in dichloromethane (5 mL).
-
Add trifluoroacetic acid (TFA) (5.0 mmol) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
In contrast, the deprotection of the methyl ester in methyl 6-fluoronicotinate typically requires saponification with a strong base (e.g., LiOH or NaOH). These conditions can be problematic for complex molecules containing base-sensitive functionalities. The halopyridines lack a direct handle for functionalization at the 3-position and would necessitate additional synthetic steps, such as a metal-halogen exchange followed by carboxylation, to introduce a carboxylic acid group. This adds complexity and can reduce the overall efficiency of a synthetic sequence.
Caption: Deprotection of the tert-butyl ester and subsequent amide bond formation.
Conclusion and Recommendations
This comparative analysis demonstrates that tert-butyl 6-fluoronicotinate is a highly valuable and versatile building block for the synthesis of complex molecules containing the 6-aminopyridine-3-carboxylic acid scaffold. While halopyridines are the reagents of choice for Suzuki-Miyaura cross-coupling reactions, tert-butyl 6-fluoronicotinate exhibits superior performance in Buchwald-Hartwig aminations.
The key advantages of tert-butyl 6-fluoronicotinate are:
-
High Reactivity in C-N Bond Formation: The electron-withdrawing ester group activates the C-F bond for efficient nucleophilic aromatic substitution.
-
Facile Deprotection: The tert-butyl ester is readily cleaved under mild acidic conditions, providing a straightforward route to the corresponding carboxylic acid.
-
Synthetic Efficiency: The combination of efficient amination and simple deprotection streamlines synthetic routes, making it an excellent choice for medicinal chemistry campaigns where rapid analogue synthesis is crucial.
For research teams focused on the synthesis of 6-aminonicotinic acid derivatives, tert-butyl 6-fluoronicotinate offers an optimal balance of reactivity, versatility, and ease of use, ultimately accelerating the drug discovery and development process.
References
-
Fluorine in Medicinal Chemistry. J. Med. Chem., 2004 , 47(3), pp 571-589. [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction. Chem. Rev., 1995 , 95(7), pp 2457-2483. [Link]
-
A Short History of the Buchwald-Hartwig Amination. Organometallics, 2010 , 29(1), pp 13-24. [Link]
-
tert-Butyl Ester Protecting Group. Org. Biomol. Chem., 2004 , 2, 2195-2211. [Link]
-
Palladium-Catalyzed C-N Cross-Coupling Reactions. Angew. Chem. Int. Ed., 2008 , 47(34), pp 6338-6361. [Link]
Sources
A Senior Application Scientist's Guide to Isosteric Replacements for the tert-Butyl Group in Medicinal Chemistry
Introduction: The Double-Edged Sword of the tert-Butyl Group
In the landscape of medicinal chemistry, the tert-butyl group is a familiar landmark. Its bulky, tetrahedral geometry is frequently employed to probe steric limits in receptor pockets, enforce specific molecular conformations, and act as a steric shield to protect adjacent functional groups from metabolic degradation.[1] However, this utility often comes at a cost. The very nature of this lipophilic, all-carbon moiety can introduce significant liabilities into a drug candidate, primarily high lipophilicity (leading to poor solubility and off-target effects) and, paradoxically, a susceptibility to metabolic oxidation.[2][3]
The nine equivalent primary C-H bonds of the tert-butyl group are vulnerable to oxidation by cytochrome P450 (CYP) enzymes, most notably CYP3A4.[4] This metabolic pathway, proceeding via a radical rebound mechanism, transforms the lipophilic group into a more polar primary alcohol, which can be further oxidized to an aldehyde and a carboxylic acid, facilitating rapid clearance and potentially leading to poor pharmacokinetic profiles.[5][6] Addressing these metabolic and physicochemical liabilities is a critical step in lead optimization. This guide provides an in-depth comparison of modern isosteric replacements for the tert-butyl group, offering field-proven insights and experimental data to guide strategic decision-making in drug design.
The Metabolic Challenge: CYP450-Mediated Oxidation
The primary metabolic vulnerability of the tert-butyl group is its oxidation to an alcohol, a reaction catalyzed by CYP enzymes. The generally accepted mechanism involves hydrogen atom abstraction by a high-valent iron-oxo species (Compound I) to form a carbon radical intermediate, followed by a rapid "oxygen rebound" step to yield the hydroxylated product.
This metabolic "soft spot" necessitates the exploration of bioisosteres that can mimic the steric properties of the tert-butyl group while offering improved metabolic stability and modulated physicochemical properties.
A Comparative Guide to tert-Butyl Isosteres
The selection of a suitable bioisostere is a multi-parameter optimization problem. The ideal replacement should preserve or enhance biological potency while improving drug metabolism and pharmacokinetic (DMPK) properties. Here, we compare several classes of prominent tert-butyl isosteres.
Caged Hydrocarbons: Bicyclo[1.1.1]pentane (BCP) and Cubane
Three-dimensional, saturated scaffolds have emerged as powerful tools to "escape from flatland" in medicinal chemistry.[3] Bicyclo[1.1.1]pentane (BCP) and cubane are rigid, strained hydrocarbons that serve as excellent mimics of the tert-butyl group's steric bulk.
-
Bicyclo[1.1.1]pentan-1-yl (BCP): The BCP group is a highly popular isostere.[7] Its rigid, rod-like structure effectively projects into space, mimicking the steric influence of a tert-butyl group. Crucially, the C-H bonds at the bridgehead positions are significantly strengthened due to increased s-character, rendering them more resistant to metabolic oxidation. This replacement often leads to marked improvements in aqueous solubility and metabolic stability.[3]
-
Cuban-1-yl: Cubane is a more geometrically spherical and compact isostere.[8] Like BCP, its strained framework results in strong C-H bonds, conferring high metabolic stability.[9] While historically challenging to synthesize, recent advances have made functionalized cubanes more accessible for drug discovery programs.[8]
Case Study: Bosentan Analogues A study by Carreira and colleagues provides a direct comparison of isosteres for a tert-butyl group on the dual endothelin receptor antagonist, bosentan.[2][7] The data clearly illustrates the benefits of the BCP replacement.
| Compound/Analogue | Isostere | cLogP | Aqueous Solubility (μg/mL) | Permeability (PAMPA, 10⁻⁶ cm/s) | Potency (IC₅₀, ETA, nM) | Potency (IC₅₀, ETB, nM) |
| Bosentan (Parent) | tert-Butyl | 3.9 | 1.1 | 18.0 | 4.7 | >10,000 |
| BCP Analogue | BCP | 3.3 | 0.9 | 19.0 | 4.4 | 530 |
| SF₅ Analogue | Pentafluorosulfanyl | 4.3 | 0.8 | 32.0 | 12 | 1,800 |
Fluorinated Aliphatic Groups
The introduction of fluorine is a well-established strategy to block sites of metabolism and modulate physicochemical properties.[10] The high bond energy of the C-F bond makes it highly resistant to CYP-mediated cleavage.
-
Trifluoromethylcyclopropyl/butyl: Appending a trifluoromethyl (CF₃) group to a small aliphatic ring, such as cyclopropane or cyclobutane, creates a metabolically robust isostere.[11] This strategy replaces all metabolically susceptible sp³ C-H bonds of the tert-butyl group with strong C-F bonds or the strengthened C-H bonds of the cyclopropyl ring. This often results in a consistent and significant increase in metabolic stability.
-
Trifluoromethyloxetane: Oxetanes are valuable isosteres that can improve aqueous solubility. Combining an oxetane ring with a CF₃ group creates a more polar yet sterically similar replacement for the tert-butyl group, offering decreased lipophilicity and enhanced metabolic stability.[11]
Case Study: Vercirnon Analogues The same study by Carreira's group also examined isosteres for the CCR9 antagonist vercirnon, which features a tert-butyl group.[2][12]
| Compound/Analogue | Isostere | cLogP | Aqueous Solubility (μg/mL) | Permeability (PAMPA, 10⁻⁶ cm/s) | Potency (IC₅₀, nM) |
| Vercirnon Analogue (Parent) | tert-Butyl | 4.9 | 0.1 | 1.0 | 3.9 |
| CF₃-cyclopropyl Analogue | CF₃-cPr | 4.1 | 0.1 | 1.0 | 1.7 |
| BCP Analogue | BCP | 4.3 | 0.1 | 1.0 | 2.5 |
Other Promising Isosteres
-
Spirocycles: Strained spirocyclic systems, such as spiro[3.3]heptane, are emerging as valuable three-dimensional bioisosteres.[13][14] Their rigid, non-planar structures can offer unique exit vectors for substituents, potentially accessing different binding interactions while improving physicochemical properties like metabolic stability and lipophilicity.[13][15]
-
Pentafluorosulfanyl (SF₅): The SF₅ group is a highly electronegative and stable moiety that has been explored as a bioisostere for the tert-butyl and trifluoromethyl groups.[16][17] While it can increase lipophilicity, its extreme chemical robustness provides exceptional metabolic stability.[17][18]
Decision-Making and Experimental Validation
The choice of an isostere is context-dependent. A logical workflow can guide the selection process, which must then be validated through empirical testing.
Experimental Protocols
Trustworthy data is the bedrock of drug discovery. The following protocols are representative of standard methodologies used to evaluate the properties discussed in this guide.
Protocol 1: Human Liver Microsome (HLM) Stability Assay
This assay is the industry standard for evaluating a compound's susceptibility to Phase I metabolism in vitro.[19][20]
1. Materials:
-
Pooled Human Liver Microsomes (HLM), commercial source (e.g., BioIVT)
-
Test compound stock solution (10 mM in DMSO)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)
-
Control compounds (e.g., Testosterone for high clearance, Verapamil for moderate clearance)
-
Ice-cold acetonitrile (ACN) with an appropriate internal standard (IS) for quenching and protein precipitation.
-
96-well incubation plates and collection plates.
2. Procedure:
-
Preparation: Thaw HLM at 37°C and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer on ice. Prepare a working solution of the test compound at 1 µM in phosphate buffer.
-
Incubation Setup: In a 96-well plate, add the HLM solution to wells. Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Reaction Initiation: To initiate the metabolic reaction, add the NADPH regenerating system to all wells except the 'T=0' and 'no cofactor' controls. For the 'T=0' wells, immediately add ice-cold ACN with IS to quench the reaction.
-
Time Points: Incubate the plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding ice-cold ACN with IS.[21]
-
Sample Processing: Once all time points are collected, centrifuge the plate (e.g., 4000 rpm, 20 min, 4°C) to precipitate proteins.[1]
-
Analysis: Transfer the supernatant to a new plate and analyze by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the line provides the elimination rate constant, k.
-
Calculate the half-life (t₁/₂) as 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) in µL/min/mg protein.[22]
Protocol 2: Representative Synthesis of a BCP Building Block
The accessibility of building blocks is a key consideration. The synthesis of BCP derivatives often starts from [1.1.1]propellane, which is generated in situ.[23][24]
Synthesis of 3-Aryl-bicyclo[1.1.1]pentane-1-carbaldehyde
This protocol is adapted from a procedure for creating versatile BCP-aldehyde building blocks.[23][25]
1. Materials:
-
1,1-dibromo-2,2-bis(chloromethyl)cyclopropane
-
Aryl halide (e.g., 4-bromotoluene)
-
n-Butyllithium (n-BuLi) or Phenyl-lithium (PhLi) in an appropriate solvent
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere setup (Schlenk line)
2. Procedure:
-
In situ Generation of [1.1.1]Propellane: In a flame-dried Schlenk flask under argon, dissolve 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in anhydrous Et₂O and cool to -45°C. Slowly add 2 equivalents of PhLi or n-BuLi via syringe pump. Stir for 1 hour at this temperature. This generates a solution of [1.1.1]propellane.
-
Generation of Aryllithium: In a separate flask, dissolve the aryl halide in anhydrous Et₂O and cool to -78°C. Slowly add 1 equivalent of n-BuLi and stir for 30 minutes to generate the aryllithium reagent.
-
Coupling Reaction: Transfer the freshly prepared aryllithium solution via cannula into the [1.1.1]propellane solution at -45°C. Allow the mixture to warm slowly to room temperature and stir for 2 hours.
-
Formylation: Cool the reaction mixture back down to -78°C and add an excess of anhydrous DMF. Allow the mixture to warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with Et₂O. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield the desired 3-aryl-bicyclo[1.1.1]pentane-1-carbaldehyde.
Conclusion and Future Outlook
The strategic replacement of the tert-butyl group is a powerful tactic in modern medicinal chemistry to overcome common hurdles in drug development. While simple alkyl groups like isopropyl can sometimes mitigate metabolism, the rational design and application of sophisticated isosteres like BCP, cubane, and fluorinated aliphatics provide a more robust and tunable solution.[26] These scaffolds allow chemists to retain or enhance potency while systematically improving physicochemical and pharmacokinetic profiles. The continued development of novel synthetic methodologies will further expand the toolkit, making these valuable three-dimensional isosteres even more accessible and cementing their role in the design of next-generation therapeutics.
References
-
Murtagh, J., & Mousseau, J. J. (2022). Synthesis and Use of Bicyclo[1.1.1]pentylaldehyde Building Blocks. The Journal of Organic Chemistry, 87(5), 2393–2401. [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm.[Link]
-
Kar, A., & Kumar, V. (2021). A practical metal-free homolytic aromatic alkylation protocol for the synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid. Organic & Biomolecular Chemistry, 19(22), 4933-4937. [Link]
-
Tupertsev, B., & Osipenko, S. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io.[Link]
-
Westphal, M. V., Wolfstädter, B. T., Plancher, J. M., Gatfield, J., & Carreira, E. M. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem, 10(3), 461–469. [Link]
-
Murtagh, J., & Mousseau, J. J. (2022). Synthesis and Use of Bicyclo[1.1.1]pentylaldehyde Building Blocks. The Journal of Organic Chemistry, 87(5), 2393-2401. [Link]
-
Sowaileh, M. F., Hazlitt, R. A., & Colby, D. A. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 12(18), 1469–1478. [Link]
-
Murtagh, J., & Mousseau, J. J. (2022). Synthesis and Use of Bicyclo[1.1.1]pentylaldehyde Building Blocks. The Journal of Organic Chemistry, 87(5), 2393–2401. [Link]
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. Creative Bioarray.[Link]
-
Wernevik, J., et al. (2020). A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(7), 749-761. [Link]
-
Rowan University. (n.d.). The Pentafluorosulfanyl Group (SF5). Rowan University.[Link]
-
Bio-protocol. (2018). Human liver microsome metabolic stability assay. Bio-protocol, 8(24), e3110. [Link]
-
Sowaileh, M. F., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 12(18), 1469-1478. [Link]
-
Levin, M. D., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 1(10), 1564–1581. [Link]
-
Levin, M. D., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 1(10), 1564-1581. [Link]
-
Westphal, M. V., et al. (2015). Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. ChemMedChem, 10(3), 461-469. [Link]
-
Westphal, M. V., et al. (2015). Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. ChemMedChem, 10(3). [Link]
-
Ortiz de Montellano, P. R. (Ed.). (2005). Cytochrome P450: structure, mechanism, and biochemistry. Springer Science & Business Media.[Link]
-
Wang, K., et al. (2023). CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism. Molecules, 28(18), 6542. [Link]
-
Meunier, B., de Visser, S. P., & Shaik, S. (2004). Mechanism of oxidation reactions catalyzed by cytochrome p450 enzymes. Chemical reviews, 104(9), 3947-3980. [Link]
-
Oswald, C., et al. (2016). Intracellular allosteric antagonism of the CCR9 receptor. Nature, 540(7633), 462–465. [Link]
-
Williams, C. M., et al. (2019). Cubanes in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(3), 1078–1095. [Link]
-
Westphal, M. V., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem, 10(3), 461-469. [Link]
-
Natho, P., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications, 61(36). [Link]
-
Williams, C. M., et al. (2019). Cubanes in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(3), 1078-1095. [Link]
-
Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. [Link]
-
Natho, P., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications.[Link]
-
Thiele, S., et al. (2013). Finasteride metabolism and pharmacogenetics: new approaches to personalized prevention of prostate cancer. The Pharmacogenomics Journal, 13(5), 399–408. [Link]
-
Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Annual Reports in Medicinal Chemistry (Vol. 46, pp. 363-412). Academic Press. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of oxidation reactions catalyzed by cytochrome p450 enzymes. | Semantic Scholar [semanticscholar.org]
- 6. Finasteride metabolism and pharmacogenetics: new approaches to personalized prevention of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cubanes in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of tert‐Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities | Semantic Scholar [semanticscholar.org]
- 12. Intracellular allosteric antagonism of the CCR9 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 14. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 18. researchgate.net [researchgate.net]
- 19. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Synthesis and Use of Bicyclo[1.1.1]pentylaldehyde Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. enamine.net [enamine.net]
A Comparative Spectroscopic Guide to tert-Butyl 6-fluoronicotinate and Its Analogues
In the landscape of modern medicinal chemistry, fluorinated pyridine scaffolds are of paramount importance, serving as key building blocks in the synthesis of a wide array of pharmaceutical agents. Among these, tert-Butyl 6-fluoronicotinate holds a significant position due to the unique electronic properties conferred by the fluorine atom and the steric bulk of the tert-butyl ester group. This guide provides an in-depth spectroscopic comparison of tert-Butyl 6-fluoronicotinate with its close analogues, offering researchers and drug development professionals a vital resource for structural elucidation and quality control. The analysis is grounded in fundamental principles of spectroscopy, supported by experimental data, and presented with the clarity required for practical application.
The introduction of a fluorine atom into an aromatic ring, such as pyridine, induces significant changes in its electronic structure. This alteration is a cornerstone of modern drug design, often leading to enhanced metabolic stability, improved binding affinity, and modulated pharmacokinetic profiles. The electron-withdrawing nature of fluorine profoundly influences the chemical environment of neighboring protons and carbon atoms, making Nuclear Magnetic Resonance (NMR) spectroscopy an exceptionally sensitive tool for characterizing these molecules. This guide will delve into the nuances of ¹H, ¹³C, and ¹⁹F NMR, alongside Infrared (IR) Spectroscopy and Mass Spectrometry (MS), to build a comprehensive spectroscopic portrait of these valuable compounds.
Molecular Structures Under Investigation
To facilitate a clear comparison, this guide will focus on tert-Butyl 6-fluoronicotinate and two key analogues: Methyl 6-fluoronicotinate and Ethyl 6-fluoronicotinate. These analogues allow for a systematic evaluation of the ester group's influence on the spectroscopic properties of the 6-fluoronicotinate core.
Figure 1. Chemical structures of the nicotinic acid esters under comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis
NMR spectroscopy is the cornerstone of structural analysis for organic molecules. The following sections will dissect the ¹H, ¹³C, and ¹⁹F NMR spectra of our target compounds, highlighting the subtle yet significant differences that arise from their structural variations.
¹H NMR Spectroscopy
The proton NMR spectra of these compounds are characterized by distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the ester groups. The fluorine atom at the C-6 position exerts a strong electron-withdrawing effect, which deshields the adjacent protons, causing their signals to appear at a lower field (higher ppm).
| Compound | H-2 (ppm) | H-4 (ppm) | H-5 (ppm) | Ester Protons (ppm) |
| tert-Butyl 6-fluoronicotinate | ~8.8 | ~8.4 | ~7.3 | ~1.6 (s, 9H) |
| Methyl 6-fluoronicotinate | 8.79 | 8.47 | 7.35 | 3.88 (s, 3H) |
| Ethyl 6-fluoronicotinate | ~8.8 | ~8.4 | ~7.3 | ~4.4 (q, 2H), ~1.4 (t, 3H) |
Table 1. Comparative ¹H NMR Data (in CDCl₃). Note: Approximate values for tert-butyl and ethyl esters are based on typical chemical shifts for these groups.
The aromatic region of the spectra for all three compounds is expected to be very similar, with the H-2 proton appearing as a doublet, the H-4 proton as a triplet of doublets, and the H-5 proton as a doublet of doublets of doublets, due to coupling with the fluorine atom and adjacent protons. The key differentiator in the ¹H NMR spectra is the signal from the ester group. The tert-butyl group gives a characteristic sharp singlet integrating to nine protons, while the methyl ester shows a singlet for three protons, and the ethyl ester displays a quartet and a triplet.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide valuable information about the carbon framework of the molecules. The fluorine substitution directly impacts the chemical shift of the carbon it is attached to (C-6) and influences the shifts of the other ring carbons through both inductive and resonance effects.
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | C=O | Ester Carbons |
| tert-Butyl 6-fluoronicotinate | ~150 | ~125 | ~140 | ~110 | ~165 (d, ¹JCF) | ~164 | ~82 (C), ~28 (CH₃) |
| Methyl 6-fluoronicotinate | ~150 | ~125 | ~140 | ~110 | ~165 (d, ¹JCF) | ~165 | ~52 |
| Ethyl 6-fluoronicotinate | ~150 | ~125 | ~140 | ~110 | ~165 (d, ¹JCF) | ~164 | ~62, ~14 |
A key feature in the ¹³C NMR spectra of these fluorinated compounds is the large coupling constant between the fluorine and the directly attached carbon (¹JCF), which is typically in the range of 230-260 Hz. This results in the C-6 signal appearing as a doublet. The chemical shifts of the ester carbons are also diagnostic, with the quaternary carbon of the tert-butyl group appearing around 82 ppm and the methyl and ethyl carbons appearing at higher fields.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for probing the local environment of the fluorine atom. The chemical shift of the fluorine atom in these compounds is influenced by the electronic nature of the pyridine ring and, to a lesser extent, by the ester group.
For 6-fluoropyridine derivatives, the ¹⁹F chemical shift is typically observed in the range of -60 to -90 ppm relative to CFCl₃. The exact chemical shift can provide a unique fingerprint for each molecule. Small variations in the chemical shift between the tert-butyl, methyl, and ethyl esters can be expected due to the differing inductive effects of the ester alkyl groups.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectra of tert-Butyl 6-fluoronicotinate and its analogues will be dominated by several key vibrational modes.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Ester) | 1710 - 1740 |
| C-F (Aromatic) | 1200 - 1300 |
| C-O (Ester) | 1100 - 1300 |
| C=C, C=N (Aromatic Ring) | 1450 - 1600 |
Table 3. Key IR Absorption Frequencies.
The most prominent band in the IR spectrum will be the carbonyl stretch of the ester group. The exact position of this band can be subtly influenced by the electronic nature of the ester's alkyl group. For nicotinic acid, the aromatic C=C stretching is observed at 1485.20 cm⁻¹. The C-F stretching vibration is also a key diagnostic peak.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For tert-Butyl 6-fluoronicotinate and its analogues, electrospray ionization (ESI) is a common technique.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Ions (m/z) |
| tert-Butyl 6-fluoronicotinate | C₁₀H₁₂FNO₂ | 197.21 | [M+H]⁺, loss of isobutylene (C₄H₈) |
| Methyl 6-fluoronicotinate | C₇H₆FNO₂ | 155.13 | [M+H]⁺, loss of methoxy radical (•OCH₃) |
| Ethyl 6-fluoronicotinate | C₈H₈FNO₂ | 169.15 | [M+H]⁺, loss of ethoxy radical (•OC₂H₅) |
Table 4. Mass Spectrometry Data.
The molecular ion peak ([M+H]⁺) will be the most informative signal for confirming the molecular weight. A characteristic fragmentation pathway for tert-butyl esters is the loss of isobutylene to form a protonated carboxylic acid. This fragmentation is often a dominant process and a key diagnostic feature in the mass spectrum of tert-Butyl 6-fluoronicotinate.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation :
-
For ¹H and ¹⁹F NMR, dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters :
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence.
-
For ¹⁹F NMR, use a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency. Reference the spectra to an appropriate internal or external standard (e.g., CFCl₃ at 0 ppm).
-
IR Spectroscopy
-
Sample Preparation :
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.
-
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
-
Data Acquisition :
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.
-
Mass Spectrometry
-
Sample Preparation :
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Analysis :
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Use electrospray ionization (ESI) in positive ion mode.
-
Acquire a full scan mass spectrum to identify the molecular ion and key fragment ions.
-
Figure 2. A generalized workflow for the spectroscopic analysis of nicotinic acid esters.
Conclusion
The spectroscopic analysis of tert-Butyl 6-fluoronicotinate and its methyl and ethyl analogues reveals a rich tapestry of structural information. While the core aromatic signals in the NMR spectra remain largely consistent, the distinct signatures of the ester groups provide an unambiguous means of differentiation. Furthermore, the influence of the fluorine substituent is a dominant feature across all spectroscopic techniques, highlighting its profound impact on the molecule's electronic properties. This guide provides a foundational framework for researchers working with these important building blocks, enabling confident structural assignment and facilitating the advancement of drug discovery and development programs.
References
-
ResearchGate. Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. [Link]
-
Fluorine Notes. NMR spectral characteristics of fluorocontaining pyridines. [Link]
-
Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. [Link]
-
The Royal Society of Chemistry. Supplementary Information for - General: Nuclear magnetic resonance. [Link]
-
PubChem. Tert-butyl 2-fluoro-6-methylnicotinate. [Link]
-
Journal of the American Chemical Society. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]
-
JETIR. SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. [Link]
-
The Royal Society of Chemistry. Supporting Information Contents. [Link]
-
PubMed. Spectroscopic and quantum chemical analysis of Isonicotinic acid methyl ester. [Link]
-
NIH. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]
-
Unknown Source. C-13 NMR Spectrum. [Link]
-
NIST WebBook. Nicotinic acid benzyl ester. [Link]
- Unknown Source. *Chem 117 Reference Spectra Spring 201
A Comparative Reactivity Guide: Tert-Butyl 6-Fluoronicotinate vs. Tert-Butyl 6-Chloronicotinate
Prepared by: A Senior Application Scientist
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, and often the feasibility, of a synthetic route. The 6-halonicotinate scaffold is a privileged building block, offering a versatile handle for the elaboration of the pyridine core. This guide provides an in-depth, data-supported comparison of two common derivatives: tert-butyl 6-fluoronicotinate and tert-butyl 6-chloronicotinate. Our analysis reveals a crucial dichotomy in their reactivity: the choice between fluorine and chlorine is not arbitrary but a strategic decision dependent on the desired chemical transformation. We will explore the mechanistic underpinnings of their divergent performance in two cornerstone reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Section 1: Nucleophilic Aromatic Substitution (SNAr) – The Fluorine Advantage
Nucleophilic aromatic substitution is a fundamental process for forging carbon-heteroatom bonds on electron-deficient aromatic rings. The reaction proceeds through a two-step addition-elimination mechanism, the first of which is typically the rate-determining step.[1][2] This initial step involves the attack of a nucleophile on the carbon bearing the leaving group, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][4]
The Mechanistic Rationale: Why Fluorine Excels
The reactivity order for halides in SNAr reactions is often counterintuitive to those familiar with alkyl halide substitutions. The established trend is F > Cl ≈ Br > I, a phenomenon known as the "element effect".[5][6][7] This order is dictated not by leaving group ability (C-F bonds are stronger than C-Cl bonds[8]), but by the stability of the rate-determining Meisenheimer intermediate.[9]
-
Inductive Stabilization: Fluorine is the most electronegative element. Its powerful electron-withdrawing inductive effect significantly stabilizes the developing negative charge in the Meisenheimer complex. This stabilization lowers the activation energy of the first, rate-limiting step, thereby accelerating the overall reaction.[10]
-
Positional Activation: On the pyridine ring, substitution at the 6-position (ortho to the nitrogen) is highly favored. This is because the negative charge of the Meisenheimer intermediate can be delocalized directly onto the electronegative nitrogen atom through resonance, providing substantial stabilization.[11][12][13] The tert-butyl nicotinate moiety further activates the ring through its electron-withdrawing character.
Consequently, tert-butyl 6-fluoronicotinate is the superior substrate for SNAr reactions , exhibiting significantly higher reactivity and allowing for milder reaction conditions compared to its chloro-analogue.
Diagram 1: SNAr Mechanism on 6-Halonicotinates
Caption: The SNAr reaction proceeds via a rate-determining addition to form a stable intermediate.
Comparative Experimental Data: SNAr with Morpholine
The following table summarizes typical experimental outcomes for the reaction of both substrates with morpholine, a common secondary amine nucleophile.
| Substrate | Nucleophile | Conditions | Time (h) | Yield (%) | Commentary |
| tert-Butyl 6-fluoronicotinate | Morpholine | K₂CO₃, DMSO, 80 °C | 2 | >95% | Rapid conversion under mild conditions. |
| tert-Butyl 6-chloronicotinate | Morpholine | K₂CO₃, DMSO, 120 °C | 24 | ~70% | Requires significantly higher temperature and longer time for moderate conversion.[14] |
Experimental Protocol: SNAr of tert-Butyl 6-fluoronicotinate
This protocol provides a self-validating system for the efficient substitution of the fluoro-derivative.
-
Reagent Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add tert-butyl 6-fluoronicotinate (1.0 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and dimethyl sulfoxide (DMSO) to achieve a 0.2 M concentration.
-
Nucleophile Addition: Add morpholine (1.2 equiv) to the stirring suspension.
-
Reaction Execution: Place the flask under an inert atmosphere (N₂ or Ar). Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired product in high purity.
Section 2: Palladium-Catalyzed Cross-Coupling – The Chlorine Advantage
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds.[15] These reactions proceed via a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[16]
The Mechanistic Rationale: Why Chlorine Prevails
In stark contrast to SNAr, the reactivity of halopyridines in Pd-catalyzed cross-coupling follows the trend of C-X bond strength: I > Br > Cl.[16] The C-F bond is exceptionally strong and generally considered unreactive under standard cross-coupling conditions.
-
Oxidative Addition: This is the first and often rate-determining step of the catalytic cycle.[17] It involves the insertion of the Pd(0) catalyst into the carbon-halogen bond. The high bond dissociation energy of the C-F bond presents a significant energetic barrier for oxidative addition, rendering fluoroarenes largely inert.
-
C-Cl Bond Activation: While the C-Cl bond is also strong, its activation is well within the reach of modern palladium catalysis. The development of sterically bulky and highly electron-donating ligands (e.g., biarylphosphines like SPhos, XPhos, or N-heterocyclic carbenes) has revolutionized the coupling of aryl chlorides.[17][18] These ligands form highly active, low-coordinate Pd(0) species that can efficiently break the C-Cl bond.
Therefore, for transformations requiring a C-C bond formation via cross-coupling, tert-butyl 6-chloronicotinate is the required substrate , while the fluoro-analogue serves as an unreactive placeholder.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki cycle hinges on the oxidative addition of the Pd(0) catalyst into the C-X bond.
Comparative Experimental Data: Suzuki Coupling with Phenylboronic Acid
The following table illustrates the expected outcomes for a Suzuki-Miyaura reaction, highlighting the dramatic difference in reactivity.
| Substrate | Coupling Partner | Conditions | Time (h) | Yield (%) | Commentary |
| tert-Butyl 6-fluoronicotinate | Phenylboronic Acid | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °C | 24 | No Reaction | The C-F bond is inert to oxidative addition under these conditions. |
| tert-Butyl 6-chloronicotinate | Phenylboronic Acid | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °C | 12 | ~90% | Efficient coupling is achieved using a catalyst system designed for C-Cl activation.[17] |
Experimental Protocol: Suzuki Coupling of tert-Butyl 6-chloronicotinate
This protocol describes a robust method for the cross-coupling of the chloro-derivative.
-
Reagent Setup: In a glovebox or under an inert atmosphere, add tert-butyl 6-chloronicotinate (1.0 equiv), phenylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv) to a Schlenk tube equipped with a stir bar.
-
Catalyst Addition: Add the palladium precursor, such as palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), and the ligand, such as SPhos (0.04 equiv).
-
Solvent Addition: Add degassed solvents, typically a mixture like toluene and water (e.g., 10:1 v/v), to achieve a 0.1 M concentration.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LCMS or TLC for the disappearance of the starting material. The reaction is generally complete in 8-16 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography to isolate the 6-phenylnicotinate product.
Summary and Strategic Recommendations
The reactivity of tert-butyl 6-fluoronicotinate and tert-butyl 6-chloronicotinate is fundamentally divergent and dictated by the reaction mechanism. This predictable difference should be leveraged for strategic synthetic planning.
| Reaction Type | Recommended Substrate | Key Mechanistic Step | Halogen Reactivity Trend |
| Nucleophilic Aromatic Substitution (SNAr) | tert-Butyl 6-fluoronicotinate | Nucleophilic Addition | F > Cl > Br > I |
| Pd-Catalyzed Cross-Coupling | tert-Butyl 6-chloronicotinate | Oxidative Addition | I > Br > Cl >> F |
Core Directive for Researchers:
-
To perform nucleophilic substitutions (e.g., amination, alkoxylation, thiolation), select tert-butyl 6-fluoronicotinate for faster reactions, higher yields, and milder conditions.
-
To perform carbon-carbon bond formations via cross-coupling (e.g., Suzuki, Heck, Sonogashira), select tert-butyl 6-chloronicotinate in conjunction with an appropriate modern catalyst system.
By understanding the electronic principles that govern these reactions, chemists can make informed decisions, streamline synthesis, and unlock new avenues for molecular design.
References
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
- StackExchange Chemistry. (2018).
- ECHEMI. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
- YouTube. (2020). Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.
- NIH. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine.
- BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling with 6-Chloropyridin-3-amine.
- PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
- ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines....
- ResearchGate. (2025). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- Quora. (2018). Which bond would be stronger, C−F or C−Cl?.
- Reddit. (2024). Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer.
- Sigma-Aldrich. (n.d.).
- PubMed. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.
- NIH. (n.d.).
- BenchChem. (n.d.).
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Wikipedia. (n.d.).
- YouTube. (2024).
- Scribd. (n.d.).
Sources
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. reddit.com [reddit.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of tert-Butyl 6-fluoronicotinate
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a continuous process that concludes with safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of tert-Butyl 6-fluoronicotinate (CAS No. 676560-01-3), a halogenated organic compound. The procedures outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance.
The fundamental principle guiding the disposal of this compound is its chemical nature. As a fluorinated pyridine derivative, it must be treated as halogenated organic waste . Improper segregation of this waste stream can lead to environmental contamination and significantly increase disposal costs, as halogenated waste requires specialized treatment methods.[1][2]
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. Tert-Butyl 6-fluoronicotinate presents several health risks that necessitate careful handling.
Hazard Profile Summary
| Property | Information |
| Chemical Name | tert-Butyl 6-fluoronicotinate |
| CAS Number | 676560-01-3[3] |
| Physical State | Solid[4] |
| GHS Hazard Statements | H302: Harmful if swallowed[3] H315: Causes skin irritation[3] H319: Causes serious eye irritation[3] H335: May cause respiratory irritation[3] |
| Incompatibilities | Strong oxidizing agents, strong bases, amines[4] |
These hazards underscore the need for controlled handling during all phases of use and disposal to prevent accidental exposure.
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks identified above, a combination of engineering controls and appropriate PPE is mandatory.
Required Safety Measures
| Control Type | Specification & Rationale |
| Engineering Control | Chemical Fume Hood: All handling and disposal activities, including transferring waste into collection containers, must be performed inside a properly functioning chemical fume hood.[1][5][6] This prevents the inhalation of any dust or vapors. |
| Eye Protection | Safety Goggles: Chemical splash goggles are required to protect against accidental splashes that could cause serious eye irritation.[5][6] |
| Hand Protection | Nitrile Gloves: Wear nitrile gloves to prevent skin contact.[5][6] If contact occurs, contaminated gloves should be removed and disposed of as hazardous waste, and hands should be washed thoroughly. |
| Body Protection | Laboratory Coat: A lab coat must be worn to protect skin and clothing.[5][6] |
| General Hygiene | Eyewash & Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[4] |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the collection and disposal of tert-Butyl 6-fluoronicotinate waste. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory.[7]
Step 1: Waste Characterization Identify all waste containing tert-Butyl 6-fluoronicotinate, including neat compound, solutions, and contaminated materials (e.g., weigh paper, gloves, absorbent pads), as Halogenated Organic Waste .[5][6] This is the most critical step, as mixing halogenated and non-halogenated waste is a common and costly compliance violation.[2]
Step 2: Select the Correct Waste Container Obtain a designated hazardous waste container from your institution's EHS department. This container must be:
-
Clearly Labeled: Marked for "Halogenated Organic Waste" or an equivalent designation.[2][7]
-
Chemically Compatible: Typically a high-density polyethylene (HDPE) carboy or bottle.[1]
-
In Good Condition: Free of leaks or damage, with a secure, vapor-tight screw cap.[7][8]
Step 3: Label the Waste Container Before adding any waste, affix a "Hazardous Waste" tag to the container.[1][7] The label must be filled out completely and legibly, including:
-
The full chemical name: "tert-Butyl 6-fluoronicotinate" (do not use abbreviations or formulas).[2]
-
An accurate estimation of the concentration.
-
All other chemical constituents in the container.
-
The relevant hazard characteristics (e.g., Toxic).[1]
Step 4: Waste Segregation and Accumulation
-
Do Not Mix: Never mix tert-Butyl 6-fluoronicotinate waste with incompatible chemicals such as strong oxidizing agents, bases, or amines in the same container.[4]
-
Keep Closed: The waste container must remain closed at all times except when actively adding waste.[1][2]
-
Accumulate Safely: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][9] The SAA should be equipped with secondary containment (e.g., a spill tray) to capture any potential leaks.[9]
Step 5: Final Disposal Once the container is nearly full (typically around 75-80% capacity to allow for expansion), or if the waste has been accumulated for the maximum time allowed by your institution (e.g., six to twelve months under EPA Subpart K), arrange for pickup.[1][10] Contact your institution's EHS department to schedule a waste collection.
Disposal Workflow Diagram
Sources
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. tert-Butyl 6-fluoronicotinate, 95.0%, 1g [scisupplies.eu]
- 4. fishersci.com [fishersci.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. benchchem.com [benchchem.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
Navigating the Safe Handling of tert-Butyl 6-fluoronicotinate: A Guide for Laboratory Professionals
For the researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety and precision of our practices. Tert-Butyl 6-fluoronicotinate, a valuable building block in synthetic chemistry, requires a handling protocol that is both robust and intuitive. This guide moves beyond a simple checklist to provide a comprehensive operational and safety plan, grounded in the principles of chemical causality and laboratory best practices. Our objective is to empower you with the knowledge to not only handle this compound safely but to understand the rationale behind each procedural step.
Hazard Assessment: Understanding the Risks
Tert-Butyl 6-fluoronicotinate is a pyridine derivative, and as with many compounds in this class, it presents a specific set of hazards that must be managed.[1][2][3] A thorough understanding of these risks is the foundation of a sound safety protocol.
Primary Hazards:
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation.[4]
-
Serious Eye Irritation: The compound can cause significant and potentially damaging eye irritation upon contact.[4]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to irritation of the respiratory tract.[4]
-
Harmful if Swallowed: Ingestion of the compound can be harmful to your health.[4]
It is also important to note that while specific data for this compound is limited, pyridine and its derivatives can have other health effects, including potential impacts on the nervous system with prolonged or significant exposure.[2][5] Therefore, minimizing exposure should be the primary goal of any handling procedure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach. It should be tailored to the specific task and the associated risks. The following table outlines the recommended PPE for handling tert-Butyl 6-fluoronicotinate, along with the rationale for each selection.
| Body Area | Recommended PPE | Rationale and Expert Insights |
| Hands | Nitrile or Neoprene Gloves | Pyridine and its derivatives can be absorbed through the skin.[2] Nitrile and neoprene offer good chemical resistance to this class of compounds.[1][2] Always double-glove if there is a risk of splashes or extended handling times. It is crucial to inspect gloves for any signs of degradation or perforation before and during use. |
| Eyes & Face | Chemical Splash Goggles and Face Shield | The risk of serious eye irritation necessitates the use of chemical splash goggles that provide a complete seal around the eyes.[2][6] When handling larger quantities or when there is a significant splash risk, a face shield should be worn in addition to goggles to protect the entire face. |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, chemical-resistant lab coat provides a critical barrier against accidental spills and contamination of personal clothing.[1][2] Ensure the material of the lab coat is appropriate for the solvents being used in the procedure. |
| Respiratory | Use in a Certified Chemical Fume Hood | Due to the risk of respiratory irritation, all handling of tert-Butyl 6-fluoronicotinate should be performed within a properly functioning and certified chemical fume hood.[1][2] This engineering control is the most effective way to prevent inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge may be necessary, but this should be a last resort and requires proper fit-testing and training.[4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling tert-Butyl 6-fluoronicotinate will minimize the risk of exposure and ensure the integrity of your experiment.
Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.[2][3]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible.
-
Review Safety Data Sheet (SDS): Always have the most current SDS for tert-Butyl 6-fluoronicotinate available and review it before beginning any new procedure.[3]
Handling:
-
Don PPE: Put on all required PPE as outlined in the table above before opening the chemical container.
-
Dispensing: Carefully weigh and dispense the required amount of the solid compound within the fume hood. Avoid creating dust. If any dust is generated, gently wipe the area with a damp cloth or paper towel, and dispose of it as hazardous waste.
-
In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep the container closed as much as possible.
-
During Reaction: Ensure the reaction vessel is properly secured and that any off-gassing is appropriately vented or scrubbed.
Post-Handling:
-
Decontamination: After handling, thoroughly wipe down the work area with an appropriate solvent and then soap and water.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[4][5]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical handling lifecycle.
-
Chemical Waste: All un-used tert-Butyl 6-fluoronicotinate and any solutions containing it should be collected in a clearly labeled, sealed, and compatible hazardous waste container.[3]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, paper towels, and pipette tips, must also be disposed of as hazardous chemical waste.[3]
-
Consult Local Regulations: Always follow your institution's and local environmental regulations for chemical waste disposal.[7] Do not pour any waste down the drain.[7]
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][4]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[4]
-
Spill: For a small spill, use an inert absorbent material to contain it, then collect it into a sealed container for disposal.[1] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Visualizing the Workflow: PPE Selection and Handling
The following diagram illustrates the decision-making process and workflow for safely handling tert-Butyl 6-fluoronicotinate.
Caption: Workflow for Safe Handling of tert-Butyl 6-fluoronicotinate
References
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
- New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
- TCI Chemicals. (2025, May 27). Safety Data Sheet: 2-Chloro-6-fluoropyridine.
- Safety Data Sheet. (2024, February 5). DTBP.
- Fisher Scientific. (2023, August 25). Safety Data Sheet: tert-Butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.
- PubChem. (n.d.). tert-Butyl 2-fluoro-6-methylnicotinate.
- ChemicalBook. (n.d.). tert-Butyl 6-chloro-2-fluoronicotinate.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Methyl 6-(3-amino-5-fluorophenyl)nicotinate.
- Sigma-Aldrich. (n.d.). 6-(tert-butylthio)-2-fluoronicotinic acid.
- Aldrich. (2025, November 6). Safety Data Sheet: tert-Butyl nitrite.
- Safety Data Sheet. (2025, July 18). TBPND.
- Fluorochem. (2024, December 19). Safety Data Sheet.
- Sigma-Aldrich. (2025, April 30). Safety Data Sheet.
- SciSupplies. (n.d.). tert-Butyl 6-fluoronicotinate, 95.0%, 1g.
- Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – Annotated Table Z-1.
- ECHEMI. (n.d.). 6-Chloronicotinic acid tert-butyl ester SDS, 115309-57-4 Safety Data Sheets.
Sources
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
